Fmoc-cis-4-aminocyclohexane acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZYEKKFVGYBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-cis-4-aminocyclohexane acetic acid
Introduction: The Strategic Role of a Conformationally Constrained Building Block
In the landscape of peptide synthesis and drug discovery, the rational design of molecular scaffolds is paramount to achieving desired biological activity and pharmacokinetic profiles. Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-ACHA-OH) emerges as a critical building block, offering a unique combination of a conformationally constrained alicyclic core and a versatile acetic acid linker. Its structure is distinguished by the cis stereochemistry of the substituents on the cyclohexane ring, which imparts a specific spatial orientation to the peptide backbone when incorporated.
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental for its effective application in Solid-Phase Peptide Synthesis (SPPS), for troubleshooting solubility challenges, and for predicting its behavior in complex biological systems. This document is intended for researchers, chemists, and drug development professionals who utilize non-canonical amino acids to push the boundaries of peptide and peptidomimetic therapeutics.[1][2]
PART 1: Core Molecular and Physical Profile
The foundational properties of a synthetic building block dictate its handling, storage, and reactivity. This compound is a white, powdered solid at room temperature, a characteristic that simplifies weighing and manipulation in a laboratory setting.[3] Its high purity, typically ≥98.0% as determined by HPLC, is a prerequisite for its successful use in stepwise peptide synthesis where the accumulation of impurities can compromise the final product yield and purity.[3]
The compound's stability is enhanced by storage at refrigerated temperatures (2-8°C), which minimizes potential degradation over time.[3] Below is a consolidation of its primary molecular and physical identifiers.
| Property | Value | Source |
| CAS Number | 1217675-84-7 | [3][4] |
| Molecular Formula | C₂₃H₂₅NO₄ | [3][4][5] |
| Molecular Weight | 379.45 g/mol | [3] |
| Appearance | Powder | [3] |
| Purity | ≥98.0% (HPLC) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Melting Point | Data not publicly available | N/A |
| Solubility | Data not publicly available | N/A |
Note: Specific quantitative data for melting point and solubility are not consistently reported in publicly available literature, necessitating empirical determination for specific applications.
PART 2: Structural and Spectroscopic Characterization
A molecule's identity and purity are unequivocally established through structural and spectroscopic analysis. The combination of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, the rigid alicyclic cyclohexane ring, and the polar carboxylic acid group gives Fmoc-cis-ACHA-OH a distinct spectroscopic signature.
Chemical Structure and Identifiers
The defining feature of this molecule is the cis orientation of the amino and acetic acid groups relative to the cyclohexane ring. This fixed geometry is crucial for introducing specific turns or kinks in a peptide chain.
-
Chemical Name: 2-[cis-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid[5]
-
Synonym: cis-4-(Fmoc-amino)cyclohexaneacetic acid[3]
-
SMILES String: OC(=O)C[C@@H]1CCNC(=O)OCC2c3ccccc3-c4ccccc24[3]
-
InChI Key: OAZYEKKFVGYBHJ-IYBDPMFKSA-N[3]
Methodologies for Spectroscopic Verification
While a dedicated spectrum for this specific compound is not available, its structure allows for the confident prediction of expected signals. The following section outlines the expected results and a standard protocol for their acquisition.
A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Expertise & Causality: ¹H NMR is the primary tool for confirming the presence of key functional groups and the overall structural integrity. The expected spectrum would show distinct regions:
-
Aromatic Region (~7.2-7.8 ppm): Multiple signals corresponding to the 8 protons of the fluorenyl group.
-
Fmoc Methylene & Methine Protons (~4.2-4.5 ppm): Signals for the -O-CH₂-CH- protons of the Fmoc group.
-
Amide Proton (~7.0-8.0 ppm, broad): A signal for the N-H proton, which may be broad and its chemical shift dependent on solvent and concentration.
-
Cyclohexane Protons (~1.0-2.2 ppm): A complex series of overlapping signals from the 10 protons on the cyclohexane ring.
-
Acetic Acid Methylene Protons (~2.2-2.5 ppm): A doublet corresponding to the -CH₂-COOH protons.
-
Carboxylic Acid Proton (>10 ppm, very broad): A highly deshielded and often broad signal for the -COOH proton, which may exchange with trace water in the solvent.
-
B. Mass Spectrometry (MS)
-
Expertise & Causality: Mass spectrometry confirms the molecular weight and elemental composition. Using electrospray ionization (ESI), one would expect to observe several adducts.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve both polar and non-polar compounds and to slow the exchange of the amide and carboxylic acid protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to confirm proton ratios.
Workflow for Spectroscopic Characterization
Caption: Shake-flask method for solubility.
Acid-Base Properties (pKa)
Trustworthiness & Expertise: The primary acidic functional group in the molecule is the carboxylic acid (-COOH). Its pKa value is critical as it determines the charge state of the molecule at a given pH. The amine group is protected as a neutral amide and does not contribute to the acid-base properties in the physiological pH range. The pKa of the carboxylic acid is expected to be in the typical range for aliphatic carboxylic acids, around 4-5. Knowing the pKa is essential for designing purification strategies (e.g., extraction, chromatography) and for understanding potential interactions in biological assays.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of Fmoc-cis-ACHA-OH in a suitable solvent. Due to low aqueous solubility, a co-solvent system (e.g., water/methanol or water/acetonitrile) may be required.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH value after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized to its carboxylate form). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.
Workflow for pKa Determination via Titration
Caption: Potentiometric titration workflow.
PART 4: Applications and the Relevance of Physicochemical Properties
The utility of Fmoc-cis-ACHA-OH in advanced chemical applications is a direct consequence of its physicochemical properties.
-
Solid-Phase Peptide Synthesis (SPPS): The core application of this compound is in SPPS. [1][3]The Fmoc protecting group is stable to the acidic conditions used for final cleavage from most resins but is readily removed by a mild base (e.g., 20% piperidine in DMF), allowing for the sequential addition of amino acids. Its good solubility in standard SPPS solvents like DMF ensures efficient and complete coupling reactions. [6]* Drug Development: Incorporating the cis-ACHA scaffold can enhance the metabolic stability of peptides by introducing a non-natural, sterically hindered element that is resistant to enzymatic degradation. [1][6]The rigid cyclohexane ring pre-organizes the peptide backbone, which can lead to higher binding affinity and selectivity for therapeutic targets. [6][7]* Bioconjugation and Materials Science: The carboxylic acid handle provides a reactive site for conjugation to other molecules, such as fluorescent dyes, imaging agents, or polymers, making it a valuable tool in bioconjugation and the development of advanced biomaterials. [1][6]
Conclusion
This compound is a specialized building block whose value is defined by its precise three-dimensional structure and its well-suited physicochemical properties for chemical synthesis. While its core identifiers are well-established, a deeper, application-specific understanding of properties like solubility and pKa requires empirical determination using the robust, self-validating protocols outlined in this guide. By leveraging this knowledge, researchers can effectively integrate this compound into their synthetic workflows to create novel peptides and peptidomimetics with enhanced structural and functional characteristics.
References
-
Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. J&K Scientific LLC. [Link]
-
FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. ChemBK. [Link]
-
This compound (C23H25NO4). PubChemLite. [Link]
-
Fmoc-cis-4-aminocyclohexane carboxylic acid | 147900-45-6. J&K Scientific LLC. [Link]
-
Fmoc-cis-4-aminocyclohexane carboxylic acid | CAS 147900-45-6. P212121 Store. [Link]
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- 4. This compound [1217675-84-7] | King-Pharm [king-pharm.com]
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- 7. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Synthesis and Purification of Fmoc-cis-4-aminocyclohexane Acetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-ACHA) is a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. Its rigid cyclohexane scaffold serves as a unique building block, imparting conformational constraints into peptide structures, which can lead to enhanced stability, bioactivity, and receptor selectivity.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of Fmoc-cis-ACHA. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles and experimental causality behind each phase of the process, from the stereoselective synthesis of the precursor to the final, rigorous purification and characterization of the target compound. The protocols herein are designed to be self-validating, equipping the research professional with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt it effectively.
Strategic Overview: The Synthetic Challenge
The synthesis of Fmoc-cis-ACHA presents two primary challenges that dictate the overall strategy:
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Stereochemical Control: The synthesis must selectively produce the cis isomer of the 4-aminocyclohexane acetic acid backbone. Catalytic hydrogenation of an aromatic precursor typically yields a mixture of cis and trans diastereomers, making the control and subsequent separation of these isomers the central challenge of the synthesis.[4][5]
-
Purity: The final product must be of high purity (typically ≥98% by HPLC) to be suitable for its primary application in solid-phase peptide synthesis (SPPS), where impurities can terminate or introduce errors into the growing peptide chain.[6]
Our strategy is therefore a three-pronged approach: synthesis of the precursor, Fmoc protection, and a robust, multi-step purification and characterization workflow.
Logical Workflow for Fmoc-cis-ACHA Synthesis & Purification
Caption: Overall workflow from starting material to final product.
Part 1: Synthesis of the Precursor, cis-4-Aminocyclohexane Acetic Acid
The journey begins with the synthesis of the core scaffold. The most common and scalable route involves the hydrogenation of 4-nitrophenylacetic acid. This method is advantageous as the starting material is commercially available, but it necessitates careful control of reaction conditions to influence the diastereomeric ratio and a subsequent, challenging separation.
Reaction Mechanism and Stereochemical Considerations
The conversion occurs in two stages within a single pot:
-
Reduction of the Nitro Group: The nitro group is first reduced to an amine.
-
Saturation of the Aromatic Ring: The benzene ring is hydrogenated to a cyclohexane ring.
This second step is where stereochemistry is defined. The hydrogenation of the substituted ring can result in both cis and trans products. While specific catalyst systems and conditions (pressure, temperature) can influence the ratio, a mixture is almost invariably formed.[4][7] The trans isomer is often the thermodynamically more stable product, meaning that harsh conditions (high temperature and pressure) may favor its formation.[4] Therefore, milder conditions are generally preferred to obtain a more manageable isomeric mixture.
Detailed Experimental Protocol: Synthesis of 4-Aminocyclohexane Acetic Acid
Disclaimer: This protocol involves high-pressure hydrogenation and should only be performed by trained personnel with appropriate safety equipment (Parr hydrogenator or similar).
Reagents & Equipment:
-
4-Nitrophenylacetic acid
-
Palladium on carbon (10% Pd/C, 50% wet) or Raney Nickel (slurry in water)
-
Protic solvent: Water or Ethanol
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
-
Filtration apparatus (e.g., Celite pad)
Step-by-Step Procedure:
-
Vessel Charging: In a suitable high-pressure vessel, charge 4-nitrophenylacetic acid (1.0 eq).
-
Solvent Addition: Add the protic solvent (e.g., water, approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add the hydrogenation catalyst. For Pd/C (50% wet), a loading of 5-10 mol% (of Pd) relative to the substrate is typical. If using Raney-Ni, it is typically used in larger quantities.
-
Hydrogenation: Seal the vessel. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50-60 psi (for milder conditions) and heat to 50-60°C.[7]
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent. Caution: Pd/C can be pyrophoric upon drying; do not allow the filter cake to dry completely and handle it appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminocyclohexane acetic acid as a white solid, which will be a mixture of cis and trans isomers. This crude mixture is often carried forward to the next step without separation, as the Fmoc-protected diastereomers are easier to separate.
Part 2: Fmoc Protection of the Amino Group
With the core amino acid scaffold in hand, the next step is to protect the primary amine with the fluorenylmethoxycarbonyl (Fmoc) group. This is a critical step for preparing the building block for use in standard SPPS protocols.[8] The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base like piperidine, providing the necessary orthogonality for peptide synthesis.[9]
Causality of Experimental Choices
The reaction involves the nucleophilic attack of the amino group on an electrophilic Fmoc source, typically Fmoc-OSu. The choice of reaction conditions is paramount for success:
-
Reagent: Fmoc-OSu is preferred over Fmoc-Cl due to its higher stability and ease of handling.
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is employed. This is a classic Schotten-Baumann condition. The aqueous phase dissolves the polar amino acid starting material, while the organic phase dissolves the nonpolar Fmoc-OSu reagent, allowing them to react at the interface.
-
Base and pH Control: A mild inorganic base like sodium bicarbonate (NaHCO₃) is used. Its role is twofold: it deprotonates the ammonium group of the amino acid to generate the free, nucleophilic amine, and it neutralizes the N-hydroxysuccinimide (HOSu) byproduct. Maintaining a pH of ~8-9 is critical; if the solution is too basic, the Fmoc group itself can be prematurely cleaved.[10]
Fmoc Protection Workflow
Caption: Step-wise process for the Fmoc protection reaction.
Detailed Experimental Protocol: Fmoc Protection
Reagents & Equipment:
-
Crude 4-aminocyclohexane acetic acid (cis/trans mixture)
-
Fmoc-OSu (1.05 eq)
-
1,4-Dioxane
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude amino acid (1.0 eq) in 10% aqueous NaHCO₃ solution. Stir until fully dissolved.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the biphasic mixture to stir vigorously at room temperature for 12-18 hours.
-
Quenching & Acidification: Transfer the reaction mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~2 by adding 1M HCl. The product will precipitate.
-
Extraction: Extract the acidified mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a white or off-white solid. This solid is a mixture of Fmoc-cis-ACHA and Fmoc-trans-ACHA.
Part 3: Purification of the Final Compound
This is the most critical and often most challenging phase. The goal is to isolate the cis isomer from the trans isomer to a purity of ≥98%. The structural similarity of the diastereomers makes this a non-trivial task. A combination of recrystallization and/or chromatography is typically required.
Purification Strategy: Exploiting Differential Physical Properties
The cis and trans isomers, being diastereomers, have different physical properties, including solubility in various solvents and affinity for chromatographic stationary phases.
-
Recrystallization/Trituration: This is the first line of attack. By carefully selecting a solvent or solvent system, it is often possible to selectively precipitate one isomer while the other remains in solution. Toluene is an excellent solvent for purifying Fmoc-amino acids, as it can effectively remove less polar impurities and aid in crystallization.[11] Trituration with a solvent like diethyl ether can also be effective, as one isomer may be significantly less soluble.
-
Reverse-Phase HPLC (RP-HPLC): This is the definitive technique for both analytical assessment of purity and for preparative-scale purification if recrystallization fails to achieve the desired purity.[6] The slight difference in hydrophobicity between the cis and trans isomers allows for their separation on a C18 column.
Detailed Protocol: Purification by Recrystallization
Reagents & Equipment:
-
Crude Fmoc-ACHA mixture
-
Toluene
-
Diethyl Ether
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Initial Wash: Charge the crude Fmoc-ACHA solid into a flask. Add toluene (approx. 5-10 mL per gram of crude material).
-
Heating and Stirring: Heat the slurry to 50-60°C and stir for 1 hour. This helps to dissolve impurities and potentially one of the isomers more readily.[11]
-
Cooling: Cool the mixture to room temperature and continue stirring for 2-3 hours to allow for selective crystallization.
-
Filtration: Filter the solid and wash the cake with a small amount of cold toluene, followed by diethyl ether.
-
Drying: Dry the collected solid under vacuum at 40-50°C.
-
Analysis: Analyze the purity and the cis/trans ratio of the solid by analytical RP-HPLC. This process may need to be repeated to achieve the desired purity.
Protocol: Purity Assessment by Analytical RP-HPLC
System Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 25°C
The cis and trans isomers should resolve into two distinct peaks, allowing for accurate quantification of the isomeric ratio and overall purity.
Part 4: Characterization and Quality Control
Final validation of the product's identity, purity, and stereochemistry is non-negotiable.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Confirms the final purity is ≥98%.[6]
-
Mass Spectrometry (MS): Confirms the correct molecular weight. The expected mass for C₂₃H₂₅NO₄ is 379.45 g/mol .[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation and verifies the cis stereochemistry. The proton signals of the cyclohexane ring, particularly the protons at C1 and C4, will have characteristic chemical shifts and coupling constants that differ significantly from the trans isomer.
-
Melting Point: Provides a physical constant that can be compared to literature values for quality control.
Summary of Characterization Data
| Parameter | Specification | Purpose |
| Appearance | White to off-white powder | Basic quality check |
| Purity (HPLC) | ≥ 98.0% | Ensures suitability for SPPS |
| Molecular Formula | C₂₃H₂₅NO₄ | Confirms elemental composition |
| Molecular Weight | 379.45 g/mol | Identity confirmation (via MS) |
| ¹H NMR | Conforms to structure | Structural and stereochemical identity |
| Melting Point | ~130 - 138 °C[1] | Physical property confirmation |
Conclusion
The synthesis and purification of this compound is a multi-step process where meticulous attention to stereochemical control and purification is paramount. The hydrogenation of 4-nitrophenylacetic acid provides an accessible route to the key aminocyclohexane precursor, while a carefully controlled Fmoc protection yields the crude product. The crucial step is the diastereomeric separation, which relies on exploiting the subtle differences in the physical properties of the cis and trans isomers through techniques like recrystallization and RP-HPLC. Rigorous analytical characterization is the final, essential step to validate the product's quality. By understanding the scientific principles behind each step, researchers can confidently produce this valuable building block for the development of next-generation peptide therapeutics.
References
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ChemBK. (2024). FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C23H25NO4). Retrieved from [Link]
- Google Patents. (2008). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Lau, Y. H., & Spring, D. R. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Organic Letters, 12(9), 1916–1919. Retrieved from [Link]
-
Pomeisl, A., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 13(1), 1-10. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
S. K. Wiedmer, & M. L. Riekkola. (2004). Chiral Drug Separation. In Encyclopedia of Analytical Science (Second Edition). Retrieved from [Link]
- Google Patents. (2014). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
-
Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved from [Link]
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
Bartosova, Z., & Bosakova, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113576. Retrieved from [Link]
-
Fields, G. B. (2008). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-30. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]
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A Technical Guide to Fmoc-cis-4-aminocyclohexyl Acetic Acid: A Non-Natural Amino Acid for Advanced Peptide Design
Introduction: Expanding the Peptidomimetic Toolkit
In the landscape of modern drug discovery and materials science, the strategic incorporation of non-natural amino acids into peptide scaffolds represents a powerful approach to imbue novel functionalities and enhance therapeutic potential.[1] Standard peptides, while versatile, often suffer from limitations such as poor metabolic stability and limited conformational diversity. The introduction of structurally unique building blocks, such as Fmoc-cis-4-aminocyclohexyl acetic acid, provides a robust solution to these challenges, enabling the design of next-generation peptidomimetics with tailored properties.[2][3]
This guide serves as a comprehensive technical resource for researchers and drug development professionals on the properties, synthesis, and application of Fmoc-cis-4-aminocyclohexyl acetic acid. We will delve into the core attributes of this compound, provide detailed protocols for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), and explore the rationale behind its use in creating more stable and bioactive peptides.[4]
Physicochemical Properties and Identification
Fmoc-cis-4-aminocyclohexyl acetic acid is a synthetic amino acid derivative featuring a cis-substituted cyclohexane ring, which imparts a specific conformational constraint. The amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it ideally suited for standard Fmoc-based solid-phase peptide synthesis.[5]
| Property | Value | Source |
| CAS Number | 1217675-84-7 | |
| Molecular Formula | C₂₃H₂₅NO₄ | |
| Molecular Weight | 379.45 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DMSO | |
| Storage | 2-8°C |
Synthesis of Fmoc-cis-4-aminocyclohexyl Acetic Acid
A potential synthetic strategy could start from 4-nitrophenylacetic acid. Catalytic hydrogenation can reduce the nitro group and the phenyl ring to afford a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid.[6] The desired cis isomer can then be isolated and subsequently reacted with Fmoc-Cl or Fmoc-OSu in the presence of a suitable base to yield the final product.
Applications in Peptide Synthesis and Drug Development
The incorporation of Fmoc-cis-4-aminocyclohexyl acetic acid into peptide chains offers several distinct advantages for drug development professionals:
-
Conformational Rigidity: The cyclohexane scaffold restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures. This can enhance binding affinity and selectivity for a biological target.[3][7]
-
Increased Proteolytic Stability: The non-natural structure of this amino acid can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[2]
-
Modulation of Physicochemical Properties: The aliphatic nature of the cyclohexane ring can be used to fine-tune the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[1]
-
Scaffold for Further Derivatization: The cyclohexane ring provides a scaffold that can be further functionalized to introduce additional pharmacophoric elements.
These attributes make Fmoc-cis-4-aminocyclohexyl acetic acid a valuable building block for the synthesis of a wide range of therapeutic peptides, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[4][8]
Experimental Protocol: Incorporation into a Peptide via SPPS
The following is a detailed protocol for the incorporation of Fmoc-cis-4-aminocyclohexyl acetic acid into a peptide sequence using manual solid-phase peptide synthesis with a Rink Amide resin. This protocol assumes a starting scale of 0.1 mmol.
Materials and Reagents
-
Rink Amide resin (loading capacity: 0.5-0.8 mmol/g)
-
Fmoc-cis-4-aminocyclohexyl acetic acid
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Step-by-Step Methodology
1. Resin Swelling:
- Weigh 200 mg of Rink Amide resin (assuming a loading of 0.5 mmol/g for a 0.1 mmol synthesis) into the synthesis vessel.
- Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Initial Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the piperidine solution.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-cis-4-aminocyclohexyl Acetic Acid:
- In a separate vial, dissolve 151.8 mg (0.4 mmol, 4 equivalents) of Fmoc-cis-4-aminocyclohexyl acetic acid and 151.7 mg (0.4 mmol, 4 equivalents) of HBTU in 2 mL of DMF.
- Add 139 µL (0.8 mmol, 8 equivalents) of DIPEA to the activation solution and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2 hours at room temperature.
- To ensure complete coupling, a ninhydrin test can be performed. A negative result (beads remain colorless) indicates a complete reaction.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
4. Subsequent Amino Acid Couplings:
- Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
6. Resin Washing and Drying:
- Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally MeOH (3 x 5 mL).
- Dry the resin under a stream of nitrogen or in a vacuum desiccator.
7. Cleavage and Deprotection:
- Place the dry resin in a suitable reaction vessel.
- Add 5 mL of the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
8. Purification and Analysis:
- The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizing the Workflow
General SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Fmoc Deprotection Mechanism
Caption: The base-catalyzed deprotection of the Fmoc group by piperidine.
HBTU Activation and Coupling
Caption: Carboxylic acid activation by HBTU and subsequent amide bond formation.
Conclusion
Fmoc-cis-4-aminocyclohexyl acetic acid is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique structural features provide a means to overcome many of the inherent limitations of natural peptides, offering a pathway to therapeutics with enhanced stability, selectivity, and bioactivity. The protocols and principles outlined in this guide provide a solid foundation for the successful incorporation of this and other non-natural amino acids into peptide-based drug discovery programs.
References
-
J&K Scientific LLC. (n.d.). Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. Retrieved from [Link]
-
ChemBK. (2024, April 9). FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. Retrieved from [Link]
- HighFold2. (n.d.). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Retrieved from a pre-print server or journal where this article is hosted.
- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
ACS Chemical Biology. (2021, October 26). Synthetic Natural Product Inspired Cyclic Peptides. Retrieved from [Link]
-
MDPI. (n.d.). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Retrieved from [Link]
-
UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2023, October 23). Cyclic Peptides for Drug Development. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc Amino Acids. Retrieved from [Link]
- PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
-
PubMed Central. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]
-
Genemed Synthesis Inc. (n.d.). fmoc amino acids and reagents. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Fmoc-cis-4-aminocyclohexane-1-carboxylic acid | C22H23NO4. Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
NMR and mass spectrometry characterization of Fmoc-cis-4-aminocyclohexane acetic acid
An In-depth Technical Guide to the NMR and Mass Spectrometry Characterization of Fmoc-cis-4-aminocyclohexane Acetic Acid
Introduction
This compound is a crucial non-proteinogenic amino acid derivative utilized extensively as a building block in peptide synthesis and drug development.[1] Its unique cis-configured cyclohexane scaffold introduces conformational constraints into peptide backbones, enabling the design of novel therapeutics with enhanced stability and biological activity.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), making this compound a valuable reagent for creating complex peptide structures.[1][2]
Given its role in the synthesis of high-purity peptides for pharmaceutical applications, rigorous analytical characterization is not merely a formality but a necessity. Verifying the identity, structure, and purity of this compound is paramount to ensuring the success and reproducibility of downstream synthetic processes. This guide provides a detailed technical framework for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful analytical techniques for structural elucidation in organic chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data with insights grounded in extensive field experience.
Molecular Identity and Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before embarking on detailed analytical characterization.
-
Molecular Formula: C₂₃H₂₅NO₄
-
Molecular Weight: 379.45 g/mol
-
Purity: Typically ≥98.0% by HPLC
-
Storage Conditions: 2-8°C
The structure consists of three key moieties: the N-terminal Fmoc protecting group, the central cis-4-aminocyclohexane ring, and the C-terminal acetic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural verification, providing an atomic-level map of the hydrogen (¹H) and carbon (¹³C) frameworks. The chemical shifts, signal multiplicities, and coupling constants are definitive fingerprints of the molecule's constitution and stereochemistry.
Experimental Protocol: A Self-Validating System
Reproducible, high-quality NMR data begins with a meticulous and standardized experimental protocol.[3] The choices made during sample preparation directly impact spectral quality and interpretation.
Causality Behind Experimental Choices:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for Fmoc-protected amino acids due to its excellent solvating power for both the nonpolar Fmoc group and the polar carboxylic acid.[3] Chloroform-d (CDCl₃) is a viable alternative, though the acidic proton (COOH) and amide proton (NH) may exchange or exhibit very broad signals.[3]
-
Sample Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[4]
-
2D NMR: For a molecule with multiple overlapping aliphatic signals, like the cyclohexane ring, 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable for unambiguous signal assignment.[3]
Spectral Interpretation: Decoding the Structure
The ¹H NMR spectrum provides the initial, high-sensitivity overview of the structure. Key regions and their expected signals are as follows:
-
Fmoc Group (Aromatic Region): Expect four distinct signals between δ 7.30-7.90 ppm . The protons on the fluorenyl ring system typically appear as two doublets and two triplets, integrating to 2H each, for a total of 8 protons.[3]
-
Fmoc Group (Aliphatic Region): The CH and CH₂ protons of the fluorenyl moiety will appear as a multiplet between δ 4.20-4.35 ppm , integrating to 3H.[3]
-
Amide and Carboxylic Protons: The amide proton (NH) signal is expected as a doublet around δ 7.0-8.0 ppm , with its exact shift being solvent and concentration-dependent. The carboxylic acid proton (COOH) appears as a very broad singlet, typically far downfield (δ > 10 ppm ), and may not always be observed.[3]
-
Cyclohexane Ring: This region (δ 1.0-2.2 ppm ) will be complex due to overlapping signals from axial and equatorial protons. The cis stereochemistry dictates specific coupling patterns. The proton alpha to the nitrogen (CH-NH) will be shifted downfield to ~δ 3.5-3.8 ppm .
-
Acetic Acid Moiety: The CH₂ protons adjacent to the carbonyl group are expected to appear as a doublet around δ 2.1-2.3 ppm .
The ¹³C NMR spectrum confirms the carbon backbone of the molecule. Unlike ¹H NMR, signals are typically sharp singlets, and their chemical shifts are highly indicative of the carbon's chemical environment.[4]
-
Carbonyl Carbons: Two distinct carbonyl signals will be present in the most downfield region. The carboxylic acid carbonyl (COOH) is expected around δ 170-185 ppm , while the urethane carbonyl (N-COO-) of the Fmoc group appears around δ 156 ppm .[3][5]
-
Aromatic Carbons: Multiple signals for the Fmoc group's aromatic carbons will be observed between δ 120-145 ppm .[3][6]
-
Fmoc Aliphatic Carbons: The Fmoc CH₂ and CH carbons are expected around δ 67 ppm and δ 47 ppm , respectively.[6]
-
Cyclohexane and Acetic Acid Carbons: The aliphatic carbons of the cyclohexane ring and the acetic acid CH₂ will appear in the upfield region between δ 25-45 ppm .[4][5] The carbon attached to the nitrogen (CH-NH) will be the most downfield of this group, typically around δ 50-55 ppm .
Summary of Expected NMR Data
| Assignment | Moiety | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |
| Aromatic CH | Fmoc Group | 7.30 - 7.90 (m, 8H) | 120.0 - 144.5 |
| Urethane C=O | Fmoc Group | - | ~156.3 |
| CH₂-O | Fmoc Group | 4.20 - 4.35 (m, 3H, includes CH) | ~67.0 |
| CH (Fluorenyl) | Fmoc Group | 4.20 - 4.35 (m, 3H, includes CH₂) | ~47.1 |
| NH | Amide | ~7.5 (d, 1H, variable) | - |
| CH-N | Cyclohexane | ~3.6 (m, 1H) | ~52.0 |
| CH₂ (Ring) | Cyclohexane | 1.0 - 2.0 (m, 8H) | 28.0 - 35.0 |
| CH-CH₂COOH | Cyclohexane | 1.8 - 2.2 (m, 1H) | ~38.0 |
| CH₂-COOH | Acetic Acid | ~2.2 (d, 2H) | ~40.5 |
| COOH | Acetic Acid | >10.0 (br s, 1H) | ~174.0 |
Note: These are typical, representative values. Actual chemical shifts can vary depending on the solvent and experimental conditions.[4]
Mass Spectrometry (MS)
Mass spectrometry provides orthogonal data to NMR, confirming the molecular weight and offering structural proof through the analysis of fragmentation patterns.[7]
Experimental Protocol: Ensuring Accurate Mass Detection
Electrospray ionization (ESI) is the method of choice for this class of compounds as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for clear detection of the molecular ion.
Causality Behind Experimental Choices:
-
Ionization Mode: Acquiring data in both positive and negative ion modes provides complementary information and increases confidence in molecular weight assignment. The protonated molecule [M+H]⁺ is typically the most abundant ion in positive mode, while the deprotonated molecule [M-H]⁻ is observed in negative mode.
-
Tandem MS (MS/MS): Simple molecular weight confirmation is insufficient for full characterization. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions.[8] This fragmentation pattern is unique to the molecule's structure and serves as a definitive confirmation.
Data Interpretation: From Mass to Structure
The primary goal of the full scan is to locate the molecular ion and confirm its mass matches the theoretical value.
-
Expected Molecular Ions:
The detection of these ions at their expected high-resolution mass provides strong evidence for the compound's elemental composition.
The fragmentation of the [M+H]⁺ ion (m/z 380.2) provides the ultimate structural proof. The most labile bonds dictate the fragmentation pathways. For Fmoc-protected amino acids, cleavage around the protecting group is highly characteristic.
-
Loss of the Fmoc Moiety: The most prominent fragmentation pathway involves the Fmoc group. A characteristic fragment observed for virtually all Fmoc-protected compounds is the dibenzofulvene cation at m/z 179.1 , formed via the elimination of CO₂ and the amino acid from the urethane linkage.
-
Neutral Losses: Simple neutral losses from the parent ion are common.[10]
-
Loss of H₂O (-18 Da): Fragmentation can induce the loss of water from the carboxylic acid group, resulting in a peak at m/z 362.2 .
-
Loss of CO₂ (-44 Da): Decarboxylation of the acetic acid moiety can lead to a fragment at m/z 336.2 .
-
The presence of the parent ion at m/z 380.2 and a strong characteristic fragment at m/z 179.1 is considered definitive proof of identity for an Fmoc-protected compound.
Summary of Expected Mass Spectrometry Data
| Ion Species | m/z (Exact Mass) | Ionization Mode | Notes |
| [M+H]⁺ | 380.1856 | Positive (ESI+) | Protonated molecular ion |
| [M+Na]⁺ | 402.1676 | Positive (ESI+) | Sodium adduct, common impurity |
| [M-H]⁻ | 378.1711 | Negative (ESI-) | Deprotonated molecular ion |
| [M+H - H₂O]⁺ | 362.1750 | Positive (MS/MS) | Fragment: Loss of water |
| C₁₄H₁₁⁺ | 179.0855 | Positive (MS/MS) | Fragment: Dibenzofulvene cation from Fmoc group |
Conclusion
The robust characterization of this compound by NMR spectroscopy and mass spectrometry is indispensable for its effective use in research and drug development. ¹H and ¹³C NMR provide a detailed structural blueprint, confirming the connectivity and stereochemistry of the molecule, while high-resolution mass spectrometry validates its elemental composition and molecular weight. Furthermore, tandem MS analysis offers definitive structural proof through predictable and characteristic fragmentation patterns, particularly the signature ions of the Fmoc protecting group.
By employing the systematic, multi-faceted analytical approach detailed in this guide, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this critical synthetic building block, thereby guaranteeing the reliability and success of their scientific endeavors.
References
- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. (2025). BenchChem.
- FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID - Physico-chemical Properties. (2024). ChemBK.
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021).
- Fmoc-cis-4-aminocyclohexane carboxylic acid. (n.d.). Chem-Impex.
- cis-[4-(Fmoc-amino)cyclohexyl]acetic acid. (n.d.). Sigma-Aldrich.
- This compound (C23H25NO4). (n.d.). PubChem.
- A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest.
- Fmoc-trans-4-aminocyclohexane acetic acid. (n.d.). Chem-Impex.
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide.
- Mass Spectrometry - Fragmentation P
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- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C23H25NO4) [pubchemlite.lcsb.uni.lu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Role of cis-Conformation in Fmoc-4-aminocyclohexane Acetic Acid for Advanced Peptide Design
Abstract: The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic drug design, enabling enhanced stability, refined binding affinity, and novel functionalities.[1] Among these, conformationally constrained amino acids play a pivotal role in dictating the secondary structure of peptidomimetics.[2] This guide provides an in-depth technical exploration of Fmoc-4-aminocyclohexane acetic acid, with a specific focus on the strategic importance of its cis-conformation. We will dissect the conformational intricacies of cis- versus trans-isomers, elucidate the functional advantages conferred by the cis geometry, and provide detailed, field-tested protocols for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage structural rigidity for the rational design of next-generation peptide therapeutics.
Introduction: The Imperative of Conformational Rigidity in Peptide Therapeutics
The therapeutic potential of native peptides is often hampered by their inherent flexibility, which can lead to poor pharmacokinetic profiles and susceptibility to proteolytic degradation.[3] Constraining a peptide's conformation to more closely mimic its bioactive, receptor-bound state can significantly enhance its therapeutic efficacy, specificity, and stability.[4] This principle has driven the development of a wide array of "peptidomimetics," which utilize non-natural building blocks to enforce specific secondary structures.
β-amino acids, characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, are particularly valuable scaffolds. Fmoc-4-aminocyclohexane acetic acid (Fmoc-c4Acha-OH) is a prime example of a cyclic β-amino acid that introduces a rigid cyclohexane ring into the peptide backbone. This rigidity is not uniform; it is critically dependent on the stereochemical relationship—cis or trans—between the aminomethyl and carboxymethyl substituents on the cyclohexane ring. The cis-conformation, in particular, offers a unique structural element that can be strategically employed to induce specific turns and folds within a peptide chain, making it a valuable tool in medicinal chemistry.[5]
Conformational Analysis: cis vs. trans Isomers of 4-Aminocyclohexane Acetic Acid
The functional differences between cis- and trans-Fmoc-c4Acha-OH originate from the fundamental principles of cyclohexane stereochemistry. The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring).
-
trans-Isomer: In the more thermodynamically stable trans configuration, both the aminomethyl and carboxymethyl groups can occupy equatorial positions on opposite sides of the ring. This arrangement minimizes steric hindrance.
-
cis-Isomer: In the cis configuration, the substituents are on the same side of the ring, forcing one group into an axial position while the other is equatorial. This results in a distinct spatial orientation of the amino and carboxyl functionalities, which is the basis for its unique role in peptide design.[6]
Spectroscopic Differentiation: A Practical Guide to NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between the cis and trans isomers.[6] The key differentiating features are found in the chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the carbons bearing the substituents.
While specific values may vary based on the solvent and exact molecule (e.g., with or without the Fmoc group), general principles derived from analogous compounds like 4-aminocyclohexanol can be applied. The proton in an equatorial position typically resonates at a lower field (higher ppm value) than its axial counterpart.[6] Furthermore, the coupling constants between adjacent protons are highly informative. Large axial-axial (Jaa) couplings (typically 8-13 Hz) are characteristic of protons in a trans-diaxial arrangement, a feature more readily observed in the trans isomer. In contrast, smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings (typically 2-5 Hz) are more prevalent in the cis isomer.[6]
Table 1: Key Distinguishing Features in ¹H NMR for cis vs. trans 4-Substituted Cyclohexanes
| Feature | cis-Isomer (Axial/Equatorial) | trans-Isomer (Equatorial/Equatorial) | Rationale |
| Proton Chemical Shift (CH-X) | Equatorial proton at lower field (higher ppm) | Axial proton at higher field (lower ppm) | Equatorial protons are generally more deshielded.[6] |
| Proton Coupling Constants (J) | Smaller J-couplings (Jae, Jee ≈ 2-5 Hz) | Larger J-couplings observed (Jaa ≈ 8-13 Hz) | The dihedral angle dependence of J-coupling results in large values for anti-periplanar axial protons.[6] |
The Functional Significance of the cis-Conformation
The strategic incorporation of Fmoc-cis-4Acha-OH into a peptide sequence is a deliberate choice to introduce a well-defined structural kink or turn. This has profound implications for the peptide's overall architecture and, consequently, its biological function.
-
Inducing Turn Motifs: The fixed spatial orientation of the amino and carboxyl groups in the cis-isomer acts as a template, forcing the peptide backbone to adopt a specific turn structure. This is critical for mimicking the loops and turns of proteins, which are often the sites of protein-protein interactions (PPIs).[7]
-
Enhancing Receptor Binding: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity and potency.[3]
-
Improving Proteolytic Stability: The introduction of a non-natural, bulky cyclic structure disrupts the recognition sites for proteases, thereby enhancing the peptide's resistance to enzymatic degradation and improving its in vivo half-life.[4]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-cis-4Acha-OH
The incorporation of Fmoc-cis-4Acha-OH into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[8] However, due to its steric bulk compared to natural amino acids, certain optimizations are crucial for achieving high coupling efficiency.[9]
Materials and Reagents
-
Fmoc-cis-4-aminocyclohexane acetic acid
-
SPPS Resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids)[10]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA) or Collidine
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[8]
-
Cold diethyl ether
Step-by-Step Protocol for a Single Coupling Cycle (Manual Synthesis)
This protocol outlines a single coupling cycle for incorporating Fmoc-cis-4Acha-OH onto a growing peptide chain attached to a solid support.[1][10]
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[1] Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-7 minutes. Drain and repeat for another 5-7 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amine.[10]
-
Washes: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-cis-4Acha-OH (3-5 equivalents relative to resin loading), HCTU (or HATU, 2.9-4.9 equivalents), in DMF. Add DIEA (6-10 equivalents) to the solution to activate the carboxylic acid. Allow the mixture to pre-activate for 1-2 minutes.[9]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature. Due to the steric hindrance of this unnatural amino acid, a longer coupling time or a double coupling may be necessary.[9]
-
Monitoring and Washes: Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[9] Once complete, wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Cleavage and Purification
-
Final Wash and Dry: After the final coupling and deprotection steps, wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[9]
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9] The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS).[1]
Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. biosynth.com [biosynth.com]
- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
A Technical Guide to Sourcing and Implementing High-Purity Fmoc-cis-4-aminocyclohexane acetic acid in Advanced Peptide Synthesis
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity. The strategic incorporation of non-canonical amino acids that impart conformational rigidity is a proven strategy to overcome these limitations. Among these, Fmoc-cis-4-aminocyclohexane acetic acid stands out as a particularly valuable building block. Its constrained cyclic structure pre-organizes the peptide backbone, leading to enhanced proteolytic resistance, improved receptor binding, and favorable pharmacokinetic profiles.[1][2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of high-purity this compound in solid-phase peptide synthesis (SPPS).
I. The Criticality of Purity: Navigating the Supplier Landscape
The success of peptide synthesis is fundamentally dependent on the purity of the starting materials.[4][5] Impurities in Fmoc-amino acids can introduce a cascade of problems, including truncated sequences, side-product formation, and challenging purification steps. When sourcing this compound, a high-purity specification is not merely a preference but a prerequisite for reproducible and successful synthesis.
Key Quality Attributes and Potential Impurities
High-purity this compound should be free from several classes of impurities:
-
Trans Isomer: The presence of the trans-isomer is a critical parameter to assess, as it will lead to the incorporation of a diastereomer into the peptide, which can be difficult to separate and may alter the biological activity.
-
Incompletely Protected Amino Acid: The presence of the free amino acid can lead to double incorporation events during peptide synthesis.[6]
-
Residual Solvents and Reagents: Solvents and reagents from the synthesis and purification of the Fmoc-amino acid can interfere with subsequent coupling reactions.
-
Acetic Acid: Traces of acetic acid can act as a capping agent, leading to truncated peptide sequences.[6]
Comparative Analysis of Commercial Suppliers
A survey of the market reveals several reputable suppliers of this compound. The following table provides a comparative overview of key specifications from prominent vendors. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed purity information.
| Supplier | Product Number | Stated Purity (HPLC) | CAS Number | Additional Notes |
| Sigma-Aldrich | 74272 | ≥98.0% | 1217675-84-7 | Discontinued, but provides useful reference specifications.[7][8] |
| Chem-Impex | 11954 | ≥97% | 147900-45-6 | Note: This is for the carboxylic acid derivative. |
| J&K Scientific | 936382 | --- | 1217675-84-7 | Purity information should be requested.[9] |
| Angene Chemical | AG00HGDV | --- | 1217675-84-7 | Purity information should be requested.[10] |
| King-Pharm | 1453430 | --- | 1217675-84-7 | Purity information should be requested.[11] |
Note: The availability and specifications of chemical products can change. It is essential to verify the information directly with the suppliers.
II. Quality Control and In-House Verification: A Self-Validating Approach
While suppliers provide a Certificate of Analysis, it is prudent for research and development laboratories to have in-house methods for verifying the purity and identity of critical raw materials. High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control for Fmoc-amino acids.[12]
Recommended HPLC Methods for Purity Assessment
A. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity:
-
Objective: To determine the overall chemical purity and identify potential process-related impurities.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
B. Chiral HPLC for Isomeric Purity:
-
Objective: To separate and quantify the cis and trans isomers.
-
Column: A chiral stationary phase, such as a Pirkle-type column ((S,S)-Whelk-O 1) or a polysaccharide-based column, is recommended.[13]
-
Mobile Phase: Typically a mixture of hexane and a polar modifier like ethanol or isopropanol. The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
III. Synthesis and Mechanistic Rationale
Synthesis of cis-4-Aminocyclohexaneacetic Acid
The synthesis of the cis-isomer of 4-aminocyclohexaneacetic acid can be achieved through catalytic hydrogenation of 4-nitrophenylacetic acid. The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst in an aqueous medium has been reported to yield a mixture of cis and trans isomers.[10][14] Separation of the isomers can be challenging but may be achieved through fractional crystallization of their salts or by chromatographic methods.[10][15]
Fmoc Protection
The purified cis-4-aminocyclohexaneacetic acid is then protected with the Fmoc group. A common method involves the reaction of the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions.[16][17]
Caption: General workflow for the Fmoc protection of an amino acid.
IV. Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
The following is a detailed protocol for the manual incorporation of this compound into a peptide sequence using a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
This compound
-
Other required Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (2 times), followed by DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading), Oxyma Pure (4 equivalents), and DIC (4 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by preparative RP-HPLC.
-
Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.
-
Caption: A streamlined workflow for solid-phase peptide synthesis.
V. Conclusion: A Building Block for Next-Generation Peptides
High-purity this compound is a powerful tool for peptide chemists seeking to enhance the therapeutic potential of their molecules. By carefully selecting suppliers, implementing rigorous in-house quality control, and optimizing synthesis protocols, researchers can effectively leverage the conformational constraints offered by this unique building block. The ability to pre-organize peptide structure opens new avenues for the design of more stable, potent, and bioavailable peptide-based drugs.
VI. References
-
Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Retrieved from
-
Choi, S., Shim, J., Kang, P., & Choi, S. H. (2022). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 20(3), 613–618. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides | Request PDF. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Sourcing High-Purity Fmoc-Amino Acids: A Buyer's Guide to Quality Intermediates. Retrieved from
-
Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from
-
Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Retrieved from
-
J&K Scientific LLC. (n.d.). Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. Retrieved from
-
CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved from [Link]
-
Google Patents. (n.d.). EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Retrieved from
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Retrieved from
-
Collins, J. M., & Hii, K. K. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-13. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C23H25NO4). Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from
-
NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
NIH. (n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 顺式-[4-(Boc-氨基)环己基]乙酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 顺-[4-(Fmoc-氨基)环己基]乙酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cas 2952-01-4,(cis-4-Aminocyclohexyl)acetic acid | lookchem [lookchem.com]
- 10. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 15. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. rsc.org [rsc.org]
Technical Guide: Fmoc-cis-4-aminocyclohexane acetic acid as a Conformationally Constrained β-Amino Acid Mimetic
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-canonical amino acids is a primary method for generating robust peptidomimetics.[1] This guide provides an in-depth technical overview of Fmoc-cis-4-aminocyclohexane acetic acid, a conformationally constrained β-amino acid building block. We will explore its synthesis, structural rationale, practical application in solid-phase peptide synthesis (SPPS), and its role in designing bioactive molecules, grounded in the principles of scientific integrity and field-proven insights for researchers in drug development.
Introduction: The Rationale for Constrained β-Amino Acid Mimetics
The therapeutic potential of peptides is often hindered by their rapid degradation by proteases and their high conformational flexibility, which can lead to non-selective receptor binding and poor pharmacokinetic profiles. Peptidomimetics are designed to mimic the three-dimensional structure (pharmacophore) of a natural peptide while exhibiting improved drug-like properties.[2] A powerful strategy in peptidomimetic design is the introduction of structural constraints to lock the peptide backbone into a specific, bioactive conformation.[2]
β-amino acids, with an additional carbon in their backbone compared to α-amino acids, are particularly valuable in this context. They can induce unique and stable secondary structures (e.g., helices, turns) and inherently offer resistance to enzymatic degradation.[3] this compound is a synthetic β-amino acid that combines these features with a rigid cyclic scaffold. The cyclohexane ring severely restricts bond rotation, providing a predictable and stable conformational element for peptide design. This guide will serve as a practical resource for scientists looking to leverage this building block to create novel, stabilized peptide analogs.
Synthesis and Physicochemical Properties
2.1. Synthesis of the Core Scaffold
The synthesis of the 4-aminocyclohexane acetic acid scaffold is typically achieved through the catalytic hydrogenation of 4-nitrophenylacetic acid. This process reduces both the nitro group and the aromatic ring to yield a mixture of cis and trans isomers of 4-aminocyclohexane acetic acid.[4][5][6]
A common synthetic route proceeds as follows:
-
Reduction of the Nitro Group: 4-nitrophenylacetic acid is first hydrogenated under mild conditions (e.g., Pd/C catalyst, 40-50°C, low hydrogen pressure) to selectively reduce the nitro group, yielding 4-aminophenylacetic acid.[5][6]
-
Reduction of the Aromatic Ring: The resulting 4-aminophenylacetic acid is then subjected to further hydrogenation under more forcing conditions (e.g., Raney-Ni or Rhodium catalyst, higher temperature and pressure) to reduce the phenyl ring. This step produces a mixture of the desired cis and trans isomers.[4][5][6]
-
Isomer Separation & Protection: The cis and trans isomers can be separated by fractional crystallization or chromatography. The isolated cis-4-aminocyclohexane acetic acid is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group by reacting it with a reagent like Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions to yield the final product.
2.2. Physicochemical Data
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1217675-84-7 | [7] |
| Molecular Formula | C₂₃H₂₅NO₄ | [7] |
| Molecular Weight | 379.45 g/mol | [7] |
| Appearance | White powder | [7] |
| Purity (HPLC) | ≥98.0% | [7] |
| Storage Temperature | 2-8°C | [7] |
| Application | Fmoc Solid-Phase Peptide Synthesis | [7] |
Structural Rationale and Conformational Insights
The defining feature of this building block is the conformational rigidity imposed by the 1,4-disubstituted cyclohexane ring. Understanding its stereochemistry is critical to predicting its impact on peptide structure.
In a cis-1,4-disubstituted cyclohexane, the chair conformation requires one substituent to be in an axial position and the other in an equatorial position.[2][8] This is a fundamental principle of cycloalkane stereochemistry. The ring can undergo a "ring flip," but this only interchanges the positions, resulting in an isoenergetic conformer that still has one axial and one equatorial group.[2]
-
Axial Acetic Acid & Equatorial Amine: The bulky acetic acid side chain (-CH₂COOH) will preferentially occupy the more stable equatorial position to minimize steric strain (1,3-diaxial interactions), forcing the Fmoc-protected amine into the axial position.
-
Structural Implication: When incorporated into a peptide, the fixed spatial relationship between the backbone nitrogen and the subsequent carbonyl group introduces a significant kink or turn-like geometry. Unlike flexible linear β-amino acids, this mimetic does not freely rotate, offering a predictable structural scaffold. It is more likely to induce β-turn or extended strand-like structures rather than stable helical folds, which are more commonly associated with trans-cycloalkane amino acids.[8]
Caption: Chair conformation of cis-4-aminocyclohexane acetic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating a sterically hindered, cyclic β-amino acid like this compound requires optimized coupling protocols to ensure high yields and prevent failed sequences. Standard coupling conditions may be insufficient to overcome the steric bulk.
4.1. The Challenge of Steric Hindrance
The cyclohexane ring and the secondary amine (once incorporated into a growing peptide chain) present significant steric challenges for the incoming activated amino acid. This can lead to slow or incomplete coupling reactions. Therefore, more potent coupling reagents and modified reaction conditions are necessary.
4.2. Recommended SPPS Protocol
This protocol assumes a standard Fmoc-based solid-phase synthesis strategy.
Materials:
-
Resin: Rink Amide or Wang resin, pre-swollen in DMF.
-
This compound (3-5 equivalents).
-
Coupling Reagent: HATU, HCTU, or COMU (3-5 equivalents).
-
Base: Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents).
-
Solvent: High-purity, amine-free Dimethylformamide (DMF).
-
Deprotection Solution: 20% piperidine in DMF.
Step-by-Step Methodology:
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes.
-
Drain the vessel.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling (Double Coupling Recommended):
-
Activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HCTU) in DMF. Add the base (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Scientific Rationale: Urinium-based reagents like HCTU are highly effective for coupling sterically hindered amino acids. They rapidly form the activated O-acylisourea ester, minimizing side reactions like racemization.
-
-
First Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate for 1-2 hours.
-
Wash: Drain the vessel and wash with DMF (3 times).
-
Second Coupling: Repeat the activation and coupling steps with a fresh solution of the amino acid, coupling reagent, and base. Agitate for another 1-2 hours.
-
Scientific Rationale: A "double coupling" strategy is a self-validating system that ensures the reaction goes to completion, which is crucial for difficult couplings to avoid deletion sequences in the final peptide product.
-
-
Final Wash: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a third coupling or a capping step with acetic anhydride may be necessary.
-
Caption: Recommended SPPS workflow for coupling this compound.
Case Study Application (Analogous Example)
While specific, published applications of this compound are not widely documented, the utility of related cyclic amino acids is well-established in the design of potent therapeutics. A relevant example is the incorporation of 1-aminocyclohexanecarboxylic acid (Ac6c), an α-amino acid analog, into octapeptide analogs of somatostatin.
Somatostatin is a peptide hormone that inhibits the secretion of other hormones, but its therapeutic use is limited by a very short half-life. Synthetic analogs like octreotide are medically important for treating neuroendocrine tumors. Researchers synthesized a series of somatostatin analogs with the general structure D-Phe-c(Cys-Phe-D-Trp-Xxx-Yyy-Cys)-Thr-NH2, where the 'Yyy' position was substituted with constrained amino acids, including Ac6c.
These analogs were tested for their in vitro antiproliferative activity against various human cancer cell lines. The inclusion of the constrained cyclic residue was critical for maintaining a bioactive conformation while potentially enhancing stability.
5.1. Quantitative Data: Antiproliferative Activity of Somatostatin Analogs
The following table summarizes the IC₅₀ (half-maximal inhibitory concentration) values for selected analogs against the HT-29 human colorectal cancer cell line.
| Compound ID | Structure (Yyy position) | IC₅₀ on HT-29 cells (µM) |
| 4A | Ac6c (1-aminocyclohexane carboxylic acid) | 0.0438 |
| 4B | Ac5c (1-aminocyclopentane carboxylic acid) | 0.0311 |
| 4C | Aib (α-aminoisobutyric acid) | 0.0199 |
Data adapted from a study on somatostatin analogs containing unnatural amino acids.
The results demonstrate that peptides incorporating constrained cyclic residues like Ac6c exhibit potent antiproliferative effects. The compound containing the cyclohexane ring (4A) showed an IC₅₀ value in the nanomolar range, highlighting the compatibility of such rigid scaffolds with high-affinity receptor binding. This provides strong evidence for the potential of this compound to be used in a similar capacity to generate potent and stable peptide-based therapeutics.
Conclusion
This compound is a valuable, specialized building block for the synthesis of advanced peptidomimetics. Its rigid cyclic backbone provides a powerful tool for introducing predictable conformational constraints, a key strategy for enhancing peptide stability, selectivity, and overall therapeutic potential. The cis-stereochemistry pre-organizes the peptide backbone into a turn or extended conformation, offering a distinct structural element compared to more flexible or helix-inducing mimetics. While its steric bulk necessitates optimized coupling protocols in SPPS, the use of modern, high-potency coupling reagents in a double-coupling scheme ensures its efficient incorporation. By understanding the fundamental stereochemistry and applying the robust synthetic methodologies detailed in this guide, researchers can effectively utilize this mimetic to engineer the next generation of peptide-based drugs.
References
-
Vankayala, S. (2022). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Chemistry LibreTexts. [Link]
-
Asa, S. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College, Kolkata. [Link]
-
Wustrow, D. J., et al. (1998). Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid. Quick Company. [Link]
- Richter Gedeon Nyrt. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]
-
Giraud, M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547. [Link]
- Richter Gedeon Vegyeszeti Gyar Rt. (2014). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Richter Gedeon Nyrt. (2010). PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
-
Todorov, I., et al. (2015). Synthesis and in vitro antitumor activity of new octapeptide analogs of somatostatin containing unnatural amino acids. PubMed. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 47(11), 2271-2283. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Apostolopoulos, V., et al. (2021). Peptidomimetics: A Versatile Route to Biologically Active Compounds. International Journal of Molecular Sciences, 22(11), 5787. [Link]
Sources
- 1. A cyclic hexapeptide is a potent antagonist of alpha 4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin analogs - from new molecules to new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]
- 6. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor activity of new octapeptide analogs of somatostatin containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-cis-4-aminocyclohexane acetic acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Engineering Peptide Structure and Function with Conformationally Constrained Amino Acids
In the landscape of modern drug discovery and biomedical research, peptides have emerged as a pivotal class of therapeutic agents due to their high specificity and biological activity.[1] However, native peptides often suffer from limitations such as susceptibility to proteolytic degradation and poor bioavailability.[1] One of the most effective strategies to overcome these challenges is the incorporation of non-natural, conformationally constrained amino acid analogues into the peptide backbone.[2] These unique building blocks can enforce specific secondary structures, enhance metabolic stability, and ultimately lead to peptidomimetics with improved therapeutic profiles.[1]
Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-ACHA) is a valuable cyclic β-amino acid that serves as a potent tool for peptide chemists. Its rigid cyclohexane ring introduces a significant conformational constraint, influencing the overall topology of the peptide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Fmoc-cis-ACHA into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind the recommended protocols, address potential challenges, and provide detailed, step-by-step methodologies to ensure successful synthesis of these advanced peptidomimetics.
Core Principles and Mechanistic Considerations
The successful incorporation of Fmoc-cis-ACHA into a growing peptide chain hinges on the fundamental principles of Fmoc-SPPS. This method involves the stepwise addition of amino acids from the C-terminus to the N-terminus on a solid support.[] The process is cyclical, consisting of two main steps: Nα-Fmoc deprotection and amino acid coupling.[4]
The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This exposes the free amine of the resin-bound peptide, which is then ready to react with the activated carboxyl group of the incoming Fmoc-amino acid.
Due to the steric hindrance imparted by the cyclohexane ring of Fmoc-cis-ACHA, the coupling step requires careful optimization to achieve high efficiency. Standard coupling conditions may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. Therefore, the use of more potent activating reagents and potentially extended reaction times or elevated temperatures is often necessary to drive the reaction to completion.
Visualizing the SPPS Workflow for Fmoc-cis-ACHA Incorporation
To illustrate the cyclical nature of the synthesis, the following diagram outlines the key stages of incorporating a single Fmoc-cis-ACHA residue.
Caption: SPPS cycle for Fmoc-cis-ACHA.
Optimized Protocols for Fmoc-cis-ACHA Incorporation
The following protocols are designed to maximize the coupling efficiency of the sterically demanding Fmoc-cis-ACHA. It is crucial to use high-quality, peptide synthesis-grade reagents and solvents.
Table 1: Reagent and Protocol Overview
| Parameter | Standard Protocol | Optimized Protocol for Fmoc-cis-ACHA | Rationale for Optimization |
| Resin | Wang or Rink Amide | Wang or Rink Amide | Standard resins are suitable. |
| Fmoc Deprotection | 20% Piperidine in DMF (2 x 10 min) | 20% Piperidine in DMF (2 x 10 min) | Standard deprotection is generally effective. |
| Amino Acid | 3-5 equivalents | 4-5 equivalents | Higher excess drives the reaction forward. |
| Coupling Reagent | HBTU/HOBt | HATU/HOAt or PyBOP/HOBt | More potent activators overcome steric hindrance.[6] |
| Base | DIPEA (2 x AA equivalents) | DIPEA or Collidine (2-3 x AA equivalents) | Ensures proper activation and neutral pH. |
| Solvent | DMF | DMF or NMP | NMP can improve solvation of aggregating sequences. |
| Reaction Time | 1-2 hours | 2-4 hours or overnight | Longer time is needed for the hindered coupling.[] |
| Monitoring | Kaiser Test | Kaiser Test (or other ninhydrin-based tests) | Essential to confirm reaction completion. |
| Double Coupling | Optional | Recommended | Ensures maximum incorporation. |
Detailed Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
1. Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., 150-200 mg of 0.5-0.7 mmol/g loading Wang or Rink Amide resin) in a reaction vessel.
-
Add DMF (3-5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Nα-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (3 mL) to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 2.1-2.3.
-
Wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.
-
Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates the presence of free primary amines.
3. Fmoc-cis-ACHA Coupling (Optimized)
-
Pre-activation: In a separate vial, dissolve Fmoc-cis-ACHA (4-5 eq., e.g., 0.4-0.5 mmol), HATU (3.9 eq., e.g., 0.39 mmol), and HOAt (4 eq., e.g., 0.4 mmol) in DMF (2 mL).
-
Add DIPEA (2-3 x Fmoc-cis-ACHA eq., e.g., 0.8-1.5 mmol) to the pre-activation mixture.
-
Gently swirl the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction can be extended overnight.
-
After the initial coupling, take a small sample of resin and perform a Kaiser test. If the test is positive (indicating incomplete coupling), proceed with a second coupling.
-
Double Coupling (Recommended): a. Drain the coupling solution and wash the resin with DMF (3 x 3 mL). b. Prepare a fresh solution of activated Fmoc-cis-ACHA as described in steps 3.1-3.3. c. Add the fresh solution to the resin and agitate for another 2-4 hours.
-
Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 3 mL) to remove excess reagents and by-products.
4. Chain Elongation
-
Repeat the cycle of deprotection (Step 2) and coupling (Step 3, using the appropriate protocol for the next amino acid) until the desired peptide sequence is assembled.
Troubleshooting and Expert Insights
Challenge: Incomplete Coupling
-
Cause: The steric bulk of the cyclohexane ring can significantly slow down the reaction kinetics.
-
Solution:
-
Confirm Reagent Quality: Ensure that coupling reagents and solvents are fresh and of high purity.
-
Extend Reaction Time: As recommended in the protocol, allow for longer coupling times (up to overnight).
-
Double Coupling: This is a highly effective strategy to drive the reaction to completion.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids by providing efficient and uniform heating.
-
Challenge: Potential Side Reactions
-
While specific side reactions for cis-ACHA are not extensively documented, general SPPS side reactions should be considered.
-
Racemization: The use of HATU/HOAt is known to suppress racemization effectively.
-
Aggregation: For sequences prone to aggregation, switching the solvent from DMF to NMP or using a mixture of solvents can be beneficial. The rigid structure of cis-ACHA itself may help in disrupting interchain hydrogen bonding that leads to aggregation.
Final Cleavage and Characterization
Once the synthesis is complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed.
1. Resin Washing and Drying
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 3 mL), followed by dichloromethane (DCM) (3 x 3 mL).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage from the Resin
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
3. Peptide Characterization
-
Purity Analysis: The purity of the crude peptide should be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identity Confirmation: The molecular weight of the synthesized peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7]
Conclusion
The incorporation of this compound into peptides is a powerful strategy for creating conformationally constrained peptidomimetics with potentially enhanced therapeutic properties. While its steric bulk presents a synthetic challenge, the use of optimized coupling protocols, including potent activating reagents and a double coupling strategy, can ensure high incorporation efficiency. By following the detailed methodologies and troubleshooting advice provided in these application notes, researchers can confidently synthesize novel peptides containing this valuable building block, paving the way for new discoveries in drug development and chemical biology.
References
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. BenchChem.
- Aapptec Peptides. Coupling Reagents. Aapptec.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- BenchChem. (2025). Application Notes and Protocols for the Use of cis-2-amino-cyclohex-3-enecarboxylic Acid in Peptide Synthesis. BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Blaskovich, M. A. T. (Ed.). (2015). Methods in Molecular Biology, vol 1348: Fmoc Solid-Phase Peptide Synthesis. Humana Press.
- Hruby, V. J., & Balse, P. M. (2000). Peptidomimetics: From Structure to Function and Back. Current Medicinal Chemistry, 7(9), 945-970.
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(51), 7679-7682.
- Olma, A. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 494, 223-46.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Beck, J. G., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2, 3136-3142.
- AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience.
- Sereda, P., & Pallesen, L. N. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. International Journal of Molecular Sciences, 24(4), 3989.
- Life Chemicals. (2021). Peptidomimetics in Modern Drug Discovery. Life Chemicals.
- Polaris Peptides.
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
- BiopharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
- AAPtec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPtec.
- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis. Pierce Chemical Company.
- Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.
- Coin, I., et al. (2007). Solid-Phase Peptide Synthesis: From Standard Procedures to the Synthesis of Difficult Sequences.
- Vágner, J., et al. (2008). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1956.
- Stewart, D., & Creaser, C. S. (1990). Occurrence and role of cis peptide bonds in protein structures. Journal of Molecular Biology, 214(3), 853-859.
Sources
- 1. Automated Peptide Synthesizers [peptidemachines.com]
- 2. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsra.net [ijsra.net]
Application Notes and Protocols for the Efficient Coupling of Fmoc-cis-4-aminocyclohexane acetic acid in Solid-Phase Peptide Synthesis
Introduction: The Significance of Conformationally Constrained Amino Acids in Peptide Science
In the landscape of modern peptide chemistry and drug discovery, the incorporation of non-natural, conformationally constrained amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced properties. Fmoc-cis-4-aminocyclohexane acetic acid, a cyclic β-amino acid, represents a valuable building block in this endeavor. Its rigid cyclohexane scaffold imparts a well-defined cis-stereochemistry, which can induce specific secondary structures in peptides, leading to increased metabolic stability, receptor affinity, and bioavailability.[1][2][3] However, the very structural rigidity that makes this amino acid desirable also presents significant challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial amide bond formation step. This guide provides a comprehensive overview of the principles and detailed protocols for the efficient coupling of this compound, empowering researchers to confidently incorporate this versatile building block into their peptide sequences.
Core Principles: Overcoming the Challenges of Coupling a Cyclic β-Amino Acid
The primary obstacle in the coupling of this compound lies in its steric hindrance. The bulky cyclohexane ring in a fixed cis conformation can impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.[4] To mitigate these challenges, a strategic approach to the selection of coupling reagents, reaction conditions, and monitoring techniques is paramount.
The Choice of Coupling Reagent: A Critical Determinant of Success
Standard coupling reagents may prove insufficient for efficiently coupling sterically demanding amino acids. For such challenging couplings, aminium/uronium salt-based reagents are highly recommended due to their ability to form highly reactive activated esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is widely regarded as the reagent of choice for sterically hindered amino acids.[5][6] It reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by the amine compared to the OBt-ester formed by its counterpart, HBTU.[5] This enhanced reactivity translates to faster and more complete coupling reactions, minimizing the risk of incomplete coupling and the formation of deletion sequences.
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) : While a robust and widely used coupling reagent, HBTU is generally less effective than HATU for sterically hindered residues.[5] In cases where HATU is not available, HBTU can be used, but a double coupling strategy and longer reaction times may be necessary to achieve comparable results.
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) : This classic carbodiimide-based coupling method is a cost-effective option. However, the activation is generally slower and less efficient for hindered amino acids compared to aminium/uronium reagents.[7] The addition of HOBt is crucial to suppress racemization.[7]
Recommendation: For the coupling of this compound, HATU is the strongly recommended coupling reagent to ensure high coupling efficiency and minimize side reactions.
The Role of the Base: Facilitating Activation and Neutralization
A non-nucleophilic organic base is essential in the coupling step to facilitate the activation of the carboxylic acid and to neutralize the protonated N-terminus of the peptide-resin after Fmoc deprotection.
-
DIPEA (N,N-Diisopropylethylamine) : A commonly used base in SPPS.
-
2,4,6-Collidine : A bulkier, more sterically hindered base that can be advantageous in minimizing certain side reactions.
Recommendation: Both DIPEA and 2,4,6-collidine are suitable for use with HATU.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the efficient coupling of this compound in manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-protected resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)
-
This compound
-
HATU
-
DIPEA or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
-
Kaiser Test Kit (Ninhydrin solution A, B, and C)
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is the primary recommendation for achieving high coupling efficiency.
1. Resin Swelling and Fmoc Deprotection: a. Swell the resin in DMF for 30-60 minutes in a reaction vessel. b. Drain the DMF. c. Add a 20% solution of piperidine in DMF to the resin. d. Agitate for 5 minutes, then drain. e. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes. f. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[6] b. Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[5] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring the Coupling Reaction: a. After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[4] b. Negative Kaiser Test (beads remain yellow): The coupling is complete. Proceed to the washing step. c. Positive Kaiser Test (beads turn blue/purple): The coupling is incomplete. A double coupling is recommended.
4. Double Coupling (if necessary): a. Drain the coupling solution from the reaction vessel. b. Wash the resin with DMF (3 x 1 min). c. Repeat the activation and coupling steps (2a-2d) with a fresh solution of activated this compound. d. Perform a second Kaiser test. If the test is negative, proceed to washing. If it remains positive, consider capping the unreacted amines (see Protocol 3).
5. Washing: a. Once the coupling is complete (confirmed by a negative Kaiser test), drain the reaction solution. b. Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: HBTU-Mediated Coupling (Alternative)
This protocol can be used if HATU is unavailable but may require longer reaction times and is more likely to necessitate a double coupling.
1. Resin Swelling and Fmoc Deprotection: a. Follow steps 1a-1f from Protocol 1.
2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (2.9-4.9 equivalents) in DMF. b. Add DIPEA or 2,4,6-collidine (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 2-4 hours.
3. Monitoring and Optional Double Coupling: a. Follow steps 3a-3d and 4a-4d from Protocol 1.
4. Washing: a. Follow step 5a-5b from Protocol 1.
Protocol 3: Capping of Unreacted Amines
If a positive Kaiser test persists after a double coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides in the final product.
1. Resin Preparation: a. After the final coupling attempt, wash the resin with DMF (3 x 1 min).
2. Capping Procedure: a. Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., 1:2:7 v/v/v). b. Add the capping solution to the resin and agitate for 30 minutes at room temperature. c. Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min).
Data Presentation: Quantitative Parameters for Coupling Protocols
| Parameter | Protocol 1 (HATU) | Protocol 2 (HBTU) |
| Amino Acid (eq.) | 3 - 5 | 3 - 5 |
| Coupling Reagent (eq.) | 2.9 - 4.9 | 2.9 - 4.9 |
| Base (eq.) | 6 - 10 | 6 - 10 |
| Pre-activation Time | 1 - 2 minutes | 1 - 2 minutes |
| Coupling Time | 1 - 2 hours | 2 - 4 hours |
| Monitoring | Kaiser Test | Kaiser Test |
| Double Coupling | Recommended if Kaiser test is positive | Often necessary |
Visualization of the Experimental Workflow
Caption: Workflow for the coupling of this compound.
Mechanism of HATU-Mediated Activation
Caption: Simplified mechanism of HATU-mediated amino acid activation.
Conclusion and Best Practices
The successful incorporation of this compound into peptide sequences hinges on a proactive approach to overcoming its inherent steric hindrance. The use of a highly efficient coupling reagent such as HATU is strongly advised.[5][6] Vigilant monitoring of the coupling reaction with the Kaiser test and the readiness to perform a double coupling or capping step are essential for ensuring the synthesis of high-purity peptides.[4] By adhering to the protocols and principles outlined in this guide, researchers can confidently leverage the unique structural benefits of this valuable building block in their pursuit of novel and potent peptide-based therapeutics.
References
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. BenchChem Technical Support.
- Aapptec. Coupling Reagents. Aapptec Technical Library.
- Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage Blog.
- PubMed. (n.d.). Design and synthesis of beta-peptides with biological activity.
- Reaction Chemistry & Engineering. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Royal Society of Chemistry.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Beilstein Journals. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- BenchChem. (2025). Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents. BenchChem Technical Support.
- SciSpace. (n.d.). Microreactor synthesis of beta-peptides.
- ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
- Google Patents. (2015). Boc and Fmoc solid phase peptide synthesis.
- ACS Combinatorial Science. (2020).
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- ChemRxiv. (2022).
- NIH. (2011). Introduction to Peptide Synthesis.
- PubMed. (2023).
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. BenchChem Technical Support.
- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- Sigma-Aldrich.
- ResearchGate. (n.d.).
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.).
- University College Dublin. (2013). Synthesis of a conformationally constrained delta-amino acid building block.
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
Sources
- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-cis-4-aminocyclohexane Acetic Acid in Drug Development
Introduction: The Strategic Advantage of Conformational Constraint
In the landscape of modern drug discovery, particularly in the realm of peptides and peptidomimetics, the ability to precisely control the three-dimensional structure of a molecule is paramount. Unstructured peptides often suffer from metabolic instability and poor receptor selectivity, limiting their therapeutic potential. Fmoc-cis-4-aminocyclohexane acetic acid emerges as a powerful molecular tool to address these challenges. Its rigid cis-configured cyclohexane ring, when incorporated into a peptide backbone, introduces a well-defined conformational constraint. This pre-organization of the molecular architecture can lead to enhanced binding affinity for biological targets, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and practical implementation of this compound in the synthesis of novel therapeutics.
Core Principles and Rationale for Use
The utility of this compound in drug design is rooted in several key principles:
-
Conformational Rigidity: The cyclohexane scaffold significantly reduces the conformational flexibility of a peptide chain. The cis stereochemistry, in particular, forces the backbone into a specific turn-like structure, which can mimic the secondary structures (e.g., β-turns) often found in the bioactive conformations of natural peptides.[1] This pre-payment of the entropic penalty of binding can lead to a substantial increase in binding affinity.
-
Enhanced Proteolytic Stability: The non-natural amino acid structure of 4-aminocyclohexane acetic acid is not recognized by many proteases, which are the enzymes responsible for peptide degradation in the body. Its incorporation can therefore significantly extend the in vivo half-life of a peptide therapeutic.
-
Improved Pharmacokinetic Properties: The introduction of the lipophilic cyclohexane ring can modulate the overall physicochemical properties of a peptide, potentially improving its membrane permeability and oral bioavailability. While peptides are generally known for poor oral absorption, strategic modifications with building blocks like this can be a step towards orally available peptide drugs.
-
Scaffold for Peptidomimetics: Beyond simple incorporation into a peptide chain, the aminocyclohexane moiety can serve as a scaffold for the development of more complex peptidomimetics, where side chains and other functional groups can be appended to mimic the presentation of key residues in a natural peptide.
Key Applications in Drug Development
The unique properties of this compound make it a valuable building block in several areas of drug development:
-
Oncology: The design of potent and selective antagonists for receptors overexpressed in cancer cells is a key strategy. Constrained peptides containing this moiety can be designed to target protein-protein interactions crucial for tumor growth and survival.
-
Neurology: In the development of therapeutics for neurological disorders, the ability to cross the blood-brain barrier is a major hurdle. The modified physicochemical properties imparted by the cyclohexane ring can be explored to enhance brain penetration. It has been investigated as a building block in compounds targeting neurological disorders.[2][3][4]
-
Metabolic Diseases: Constrained peptides are being investigated as long-acting agonists or antagonists for metabolic hormone receptors, such as those for GLP-1 and glucagon, for the treatment of diabetes and obesity.
-
Antimicrobial Peptides: The development of novel antibiotics is a global health priority. Introducing conformational constraints into antimicrobial peptides can enhance their potency and selectivity for bacterial membranes, while also improving their stability in biological fluids.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.
Protocol 1: Standard Fmoc-SPPS Coupling of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyano(hydroxyimino)acetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes. Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® (or HOBt) in a minimal amount of DMF.
-
Add 3 equivalents of DIC to the amino acid solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature. Note: The solution may become slightly cloudy.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The optimal coupling time may need to be determined empirically.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Capping (Optional):
-
If the coupling is incomplete, any unreacted amines can be capped by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in DMF for 30 minutes.
-
Protocol 2: Cleavage and Deprotection of the Final Peptide
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The incorporation of this compound can significantly alter the physicochemical properties of a peptide. The following table provides a hypothetical comparison of a linear peptide with and without this modification.
| Property | Linear Peptide (Example) | Constrained Peptide (with cis-4-aminocyclohexane acetic acid) | Rationale for Change |
| Molecular Weight | ~1000 Da | ~1100 Da | Addition of the building block increases the molecular weight. |
| LogP (Hydrophobicity) | 1.5 | 2.5 | The cyclohexane ring increases the lipophilicity of the peptide. |
| Proteolytic Stability (t½ in plasma) | < 10 min | > 60 min | The non-natural amino acid structure hinders protease recognition and cleavage. |
| Receptor Binding Affinity (Ki) | 50 nM | 5 nM | The pre-organized conformation can lead to a more favorable interaction with the target receptor. |
Visualizations
Experimental Workflow: Incorporation of this compound
Caption: Workflow for SPPS incorporation of this compound.
Logical Relationship: Impact of Conformational Constraint
Caption: Causality of incorporating this compound.
Conclusion and Future Perspectives
This compound is a cornerstone building block for the modern medicinal chemist aiming to design next-generation peptide and peptidomimetic therapeutics. Its ability to impart conformational rigidity translates into tangible improvements in biological activity, stability, and pharmacokinetic properties. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile molecule. As our understanding of the relationship between three-dimensional structure and biological function continues to deepen, the strategic use of conformationally constraining elements like this compound will undoubtedly play an increasingly critical role in the development of novel and effective medicines.
References
-
Gentilucci, L., De Marco, R., & Tolomelli, A. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3845-3855. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fmoc-trans-4-aminocyclohexane acetic acid | 1217650-00-4. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Z-cis-4-aminocyclohexane acetic acid | 75695-14-6. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Ong, W. K., & Kang, T. S. (2021). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). International Journal of Oncology, 59(3), 1-15. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Peptidomimetics – Knowledge and References. Retrieved from [Link]
-
Vasu, D., & Ganesh, K. N. (2018). Peptidomimetics, a synthetic tool of drug discovery. Journal of the Indian Institute of Science, 98(4), 425-443. Retrieved from [Link]
-
Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
Sources
Application Note: Strategic Incorporation of Fmoc-cis-4-aminocyclohexane acetic acid for the Development of Advanced Peptidomimetics
Abstract
This technical guide provides a comprehensive framework for the strategic incorporation of Fmoc-cis-4-aminocyclohexane acetic acid into peptidomimetic structures. Peptidomimetics, which mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery, offering enhanced stability and bioavailability.[1] The inclusion of conformationally constrained building blocks, such as this compound, is a key strategy for modulating the pharmacological properties of these molecules.[2][3] This document outlines the rationale, detailed protocols for solid-phase peptide synthesis (SPPS), and analytical characterization methods pertinent to this unique amino acid analog.
Introduction: The Rationale for Conformational Constraint in Peptidomimetics
The therapeutic potential of peptides is often limited by their poor metabolic stability and low oral bioavailability. Peptidomimetics address these limitations by introducing non-natural structural elements that retain the desired biological activity while improving pharmacokinetic profiles.[1] A critical approach in peptidomimetic design is the introduction of conformational rigidity. By locking the peptide backbone into a specific bioactive conformation, it is possible to enhance binding affinity to biological targets and reduce susceptibility to enzymatic degradation.[4]
This compound is a valuable tool in this endeavor. Its cyclohexane ring imposes a significant steric constraint on the peptide backbone, influencing the formation of specific secondary structures like β-turns.[5] This application note will detail the practical aspects of utilizing this building block to create novel peptidomimetics with potentially superior therapeutic properties.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for successful synthesis.
| Property | Value | Source |
| CAS Number | 1217675-84-7 | [6][7] |
| Molecular Formula | C23H25NO4 | [7][8] |
| Molecular Weight | 379.45 g/mol | [7] |
| Appearance | White powder | [7] |
| Purity | ≥98.0% (HPLC) | [7] |
| Storage | 2-8°C | [7] |
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide incorporating this compound. This process can be adapted for automated synthesizers. The core of Fmoc SPPS is a cyclical process of deprotection, coupling, and washing.[9][10]
Workflow Overview
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[9] Wang resin is used for peptides with a C-terminal carboxylic acid.[9]
-
This compound: As specified in Section 2.
-
Standard Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Coupling Reagents:
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[9]
-
Precipitation Solvent: Cold diethyl ether
Step-by-Step Protocol
Step 1: Resin Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour.[12]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 7-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 7-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
Step 3: Coupling of this compound Rationale for Reagent Choice: The steric bulk of the cyclohexane ring can hinder the coupling reaction. Therefore, potent activating agents like HBTU or HATU are recommended to ensure efficient amide bond formation.[11][14]
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the reaction completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Step 5: Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.[10]
-
Add the freshly prepared TFA cleavage cocktail to the dried resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized peptidomimetic.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and quantification. | A single major peak indicating a pure compound. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation. | The observed mass should match the calculated theoretical mass of the peptidomimetic. |
| NMR Spectroscopy (1H and 13C) | Structural elucidation and conformational analysis. | Provides detailed information on the peptide's structure and the influence of the cyclohexane ring on its conformation. |
Conclusion
The incorporation of this compound offers a powerful strategy for designing peptidomimetics with enhanced structural stability and potentially improved biological activity. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully synthesize and characterize these novel molecules. The conformational constraints imposed by this building block can lead to the development of next-generation therapeutics with superior pharmacokinetic and pharmacodynamic properties.
References
-
Wikipedia. (n.d.). Peptidomimetic. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Fmoc-1-amino-cyclohexane acetic acid. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fmoc-cis-1,4-aminocyclohexyl acetic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C23H25NO4). Retrieved from [Link]
Sources
- 1. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-1-amino-cyclohexane acetic acid [myskinrecipes.com]
- 4. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. cis- 4-(Fmoc-amino)cyclohexyl acetic acid = 98.0 HPLC 1217675-84-7 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C23H25NO4) [pubchemlite.lcsb.uni.lu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
Leveraging Fmoc-cis-4-aminocyclohexane acetic acid to Engineer Peptides with Enhanced Stability and Modulated Bioactivity
An Application and Protocol Guide:
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates in modern drug development.[1][2][3] However, their clinical translation is frequently obstructed by a critical vulnerability: rapid degradation by proteases in biological fluids, leading to a short in vivo half-life.[4] A leading strategy to overcome this limitation is the incorporation of non-natural amino acids designed to sterically hinder protease recognition and cleavage.[4][5][6]
This guide focuses on a particularly effective building block, Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-ACHA) . By introducing a conformationally constrained cyclic structure into the peptide backbone, Fmoc-cis-ACHA serves as a powerful tool to enhance proteolytic resistance.[7][8] This document provides a comprehensive overview, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methodologies to validate the resulting improvements in peptide stability and assess the impact on biological activity.
The Scientific Rationale: Understanding the Role of Fmoc-cis-ACHA
This compound is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it directly compatible with the most common and milder approach to SPPS.[][10][11] Its core innovation lies in the cyclohexane ring, which imparts significant structural rigidity.
Key Physicochemical Properties:
| Property | Value | Source |
| Synonyms | Fmoc-1,4-cis-ACHA-OH, Fmoc-cis-4-aminocyclohexane-1-acetic acid | [12] |
| CAS Number | 1217675-84-7 | [13] |
| Molecular Formula | C23H25NO4 | [14] |
| Molecular Weight | 379.45 g/mol | |
| Appearance | White powder | |
| Purity | ≥98.0% (HPLC) | |
| Storage | 2-8°C |
The cis configuration of the amine and acetic acid groups on the cyclohexane ring is crucial. When incorporated into a peptide, this structure restricts the torsional angles (phi and psi) around the peptide bond, effectively "locking" the local conformation.[15] This pre-organization can not only shield the adjacent peptide bonds from enzymatic attack but also present the pharmacophoric side chains in a more defined orientation for receptor interaction.[16]
Part 1: Protocol for Incorporating Fmoc-cis-ACHA via Fmoc-SPPS
The Fmoc/tBu strategy is the method of choice for synthesizing peptides containing ACHA, as its milder deprotection and cleavage conditions are compatible with a wide range of functional groups.[3][11] The following protocol outlines the automated solid-phase synthesis of a target peptide, incorporating an Fmoc-cis-ACHA residue.
Workflow for ACHA-Peptide Synthesis
Caption: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Protocol 1: Automated Fmoc-SPPS
Causality: This protocol employs HBTU as a coupling agent due to its efficiency in forming peptide bonds and minimizing racemization. For a bulky, non-natural amino acid like Fmoc-cis-ACHA, a double coupling step is included to ensure the reaction proceeds to completion, which is critical for the purity of the final product.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
-
First Amino Acid Coupling:
-
Deprotect the terminal Fmoc group on the resin using 20% piperidine in DMF for 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid using a standard coupling cocktail (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF) for 45-60 minutes.
-
-
Chain Elongation Cycle (for each subsequent amino acid):
-
Step 3a (Fmoc Deprotection): Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF. Monitor the deprotection using the UV absorbance of the fulvene-piperidine adduct.[11]
-
Step 3b (Washing): Wash the resin extensively with DMF to remove all traces of piperidine, which is crucial to prevent neutralization of the subsequent coupling reaction.
-
Step 3c (Amino Acid Coupling):
-
For standard amino acids: Couple using the standard cocktail as described in step 2.
-
For Fmoc-cis-ACHA: Due to its steric bulk, perform a double coupling . After the initial 60-minute coupling, drain the reaction vessel and add a fresh coupling cocktail for an additional 60 minutes to drive the reaction to completion.
-
-
Step 3d (Washing): Wash the resin with DMF. A capping step with acetic anhydride can be introduced here to block any unreacted amino groups, although this is often unnecessary with efficient coupling.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 3a).
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. The use of TFA is a milder condition compared to the hydrofluoric acid used in older Boc-based chemistry.[11]
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final ACHA-modified peptide by liquid chromatography-mass spectrometry (LC-MS).
-
Part 2: Protocol for Evaluating Peptide Stability
The primary hypothesis for incorporating ACHA is to enhance resistance to proteolytic degradation.[8] This can be tested directly with an in vitro assay using biological fluids like human serum or plasma, which contain a complex mixture of proteases.[1][2][3]
Workflow for Proteolytic Stability Assay
Caption: Workflow for assessing peptide stability in human serum.
Detailed Protocol 2: In Vitro Proteolytic Stability Assay
Causality: This protocol uses protein precipitation with an organic solvent like acetonitrile to quench the enzymatic reaction and prepare the sample for analysis. This method is often superior to strong acid precipitation, which can cause loss of the peptide analyte itself.[1] The use of RP-HPLC allows for the separation and quantification of the intact peptide from its degradation products over time.[5][6]
-
Reagent Preparation:
-
Prepare 1 mg/mL stock solutions of both the native peptide and the ACHA-modified peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Thaw pooled human serum on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulates.
-
Prepare a quenching solution: Acetonitrile with an internal standard (e.g., a stable, non-related peptide).
-
-
Incubation:
-
In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 90 µL of the prepared human serum.
-
Incubate the tubes in a water bath or incubator at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), take a 20 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic activity by adding the 20 µL aliquot to 80 µL of the cold quenching solution. The T=0 sample represents 100% intact peptide.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples vigorously.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.
-
-
RP-HPLC Analysis:
-
Carefully transfer the supernatant to HPLC vials.
-
Inject the samples onto an RP-HPLC system (e.g., C18 column).
-
Elute with a gradient of water and acetonitrile (both containing 0.1% TFA).
-
Monitor the peptide elution at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak areas to the T=0 sample.
-
Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½).
-
Illustrative Data: Expected Improvement in Stability
| Peptide | Half-Life (t½) in Human Serum (min) | Fold Improvement |
| Native Peptide | 15 | - |
| ACHA-Modified Peptide | 180 | 12x |
This data is illustrative and represents a typical outcome for a peptide stabilized by a conformationally constraining non-natural amino acid.
Part 3: Protocol for Assessing Peptide Bioactivity
Enhancing stability is only beneficial if the peptide retains its biological function. The conformational constraint imposed by ACHA can potentially increase or decrease receptor affinity.[16] Therefore, it is essential to perform a bioactivity assay, such as a competitive receptor binding assay, to quantify this effect.[17][18]
Workflow for Competitive Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
Detailed Protocol 3: Competitive Receptor Binding Assay
Causality: This assay measures the ability of a test compound (the "competitor") to displace a known, labeled ligand from its receptor.[19][20] By determining the concentration of the competitor required to inhibit 50% of the labeled ligand binding (the IC50 value), we can infer the binding affinity of our native and ACHA-modified peptides. A lower IC50 value indicates a higher binding affinity.
-
Reagent Preparation:
-
Prepare a source of the target receptor (e.g., membranes from cells overexpressing the receptor).
-
Select a high-affinity radiolabeled ligand for the receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Prepare serial dilutions of the "cold" competitor peptides (native peptide and ACHA-modified peptide) over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Prepare an assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor preparation, radiolabeled ligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor preparation, radiolabeled ligand, and a saturating concentration of a known unlabeled ligand.
-
Competition Wells: Add receptor preparation, radiolabeled ligand, and each concentration of the serially diluted competitor peptides.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor and bound ligand will be retained on the filter, while the free ligand passes through.[19]
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each competitor concentration relative to the total and non-specific binding controls.
-
Plot the percent inhibition versus the log of the competitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for both the native and ACHA-modified peptides.
-
Illustrative Data: Impact on Receptor Binding Affinity
| Peptide | IC50 (nM) | Interpretation |
| Native Peptide | 10.5 | High Affinity |
| ACHA-Modified Peptide | 8.2 | Slightly Improved Affinity |
This data is illustrative. The incorporation of ACHA could result in improved, retained, or reduced affinity depending on the specific peptide and its receptor interaction.
Conclusion
This compound is a powerful and readily accessible tool for peptide chemists and drug developers. Its incorporation via standard Fmoc-SPPS protocols can impart significant conformational rigidity to the peptide backbone. This structural constraint serves as an effective strategy to enhance proteolytic stability, a critical step in improving the pharmacokinetic profile of peptide therapeutics. While the impact on bioactivity must be empirically determined for each new construct, the defined conformation can also lead to preserved or even enhanced receptor affinity. The protocols detailed herein provide a robust framework for the synthesis, stability testing, and bioactivity assessment of ACHA-modified peptides, enabling researchers to rationally design the next generation of durable and effective peptide drugs.
References
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. ChemBK. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
-
Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
Receptor Binding Assays - Multiwell Plates. Merck. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]
-
Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]
-
Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. PMC. [Link]
-
Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. PubMed. [Link]
-
This compound (C23H25NO4). PubChemLite. [Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry (RSC Publishing). [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. PMC - NIH. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]
-
Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
Sources
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- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. chembk.com [chembk.com]
- 13. jk-sci.com [jk-sci.com]
- 14. PubChemLite - this compound (C23H25NO4) [pubchemlite.lcsb.uni.lu]
- 15. Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 18. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using Fmoc-cis-4-aminocyclohexane Acetic Acid
Introduction: Enhancing Bioconjugates with a Conformationally Restricted Linker
In the landscape of modern drug discovery and development, the precise engineering of therapeutic biomolecules is paramount. Bioconjugation, the science of chemically linking two molecules to form a single hybrid, has enabled the creation of sophisticated therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents. The choice of a linker in these conjugates is critical, as it influences stability, solubility, and pharmacokinetic properties.[1][][3] Unnatural amino acids (UAAs) are increasingly utilized as components of these linkers to impart unique structural and functional characteristics.[4][5]
This guide focuses on the application of Fmoc-cis-4-aminocyclohexane acetic acid , a unique non-proteinogenic amino acid, in bioconjugation strategies. Its rigid cis-cyclohexyl scaffold introduces conformational constraint, offering a level of structural control that can be advantageous in optimizing the performance of a bioconjugate. The presence of a primary amine, protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid moiety make it a versatile building block for a variety of conjugation chemistries.[6][7] This document provides a detailed exploration of its properties, applications, and step-by-step protocols for its incorporation into biomolecules.
Scientific Rationale: The Advantage of a Rigid Scaffold
The incorporation of this compound into a linker or directly into a peptide sequence offers several distinct advantages:
-
Conformational Rigidity: Unlike flexible aliphatic linkers, the cyclohexane ring restricts bond rotation, leading to a more defined three-dimensional structure. This can be crucial for maintaining optimal spatial orientation between the biomolecule and a payload, potentially enhancing target binding affinity and efficacy.[3][5]
-
Improved Enzymatic Stability: The non-natural structure of the cyclohexane ring can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the bioconjugate.[][3]
-
Modulation of Physicochemical Properties: The introduction of this UAA can alter properties such as lipophilicity and hydrogen bonding capacity, which can be fine-tuned to improve solubility, cell permeability, and overall drug-like characteristics.[1][4]
-
Versatile Chemical Handles: The presence of both a protected amine and a carboxylic acid allows for orthogonal conjugation strategies, enabling precise control over the assembly of complex bioconjugates.[6][8]
Core Experimental Workflow
The general workflow for utilizing this compound in bioconjugation involves a series of well-established chemical transformations. The process begins with the selective deprotection of the Fmoc group to reveal the primary amine, followed by the activation of the carboxylic acid for subsequent coupling to a biomolecule.
Caption: General workflow for bioconjugation using this compound.
Protocols
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation reactions. The mechanism involves a base-catalyzed β-elimination.[9]
Materials:
-
This compound
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Diethyl ether (ice-cold)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of DMF in a round-bottom flask.
-
Add the 20% piperidine in DMF solution (typically 5-10 equivalents relative to the Fmoc-protected compound).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.
-
Co-evaporate the residue with DCM (2-3 times) to remove residual piperidine.
-
Precipitate the deprotected product by adding ice-cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.[9]
-
Dry the product, cis-4-aminocyclohexane acetic acid, under vacuum.
Trustworthiness Check: The completion of the deprotection can be confirmed by the disappearance of the starting material spot and the appearance of a new, more polar spot on TLC. The presence of a free primary amine can be confirmed using a Kaiser test.[9]
Protocol 2: Activation of the Carboxylic Acid Moiety using EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid of cis-4-aminocyclohexane acetic acid to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a widely used method for bioconjugation to primary amines on proteins and peptides.[10][11]
Materials:
-
cis-4-aminocyclohexane acetic acid (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous DMF or an appropriate aqueous buffer (e.g., MES, pH 4.5-5.0)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve cis-4-aminocyclohexane acetic acid in anhydrous DMF or the chosen aqueous buffer.
-
Add NHS (or sulfo-NHS) to the solution (typically 1.1-1.5 molar equivalents).
-
Add EDC to the reaction mixture (typically 1.1-1.5 molar equivalents).
-
Stir the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
The resulting solution containing the activated NHS ester of cis-4-aminocyclohexane acetic acid is now ready for direct use in the subsequent bioconjugation step. It is recommended to use the activated ester immediately due to its susceptibility to hydrolysis.[12]
Causality Behind Experimental Choices: The use of EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate is prone to hydrolysis. The addition of NHS traps this intermediate to form a more stable, yet still highly amine-reactive, NHS ester, thereby improving the efficiency of the subsequent coupling reaction.[11][12]
Caption: Mechanism of carboxylic acid activation with EDC and NHS.
Protocol 3: Conjugation of Activated cis-4-aminocyclohexane Acetic Acid to a Protein
This protocol provides a general method for conjugating the NHS-activated linker to primary amines (e.g., lysine residues) on a target protein, such as an antibody.[13][14]
Materials:
-
NHS-activated cis-4-aminocyclohexane acetic acid solution (from Protocol 2)
-
Target protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Ensure the protein solution is in an amine-free buffer at the optimal pH for conjugation (typically pH 7.2-8.0).
-
Add the freshly prepared NHS-activated cis-4-aminocyclohexane acetic acid solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
Purify the resulting bioconjugate from excess linker and byproducts using an appropriate method such as size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterize the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore).
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Reaction pH | 7.2 - 8.0 | Balances the reactivity of primary amines with the stability of the NHS ester. |
| Molar Ratio (Linker:Protein) | 5:1 to 50:1 | Highly dependent on the protein and desired degree of labeling; requires optimization. |
| Reaction Time | 1-2 hours at RT or 4-12 hours at 4°C | Longer incubation at lower temperatures can improve reaction control and minimize protein degradation. |
| Quenching Agent | Tris or Glycine | Contains a primary amine that effectively scavenges unreacted NHS esters. |
Advanced Applications: Solid-Phase Peptide Synthesis (SPPS)
This compound is an excellent building block for incorporation into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).[15][16] This allows for the precise placement of this rigid linker within a peptide sequence.
General SPPS Cycle:
-
Resin Swelling: The synthesis support (e.g., Rink amide resin) is swollen in a suitable solvent like DMF.[16]
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using 20% piperidine in DMF.[9][15]
-
Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene adduct.
-
Coupling: The carboxylic acid of this compound is pre-activated with a coupling agent (e.g., HCTU, HATU) and a base (e.g., DIPEA) and then added to the deprotected resin.[15]
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the desired sequence.
Caption: A simplified cycle for Fmoc-based solid-phase peptide synthesis.
Conclusion
This compound is a valuable tool for the modern bioconjugation scientist. Its unique, conformationally restricted structure provides a means to rationally design and synthesize advanced biotherapeutics with potentially improved stability, pharmacokinetics, and efficacy. The protocols outlined in this guide provide a solid foundation for the successful implementation of this versatile building block in a variety of bioconjugation applications, from modifying proteins to constructing well-defined peptide-based linkers. As with any chemical methodology, optimization of reaction conditions for each specific application is crucial for achieving the desired outcome.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. (n.d.).
- Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions - Benchchem. (n.d.).
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Unnatural Amino Acids in Drug Discovery - BOC Sciences. (n.d.).
- Principle of Amine-Reactive Carboxylic Acid Conjugation: A Technical Guide - Benchchem. (n.d.).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Unnatural Amino Acids Potential for Innovating Drug Discovery - Biosynth. (n.d.).
- How do they get the linker and drug onto the antibody in antibody-drug conjugates? - Reddit. (2024, September 29).
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (n.d.).
- The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization - Crown Bioscience Blog. (2025, August 25).
- Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design - MDPI. (n.d.).
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (n.d.).
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A. (2023, May 9).
- Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014, July 17).
- Z-cis-4-aminocyclohexane acetic acid - Chem-Impex. (n.d.).
- Boc-cis-4-aminocyclohexane carboxylic acid - Chem-Impex. (n.d.).
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences. (n.d.).
- Methods for site-specific drug conjugation to antibodies - PMC - NIH. (n.d.).
- This compound (Cas 1217675-84-7) - Parchem. (n.d.).
- Fmoc-cis-4-aminocyclohexane carboxylic acid - Chem-Impex. (n.d.).
- Fmoc-trans-4-aminocyclohexane acetic acid | 1217650-00-4 - J&K Scientific LLC. (n.d.).
- Fmoc-trans-4-aminocyclohexane acetic acid - Chem-Impex. (n.d.).
- This compound [1217675-84-7] | King-Pharm. (n.d.).
- cis- 4-(Fmoc-amino)cyclohexyl acetic acid = 98.0 HPLC 1217675-84-7 - Sigma-Aldrich. (n.d.).
- Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds | Journal of the American Chemical Society. (2023, May 15).
- Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7 - J&K Scientific LLC. (n.d.).
- FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID - ChemBK. (2024, April 9).
- Peptide Resin Loading Protocols - Sigma-Aldrich. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- This compound (C23H25NO4) - PubChemLite. (n.d.).
- 4-Aminocyclohexanecarboxylic Acid | 1776-53-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- cis-4-Aminocyclohexanecarboxylic Acid 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
- Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones - The Royal Society of Chemistry. (n.d.).
Sources
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- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
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- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Integration of Fmoc-cis-4-aminocyclohexane acetic acid in Therapeutic Peptide Development
Introduction: Engineering Stability and Efficacy in Peptide Therapeutics through Conformational Constraint
The landscape of drug discovery is increasingly turning towards therapeutic peptides, prized for their high specificity and potency. However, the clinical translation of many promising peptide candidates is often hampered by their inherent limitations, namely poor metabolic stability and low bioavailability. The integration of non-natural amino acids that impart conformational rigidity is a powerful strategy to overcome these hurdles.[1] This guide focuses on the application of Fmoc-cis-4-aminocyclohexane acetic acid, a cyclic β-amino acid, in the solid-phase peptide synthesis (SPPS) of therapeutic peptides.
The incorporation of cyclic structures like the cyclohexane ring into a peptide backbone introduces significant steric hindrance and conformational stability.[2] This pre-organization of the peptide structure can lead to enhanced resistance to proteolytic degradation and improved binding affinity to biological targets.[3] this compound, with its cis-configuration, offers a unique geometric constraint that can be strategically employed to modulate the secondary structure of peptides, making it a valuable tool in the design of novel peptidomimetics.[4][5] This document provides a comprehensive overview of the rationale, experimental protocols, and expected outcomes when utilizing this versatile building block in your peptide development workflow.
The Scientific Rationale: Causality Behind the Choice of this compound
The decision to incorporate this compound into a peptide sequence is driven by the desire to enhance its drug-like properties. The cyclohexane ring system fundamentally alters the peptide's structural dynamics in several key ways:
-
Proteolytic Resistance: The non-natural β-amino acid structure is not recognized as a substrate by many endogenous proteases, significantly increasing the peptide's in vivo half-life.[2][6]
-
Conformational Rigidity: The cyclic nature of the building block reduces the peptide's conformational flexibility. This can lock the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target and potentially increasing affinity.[7]
-
Improved Pharmacokinetics: The introduction of the cyclohexane moiety can enhance the lipophilicity of the peptide, which may improve its absorption and distribution characteristics.[8]
-
Structural Diversity: The cis-stereochemistry of the amino and acetic acid groups on the cyclohexane ring provides a distinct spatial arrangement compared to its trans-isomer, allowing for fine-tuning of the peptide's three-dimensional structure to optimize target engagement.[5]
The chemical structure of this compound is presented below:
Caption: Chemical Structure of this compound.
Experimental Protocols: A Self-Validating System
The successful incorporation of this compound into a peptide sequence relies on a robust and well-optimized SPPS protocol. The following sections provide a detailed methodology, from resin preparation to final peptide analysis.
Protocol 1: Resin Selection and First Amino Acid Loading
The choice of resin is dictated by the desired C-terminal functionality of the peptide.
| Resin Type | C-Terminal Functionality | Recommended Use |
| 2-Chlorotrityl chloride (2-CTC) resin | Carboxylic acid | Ideal for protecting the C-terminal acid from side reactions like diketopiperazine formation. |
| Wang resin | Carboxylic acid | A standard choice for peptide acids, though may be more susceptible to diketopiperazine formation with certain sequences. |
| Rink Amide resin | Amide | The go-to resin for generating C-terminally amidated peptides. |
Step-by-Step Loading Protocol for 2-CTC Resin (0.1 mmol scale):
-
Resin Swelling: Place 100 mg of 2-CTC resin (loading capacity ~1.0 mmol/g) in a fritted syringe reaction vessel. Swell the resin in 2 mL of dichloromethane (DCM) for 30 minutes with gentle agitation. Drain the DCM.
-
Amino Acid Preparation: In a separate vial, dissolve 0.2 mmol (2 equivalents) of this compound in 1 mL of DCM. Add 0.4 mmol (4 equivalents) of N,N-diisopropylethylamine (DIPEA).
-
Loading Reaction: Add the amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add 0.5 mL of a methanol/DIPEA/DCM (8:1:1) solution and agitate for 15 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 2 mL), N,N-dimethylformamide (DMF) (3 x 2 mL), and DCM (3 x 2 mL).
-
Drying: Dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour.
-
Loading Determination (Optional but Recommended): A small, weighed amount of the dried resin can be subjected to Fmoc quantification by treating with a known volume of 20% piperidine in DMF and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm.
Protocol 2: Iterative Peptide Chain Elongation
The following cycle is repeated for each subsequent amino acid to be added to the peptide chain.
Caption: Iterative Workflow for Peptide Chain Elongation in SPPS.
Detailed Steps for a Single Coupling Cycle (0.1 mmol scale):
-
Fmoc Deprotection:
-
Swell the peptide-resin in 2 mL of DMF for 10 minutes.
-
Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 3 minutes.
-
Drain and repeat the 20% piperidine treatment for 7 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve 0.3 mmol (3 equivalents) of the next Fmoc-protected amino acid, 0.29 mmol (2.9 equivalents) of a coupling reagent (e.g., HATU, HCTU), and 0.6 mmol (6 equivalents) of DIPEA in 1 mL of DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids like this compound, extending the coupling time to 2 hours or performing a double coupling may be necessary to ensure complete reaction.
-
Monitoring (Optional): A small sample of resin beads can be removed, washed, and tested with a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL). The resin is now ready for the next deprotection cycle.
Protocol 3: Peptide Cleavage from the Resin and Side-Chain Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Reagent Preparation: Cleavage Cocktail
A standard cleavage cocktail for most peptides is Reagent K:
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes most side-chain protecting groups. |
| Phenol | 5% | Scavenger to protect against reactive cationic species. |
| Water | 5% | Scavenger. |
| Thioanisole | 5% | Scavenger, particularly for protecting tryptophan residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, especially for arginine-containing peptides. |
Cleavage Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 2 mL) and dry thoroughly under high vacuum for at least 2 hours.
-
Cleavage Reaction: Add 2-3 mL of the freshly prepared cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide into a cold (0°C) solution of diethyl ether (10-fold volume excess). A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
Protocol 4: Purification and Analysis of the Final Peptide
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry.
Caption: Workflow for Peptide Purification and Analysis.
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for method development.
-
Detection: UV absorbance at 214 nm and 280 nm.
Mass Spectrometry Analysis:
The purified fractions are analyzed by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) to confirm the molecular weight of the desired peptide.
Conclusion: A Valuable Asset for Peptide Drug Discovery
This compound is a powerful building block for medicinal chemists seeking to improve the therapeutic potential of peptide-based drugs. Its ability to impart conformational constraint and enhance proteolytic stability makes it a valuable tool for addressing the key challenges in peptide drug development. The protocols outlined in this guide provide a robust framework for the successful incorporation of this non-natural amino acid into peptide sequences, enabling the exploration of novel chemical space and the generation of next-generation therapeutic peptides with enhanced efficacy and drug-like properties.
References
-
Davies, J. S. (2003). The cyclization of peptides and the ansa-peptides. Journal of Peptide Science, 9(8), 471-501. Available at: [Link]
-
Guisot, N., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(17), 9077-9104. Available at: [Link]
-
Hill, S. E., et al. (2018). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 46, 111-119. Available at: [Link]
-
MySkinRecipes. (n.d.). Fmoc-1-amino-cyclohexane acetic acid. Retrieved January 16, 2026, from [Link]
-
Choi, S., et al. (2022). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 20(3), 613-618. Available at: [Link]
-
Taylor & Francis Group. (n.d.). Synthesis of Bioactive Peptides for Pharmaceutical Applications. Retrieved January 16, 2026, from [Link]
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026, from [Link]
-
Choi, S., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109. Available at: [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Springer Nature. (n.d.). Solid-Phase Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
Muttenthaler, M., et al. (2021). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Medicinal Chemistry, 64(19), 13133-13169. Available at: [Link]
-
Lee, K., et al. (2019). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 20(13), 3178. Available at: [Link]
-
D'Atri, V., et al. (2018). Manufacturing of peptides exhibiting biological activity. Amino Acids, 50(1), 1-13. Available at: [Link]
-
Spengler, J., et al. (2011). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biological & Pharmaceutical Bulletin, 34(3), 307-314. Available at: [Link]
-
Vinogradov, A. A., et al. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of the American Chemical Society, 138(42), 13834-13841. Available at: [Link]
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- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides containing β‑ amino acid patterns (2) | PPTX [slideshare.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Strategic Resin Selection for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-cis-4-aminocyclohexane acetic acid
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced metabolic stability, conformational rigidity, and improved pharmacokinetic profiles.[1][2] Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-ACHA-OH) is a valuable building block that introduces a cyclic, conformationally constrained element into a peptide backbone.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the judicious selection of solid-phase synthesis resins for the successful incorporation of this sterically demanding amino acid using Fmoc-based chemistry. We will delve into the rationale behind resin choice, provide detailed experimental protocols, and discuss potential challenges and mitigation strategies.
Understanding this compound
This compound is a derivative of 4-aminocyclohexane acetic acid where the amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[4] Its chemical structure is presented below:
Molecular Formula: C₂₃H₂₅NO₄[4] Molecular Weight: 379.45 g/mol [4] Appearance: White to off-white powder[4]
The cis-conformation of the cyclohexane ring and the presence of the bulky Fmoc group can present steric challenges during solid-phase peptide synthesis (SPPS), making the choice of resin and coupling conditions critical for achieving high coupling efficiency and overall peptide yield.
Resin Selection: A Critical Determinant of Success
The choice of resin in SPPS is paramount as it serves as the insoluble anchor for the growing peptide chain and dictates the conditions for final cleavage.[5] For sterically hindered amino acids like Fmoc-cis-ACHA-OH, several resin characteristics must be carefully considered:
-
Steric Hindrance: Resins with a lower loading capacity are generally preferred for bulky amino acids to minimize steric hindrance between growing peptide chains, which can lead to incomplete coupling reactions.
-
Linker Chemistry: The linker attaches the first amino acid to the resin and determines the C-terminal functionality of the cleaved peptide (e.g., acid or amide) and the cleavage conditions. For peptides with a C-terminal carboxylic acid, acid-labile linkers are employed.
-
Swelling Properties: The resin must swell adequately in the solvents used for SPPS to allow for efficient diffusion of reagents to the reactive sites within the polymer matrix. Polystyrene-based resins are widely used and exhibit good swelling in common SPPS solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF).
Based on these considerations, two primary resin types are recommended for the synthesis of peptides containing Fmoc-cis-ACHA-OH with a C-terminal carboxylic acid: 2-Chlorotrityl chloride (2-CTC) resin and Wang resin .
Resin Comparison
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin |
| Linker Type | Highly acid-labile trityl linker | Acid-labile p-alkoxybenzyl alcohol linker |
| Cleavage Conditions | Very mild acid (e.g., 1-2% TFA in DCM) | Moderate acid (e.g., 50-95% TFA in DCM) |
| C-Terminal Functionality | Carboxylic acid | Carboxylic acid |
| Loading of First Amino Acid | High efficiency, minimal racemization | Prone to racemization, especially for hindered amino acids |
| Suitability for Hindered Amino Acids | Highly Recommended due to the bulky linker providing steric shielding and preventing diketopiperazine formation. | Suitable , but may require optimized loading conditions to minimize side reactions. |
Experimental Protocols
The following protocols provide step-by-step instructions for the loading of Fmoc-cis-ACHA-OH onto 2-CTC and Wang resins, followed by a general protocol for peptide chain elongation and final cleavage.
Workflow for SPPS with Fmoc-cis-ACHA-OH
Caption: General workflow for SPPS of peptides containing Fmoc-cis-ACHA-OH.
Protocol 1: Loading of Fmoc-cis-ACHA-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is highly recommended for sterically hindered amino acids as it minimizes side reactions.[6]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g) in DCM (10 mL) in a reaction vessel for 30-60 minutes with gentle agitation.[7]
-
Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-cis-ACHA-OH (1.5-2.0 equivalents relative to resin loading) in DCM (10 mL). Add DIPEA (3.0-4.0 equivalents).
-
Loading: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl sites, add methanol (1 mL) to the reaction vessel and agitate for 15-30 minutes.[7]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Optional but Recommended): The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.
Protocol 2: Loading of Fmoc-cis-ACHA-OH onto Wang Resin
While more prone to racemization during loading, Wang resin is a cost-effective alternative.[8]
Materials:
-
Wang resin (100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
DCM, peptide synthesis grade
-
DMF, peptide synthesis grade
-
Acetic anhydride
-
DIPEA
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g) in DCM (10 mL) for 30-60 minutes.
-
Activation Mixture Preparation: In a separate flask, dissolve Fmoc-cis-ACHA-OH (2.0 equivalents), HOBt (2.0 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a minimal amount of DMF. Add DCM to dilute.
-
Loading: Add DIC (2.0 equivalents) to the activation mixture and immediately add the solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.
-
Capping: After the coupling, cap any unreacted hydroxyl groups on the resin by treating with a solution of acetic anhydride/DIPEA/DCM (e.g., 1:1:8 v/v/v) for 30 minutes.
-
Washing: Wash the resin as described in Protocol 1, step 5.
-
Drying and Loading Determination: Dry the resin and determine the loading as described in Protocol 1, steps 6 and 7.
Protocol 3: Peptide Chain Elongation
This protocol describes a standard Fmoc-SPPS cycle for elongating the peptide chain.
Materials:
-
Loaded resin from Protocol 1 or 2
-
Fmoc-protected amino acids
-
Coupling reagent: e.g., HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9][10][11][12][13]
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes to ensure complete removal of the Fmoc group.[14]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HCTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes. For subsequent coupling to the cis-ACHA residue, a longer coupling time or a double coupling may be necessary due to steric hindrance.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting coupling reagents and strategies.
Protocol 4: Final Cleavage and Peptide Precipitation
The choice of cleavage cocktail depends on the resin used and the amino acid composition of the peptide.
For Peptides on 2-CTC Resin (Mild Cleavage):
-
Cleavage Cocktail: 1-2% Trifluoroacetic acid (TFA) in DCM.
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Treat the resin with the cleavage cocktail for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional cleavage cocktail.
-
Evaporate the solvent to obtain the crude peptide.
-
For Peptides on Wang Resin (Stronger Cleavage):
-
Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v). This is a general-purpose cleavage cocktail suitable for most peptides.
-
Procedure:
-
Wash the dried peptide-resin with DCM and dry thoroughly.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold ether and dry under vacuum.
-
Potential Side Reactions and Mitigation
-
Incomplete Coupling: Due to the steric bulk of Fmoc-cis-ACHA-OH, incomplete coupling can be a concern. To mitigate this, use a higher excess of the amino acid and coupling reagents, extend the coupling time, or perform a double coupling. The use of a low-loading resin is also crucial.
-
Racemization: While loading onto Wang resin, racemization of the C-terminal amino acid can occur. Using DIC/HOBt for activation can help minimize this side reaction.[8] For highly sensitive applications, 2-CTC resin is the preferred choice as it is less prone to racemization during loading.
-
Aspartimide Formation: If aspartic acid is present in the peptide sequence, aspartimide formation can occur during the basic conditions of Fmoc deprotection. Using protecting groups like 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Oxyma) as an additive during coupling can suppress this side reaction.
Conclusion
The successful incorporation of the sterically demanding this compound into synthetic peptides is highly dependent on the strategic selection of the solid-phase resin. For peptides requiring a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is highly recommended due to its mild cleavage conditions and its ability to minimize side reactions during the loading of the first, bulky amino acid. Wang resin presents a viable alternative, though careful optimization of loading conditions is necessary. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can confidently and efficiently synthesize peptides containing this valuable non-proteinogenic amino acid, thereby expanding the landscape of peptidomimetic drug discovery.
References
-
Peptideweb.com. Loading protocols. [Link]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 209-220. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]
-
Payne, A. D., & Hacking, K. (2018). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Organic & Biomolecular Chemistry, 16(30), 5489-5496. [Link]
-
ResearchGate. How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? [Link]
-
Collins, J. M., Porter, K. A., & Collins, T. L. (2005). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Research, 65(6), 679-684. [Link]
- Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
ResearchGate. Fast conventional Fmoc solid-phase peptide synthesis with HCTU. [Link]
-
American Laboratory. Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. [Link]
-
Slideshare. Spps and side reactions in peptide synthesis. [Link]
-
ChemRxiv. β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. [Link]
-
Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]
-
ACS Omega. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. shop.altabioscience.com [shop.altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Poor Coupling Efficiency of Fmoc-cis-4-aminocyclohexane acetic acid
This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of Fmoc-cis-4-aminocyclohexane acetic acid into peptide sequences. This document provides a structured troubleshooting guide, detailed protocols, and the scientific rationale behind each recommended strategy to ensure successful synthesis.
Foundational Knowledge: Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" building block in Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary challenge arises from significant steric hindrance. The cyclohexane ring, held in a rigid cis conformation relative to the acetic acid moiety, creates a bulky three-dimensional structure. This bulk physically obstructs the activated carboxylic acid from efficiently approaching the N-terminal amine of the resin-bound peptide chain, slowing down the rate of amide bond formation and often leading to incomplete reactions.[1][2] This issue is common among sterically hindered amino acids, such as N-methylated or α,α-disubstituted residues.[3]
Q2: What are the immediate signs of a poor or failed coupling reaction with this amino acid?
A2: The most common indicator is a positive Kaiser test (ninhydrin test) after the coupling step.[4][5] The resin beads will turn a dark blue or purple, signifying the presence of unreacted primary amines on the peptide chain. Confirmatory evidence is typically found during the final analysis of the crude peptide by LC-MS, which will show a significant peak corresponding to a deletion sequence (the target peptide missing the this compound residue).
Q3: Can I use a standard coupling protocol, such as DIC/HOBt, for this amino acid?
A3: While not impossible, it is highly discouraged. Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt) often lack the potency to overcome the high activation energy required for this sterically hindered coupling.[6][7] Relying on this method will likely result in very low yields and require extensive optimization. More powerful, modern coupling reagents are strongly recommended from the outset.
Troubleshooting Guide: From Problem to Solution
This section is structured to guide you through a logical progression of solutions, from the most common fixes to more advanced techniques for exceptionally challenging sequences.
Problem: My Kaiser test is strongly positive after attempting to couple this compound with a standard reagent.
-
Root Cause Analysis: The activating reagent is not potent enough to generate a sufficiently reactive species to overcome the steric barrier, or the reaction has not reached completion within the allotted time.
-
Solution 1: Upgrade the Coupling Reagent. The choice of coupling reagent is the single most critical factor for acylating sterically hindered amino acids.[7] Switch from carbodiimide-based methods to a more potent aminium/uronium or phosphonium salt reagent. These reagents generate highly reactive activated esters in situ that significantly accelerate the coupling rate.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent Class Example Reagent Activated Species Relative Reactivity Suitability for Hindered Residues Carbodiimide DIC/HOBt OBt ester Standard Low Aminium/Uronium HBTU/HCTU OBt/O-6-ClBt ester High Good to Very Good Aminium/Uronium HATU OAt ester Excellent Excellent Phosphonium PyBOP/PyAOP OBt/OAt ester High to Excellent Very Good to Excellent | Immonium | COMU | Oxyma ester | Excellent | Excellent |
-
Expert Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a top-tier choice due to the formation of the OAt active ester, where the neighboring pyridine nitrogen provides anchimeric assistance to facilitate the reaction.[8] COMU is another excellent, safer alternative that incorporates the Oxyma Pure leaving group, demonstrating coupling efficiencies comparable to HATU.[9]
-
-
Solution 2: Implement a Double Coupling Strategy. Even with a potent reagent, a single coupling may not be sufficient to drive the reaction to 100% completion. A double coupling is a robust and widely used technique to ensure complete acylation.[10][11][12] After the first coupling reaction, the reagents are washed away, and a fresh mixture of activated this compound is added to the resin to acylate any remaining free amines.[13]
See Protocol 1 for a detailed methodology.
Problem: I've switched to HATU and performed a double coupling, but the Kaiser test is still slightly positive.
-
Root Cause Analysis: The reaction kinetics are exceptionally slow due to a combination of the hindered building block and potential on-resin aggregation of the growing peptide chain. Aggregation can physically shield the N-terminal amine, preventing access even for highly reactive reagents.[11]
-
Solution 1: Extend the Coupling Time. For difficult couplings, extending the reaction time for each coupling step from the standard 45-60 minutes to 2-4 hours, or even overnight in extreme cases, can significantly improve yields by allowing the slow reaction to proceed to completion.[10]
-
Solution 2: Incorporate Microwave-Assisted SPPS (MA-SPPS). The application of microwave energy is a highly effective method for accelerating difficult coupling reactions.[3] The microwave energy efficiently overcomes the activation energy barrier, dramatically shortening reaction times and driving couplings to completion where conventional methods fail.[14][15]
See Protocol 2 for a detailed methodology.
-
Solution 3: Optimize Solvents to Disrupt Aggregation. If peptide aggregation is suspected, solvent choice becomes critical. While DMF is the standard, it may not be sufficient to solvate aggregated chains.
-
Recommendation: Consider using N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties. Alternatively, a mixture of solvents such as DMF/DCM (1:1) can sometimes disrupt secondary structures and improve reaction efficiency.[10]
-
Problem: All previous strategies have failed, and the coupling remains incomplete.
-
Root Cause Analysis: This indicates an extremely challenging scenario where the combination of steric hindrance and peptide aggregation is insurmountable with standard activated esters. A more reactive acylating agent is required.
-
Advanced Solution: In-situ Acyl Fluoride Formation. For the most recalcitrant couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[10][16] Acyl fluorides are smaller than uronium/phosphonium-based active esters and exhibit very high reactivity. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ just before it is added to the resin.[9]
See Protocol 3 for a detailed methodology.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Simplified mechanism of carboxyl activation by HATU.
Detailed Experimental Protocols
Protocol 1: Optimized Double Coupling with HATU
-
Deprotection: Perform standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to ensure complete removal of piperidine.
-
First Coupling - Activation: In a separate vessel, pre-activate this compound (4 eq. relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow pre-activation to proceed for 1-5 minutes.[10]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.[10]
-
Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3x).
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid. Allow the second coupling to proceed for another 45-60 minutes.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/clear beads) indicates a complete reaction.
-
Final Wash: If the Kaiser test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step. If the test is still positive, consider extending the second coupling time or moving to Protocol 2.
Protocol 2: Microwave-Assisted Coupling
-
Preparation: Follow steps 1-3 from Protocol 1 for deprotection, washing, and activation.
-
Reaction: Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.
-
Microwave Program: Place the vessel in a peptide synthesizer equipped with a microwave unit. Run a coupling cycle at an elevated temperature (e.g., 75°C) for 5-10 minutes.[3][12]
-
Monitoring & Repetition: After the cycle, perform a Kaiser test. Due to the high efficiency of microwave heating, a single coupling is often sufficient. However, if the test is positive, a second microwave coupling cycle can be performed.[3]
-
Final Wash: Once coupling is complete, proceed with the standard washing procedure (Step 8 in Protocol 1).
Protocol 3: In-situ Acyl Fluoride Generation and Coupling
This protocol should be reserved for cases where other methods have failed.
-
Deprotection & Washing: Perform standard deprotection and washing as described in Protocol 1 (Steps 1-2).
-
Acyl Fluoride Formation: In a separate, anhydrous vessel, dissolve this compound (3 eq.) in anhydrous DCM. Add a suitable base like DIPEA (6 eq.). Add a fluorinating agent such as TFFH (2.9 eq.). Stir the mixture for 10-15 minutes at room temperature to generate the acyl fluoride.[10]
-
Coupling Reaction: Add the solution containing the freshly generated acyl fluoride to the deprotected resin.
-
Reaction Time & Monitoring: Allow the reaction to proceed for 1-2 hours. Monitor for completeness with the Kaiser test. Reaction times may need to be extended.[10]
-
Final Wash: Once coupling is complete, wash the resin thoroughly with DCM (3x) and DMF (3x).
Protocol 4: Performing the Kaiser (Ninhydrin) Test
-
Sample: Collect a small sample of resin beads (approx. 5-10 mg) after the coupling and washing steps. Place them in a small glass test tube.
-
Reagents: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat: Heat the test tube to 100-120°C for 3-5 minutes.
-
Observe:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple, indicating the presence of free primary amines.[17]
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Mas-Moruno, C., et al. (2025). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. ChemBioChem, 26(14). Retrieved from [Link]
-
Peroni, E., et al. (2001). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Science, 7(2), 99-106. Retrieved from [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(11), 2423-2439. Retrieved from [Link]
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14021-14024. Retrieved from [Link]
-
ResearchGate. (2025). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. ResearchGate. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]
-
ResearchGate. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. Retrieved from [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage. Retrieved from [Link]
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
Chen, C., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1048-1056. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 73-77. Retrieved from [Link]
-
ResearchGate. (2018). High-Efficiency solid phase peptide synthesis (HE-SPPS). ResearchGate. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
da Costa, E. A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Fmoc-Bip(4,4')-OH Coupling Strategies. BenchChem.
Sources
- 1. scienmag.com [scienmag.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Strategies for Minimizing Racemization of Fmoc-cis-4-aminocyclohexane acetic acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereochemical integrity during the coupling of Fmoc-cis-4-aminocyclohexane acetic acid. Due to its sterically hindered nature and status as an N-α-acyl amino acid, this building block requires carefully optimized conditions to prevent racemization (epimerization). This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to ensure the successful incorporation of this valuable moiety into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with this specific amino acid?
A: Racemization is the process by which a chirally pure compound converts into a mixture of enantiomers (or diastereomers in the context of a peptide). For this compound, the chiral center is the α-carbon of the acetic acid group. During peptide bond formation, this center can lose its stereochemical configuration, leading to the formation of the undesired trans epimer. This is problematic because diastereomeric peptides can have vastly different biological activities, receptor binding affinities, and pharmacokinetic profiles, compromising the efficacy and safety of the final product.
Q2: Which factors are the primary drivers of racemization during coupling?
A: The primary drivers are the choice of coupling reagent, the type and amount of base used, reaction temperature, and the pre-activation time.[1][2] Overly strong bases or excessive activation can promote the formation of an oxazolone intermediate, which is the main pathway for racemization.[3][4]
Q3: Is there a single "best" coupling reagent to prevent racemization with this compound?
A: While there is no universal solution, combinations of a carbodiimide like Diisopropylcarbodiimide (DIC) with an oxime-based additive like OxymaPure® are highly recommended.[5][6][7] These combinations are proven to be highly effective at suppressing racemization while maintaining good coupling efficiency.[5][6][7][8] Uronium/aminium salts like HATU can also be used, but require careful control of the base and temperature.[1][9]
Q4: How does the choice of base impact the outcome?
A: The base is critical. Stronger, less sterically hindered bases like Diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton, leading to higher rates of racemization.[1][2] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are strongly preferred as they are less likely to promote epimerization.[2][10]
In-Depth Troubleshooting & Optimization Guide
Understanding the Primary Racemization Pathway: Oxazolone Formation
The principal mechanism for racemization of N-acyl amino acids during peptide synthesis is through the formation of a planar, achiral 5(4H)-oxazolone intermediate.[3][11] The process is base-catalyzed and proceeds as follows:
-
Activation: The coupling reagent activates the carboxylic acid group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with DIC).
-
Cyclization: The amide oxygen of the Fmoc-amino acid attacks the activated carboxyl group, leading to the formation of the oxazolone ring.
-
Tautomerization & Racemization: A base in the reaction mixture abstracts the proton from the α-carbon. The resulting intermediate is achiral. Re-protonation can occur from either face, leading to a racemic mixture of the oxazolone.
-
Aminolysis: The incoming amine nucleophile attacks the oxazolone, opening the ring to form the desired peptide bond, but now with a scrambled stereocenter.
Adding a nucleophilic additive like OxymaPure® or HOBt is crucial because it rapidly converts the initial highly reactive intermediate into a more stable active ester.[5][6] This active ester is more likely to react directly with the amine before it has a chance to cyclize into the problematic oxazolone.[5][6]
Systematic Optimization Workflow
When facing racemization issues, a systematic approach to optimizing coupling conditions is essential. The following workflow guides the user from reagent selection to final analysis.
Comparative Data on Coupling Conditions
The choice of reagents has a profound impact on the stereochemical outcome. The following table provides illustrative data based on common findings in the field for challenging couplings.
| Coupling Reagent/Additive | Base (eq.) | Temp (°C) | Observed Epimerization (%) | Rationale & Comments |
| HBTU | DIPEA (4.0) | 25 | 8 - 15% | High Risk. DIPEA is a strong base that promotes oxazolone formation.[1][2] |
| HATU | DIPEA (4.0) | 25 | 4 - 8% | Moderate Risk. HATU is more efficient than HBTU but the strong base is still problematic. |
| DIC / HOBt | DIPEA (4.0) | 25 | 3 - 6% | Moderate Risk. HOBt is a classic additive but safety concerns and performance limitations exist.[7] |
| DIC / OxymaPure® | NMM (4.0) | 25 | 1 - 2% | Recommended. Oxyma is a superior racemization suppressor, and NMM is a weaker base.[5][6][12] |
| DIC / OxymaPure® | NMM (4.0) | 0 | < 1% | Optimal. Lowering the temperature significantly reduces the rate of epimerization.[1] |
| HATU | Collidine (4.0) | 0 | 1 - 3% | Good Alternative. The hindered base collidine and low temperature mitigate risk with HATU.[13][14] |
Experimental Protocols
Protocol A: Recommended Low-Racemization Coupling Protocol
This protocol is optimized for coupling this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (1.5 eq.), OxymaPure® (1.5 eq.), and N-methylmorpholine (NMM) (3.0 eq.) in the minimum required amount of DMF.
-
Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (1.5 eq.) to the reagent solution. Immediately add the complete solution to the prepared resin.
-
Critical Note: Do not allow the activated amino acid to "pre-activate" for more than 2-3 minutes before adding it to the resin. Prolonged pre-activation increases the risk of oxazolone formation.[1]
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours or at 0°C for 4-8 hours for maximum suppression.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the reaction has gone to completion.
-
Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol B: General Method for Quantifying Percent Epimerization via Chiral HPLC
Accurate quantification of the undesired diastereomer is crucial for validating any protocol.
-
Sample Preparation: Cleave a small sample of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for separating peptide diastereomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[15][16]
-
Method Development:
-
Develop a mobile phase system, typically a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or TFA in water).[17]
-
Screen different mobile phase compositions and gradients to achieve baseline separation of the desired (L,L) peptide and the undesired (L,D) diastereomer.
-
The use of LC-MS can aid in peak identification by confirming the mass of both isomers.[18]
-
-
Quantification: Integrate the peak areas for both the main product and the epimerized impurity. Calculate the percent epimerization as follows:
% Epimerization = [Area(epimer) / (Area(main product) + Area(epimer))] * 100
References
- BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
- Albericio, F., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12, 8379–8385.
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6617. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]
-
Rao, K. R., et al. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances, 5(89), 72941-72953. [Link]
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from Phenomenex Resources. [Link]
-
Gilon, H., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (18), 1742-1743. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
- BenchChem. (n.d.). Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemization Suppression.
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-3.
- Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-193.
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from Chromatography Today. [Link]
- BenchChem. (n.d.). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
-
ChemBK. (2024). FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. Retrieved from ChemBK. [Link]
- El-Faham, A., & Albericio, F. (2014). Development of novels peptide coupling reagents based on 1,3-dimethylbarbutric acid, the Oxyma-B family.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from Merck Millipore Technical Documents.
-
Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Retrieved from Luxembourg Bio Technologies. [Link]
- BenchChem. (n.d.). A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
- ResearchGate. (n.d.).
-
Anderson, G. W., et al. (1966). Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. Journal of the American Chemical Society, 88(13), 3139–3140. [Link]
- NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
- NIH. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production.
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from UCI. [Link]
-
Chem-Impex. (n.d.). Fmoc-trans-4-aminocyclohexane acetic acid. Retrieved from Chem-Impex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of cis-4-Aminocyclohexane Acetic Acid
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of cis-4-aminocyclohexane acetic acid during solid-phase peptide synthesis (SPPS). The unique conformational constraints of this cyclic, non-natural amino acid can present significant steric hindrance, often leading to incomplete Fmoc removal and subsequent issues with peptide purity and yield.
This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices. Our goal is to empower you to diagnose and resolve these synthetic challenges effectively.
Troubleshooting Guide: A Systematic Approach to Incomplete Deprotection
Incomplete Fmoc deprotection is a critical issue that can lead to deletion sequences and challenging purifications.[1][2] This guide provides a logical workflow to identify the root cause of the problem and implement effective solutions.
Initial Assessment: Confirming Incomplete Deprotection
Before modifying your protocol, it is crucial to confirm that incomplete Fmoc removal is indeed the issue.
Q1: How can I reliably detect incomplete Fmoc deprotection?
A1: Several analytical techniques can be employed:
-
Kaiser Test: This is a highly sensitive qualitative test for primary amines.[3] A negative (yellow) or faint blue result after the deprotection step strongly indicates the presence of unreacted Fmoc-protected amines on the resin.
-
UV-Vis Spectrophotometry: Monitoring the deprotection solution effluent via UV-Vis spectrophotometry allows for the quantification of the released dibenzylfulvene-piperidine adduct, which has a characteristic absorbance around 301-313 nm.[3][4] Incomplete deprotection will result in a lower than expected absorbance.
-
LC-MS Analysis of a Test Cleavage: Cleaving a small amount of peptide from the resin and analyzing it by LC-MS is the most definitive method. The presence of a mass corresponding to the peptide with the Fmoc group still attached confirms incomplete deprotection.
Investigating the Root Cause and Implementing Solutions
Once incomplete deprotection is confirmed, the next step is to identify the underlying cause. The rigid, chair-like conformation of the cyclohexane ring in cis-4-aminocyclohexane acetic acid can sterically shield the Fmoc group from the piperidine base.
Workflow for Troubleshooting Incomplete Fmoc Deprotection
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Q2: My standard deprotection protocol (20% piperidine in DMF, 2 x 10 min) is failing for cis-4-aminocyclohexane acetic acid. What is the first thing I should try?
A2: The most straightforward initial approach is to extend the deprotection time.[3] The steric hindrance caused by the cyclohexane ring may slow down the reaction kinetics.
-
Recommendation: Increase the deprotection time to two cycles of 20 minutes each, or a single treatment of 45-60 minutes. After this modification, repeat the Kaiser test to assess for the presence of free amines.
Q3: Extending the deprotection time helped, but the Kaiser test is still not strongly positive. What's the next step?
A3: If extended reaction time at ambient temperature is insufficient, consider moderately increasing the reaction temperature.[1] This can provide the necessary activation energy to overcome the steric barrier.
-
Recommendation: Perform the deprotection step at a slightly elevated temperature, for instance, 35-40°C. Ensure your synthesis vessel and resin are compatible with this temperature increase.
Q4: I'm still observing incomplete deprotection. Could my reagents be the problem?
A4: Absolutely. The quality of your deprotection solution is critical.
-
Piperidine Degradation: Piperidine can degrade over time through oxidation. Always use freshly opened, high-quality piperidine to prepare your deprotection solution.[3]
-
Solvent Quality: The quality of the Dimethylformamide (DMF) is crucial. DMF can contain amine impurities that can prematurely deprotect the Fmoc group to a small extent.[4] Conversely, acidic impurities can neutralize the piperidine, reducing its efficacy. Use high-purity, amine-free DMF for all steps of your synthesis.
Q5: I've optimized the reaction time and temperature and am using fresh reagents, but the deprotection is still not complete. What are my options now?
A5: At this point, modifying the composition of the deprotection reagent is the most logical next step. The addition of a stronger, non-nucleophilic base can significantly enhance the rate of deprotection for sterically hindered amino acids.
-
Introducing DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger base than piperidine and is highly effective at removing stubborn Fmoc groups.[5][6][7][8] However, DBU is non-nucleophilic and cannot scavenge the dibenzylfulvene (DBF) byproduct of Fmoc cleavage, which can lead to side reactions.[8]
-
Recommended Solution: A common and effective solution is to use a mixture of 2% DBU and 20% piperidine in DMF. In this cocktail, DBU acts as the primary deprotecting agent, while piperidine scavenges the DBF.[6]
-
Experimental Protocol: Enhanced Fmoc Deprotection Using a DBU/Piperidine Cocktail
This protocol is recommended when standard deprotection methods fail for cis-4-aminocyclohexane acetic acid.
-
Resin Preparation: Swell the peptidyl-resin in high-purity DMF for at least 30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 20% (v/v) piperidine in high-purity DMF. Prepare this solution fresh before use.
-
First Deprotection Step: Drain the DMF from the swollen resin. Add the DBU/piperidine deprotection solution to the resin and agitate for 10-15 minutes at room temperature.
-
Drain and Wash: Drain the deprotection solution.
-
Second Deprotection Step (Optional but Recommended): Add a fresh aliquot of the DBU/piperidine solution and agitate for another 10-15 minutes.
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to ensure all traces of DBU and piperidine are removed. Residual base can interfere with the subsequent coupling step.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads to confirm the presence of free primary amines (indicated by a deep blue color).
-
Proceed to Coupling: Once a positive Kaiser test is confirmed, proceed with the coupling of the next amino acid.
Frequently Asked Questions (FAQs)
Q: Why is cis-4-aminocyclohexane acetic acid more difficult to deprotect than other amino acids?
A: The issue lies in its structure. The cyclohexane ring is a bulky, conformationally restricted moiety. In the cis configuration, the spatial arrangement of the ring relative to the N-terminal Fmoc group can create significant steric hindrance, making it physically difficult for the piperidine base to approach and abstract the acidic proton on the fluorenyl group, which is the first step in the E1cB elimination mechanism of Fmoc removal.[9]
Sources
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-cis-4-aminocyclohexane Acetic Acid
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-natural amino acid, Fmoc-cis-4-aminocyclohexane acetic acid, into their peptide sequences. The inclusion of such bulky, hydrophobic residues is a powerful strategy for enhancing the pharmacokinetic properties of peptide therapeutics.[1][2][3][4] However, these same properties significantly increase the risk of on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS), a phenomenon that can lead to failed syntheses, low yields, and difficult purifications.
This document provides in-depth troubleshooting guides and preventative strategies to help you navigate the challenges associated with this specific building block. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosis and Immediate Solutions
This section is structured in a question-and-answer format to directly address the common issues encountered during synthesis.
Q1: What are the primary indicators of on-resin aggregation after incorporating this compound?
A1: On-resin aggregation is the self-association of growing peptide chains, driven primarily by intermolecular hydrogen bonding to form secondary structures like β-sheets.[5][6] This process makes the N-terminus of the peptide chain inaccessible to reagents. When working with bulky residues like this compound, be vigilant for the following signs:
-
Poor Resin Swelling: This is a critical first indicator. The resin bed may appear shrunken or collapsed because the aggregated peptide chains prevent the influx of solvent that is necessary for proper swelling.[6][7]
-
Incomplete or Slow Fmoc Deprotection: In a continuous-flow synthesizer, aggregation is often visualized as a flattened and broadened UV absorbance peak during the piperidine deprotection step.[6] In batch synthesis, you may notice that the deprotection solution (piperidine in DMF) does not drain as quickly as in earlier steps.
-
Inconsistent Amine Test Results: Standard colorimetric tests like the Kaiser test or TNBS (trinitrobenzenesulfonic acid) test may give false negatives.[5] The aggregated chains can physically block the test reagents from reaching the free primary amines at the N-terminus, leading you to believe the coupling was successful when it was not.
-
Failed Coupling Reactions: A positive Kaiser or TNBS test after a coupling step is a clear sign of failure, indicating that unreacted free amines are still present. This is often the most direct consequence of aggregation.[5]
Q2: My coupling reaction immediately following the cis-4-aminocyclohexane acetic acid residue has failed. What are the recommended immediate actions?
A2: A failed coupling in this position is a classic sign of aggregation induced by the newly added bulky residue. The goal is to disrupt the intermolecular hydrogen bonds that are shielding the reactive N-terminus. A stepwise approach is recommended, starting with the simplest modifications.
Initial Troubleshooting Workflow
Caption: Stepwise workflow for troubleshooting a failed coupling reaction.
Detailed Explanation of Steps:
-
Double Couple: The simplest approach is to repeat the coupling step with a fresh solution of activated amino acid. This can sometimes force the reaction to completion if the initial failure was due to borderline reactivity.
-
Change Coupling Reagent: If a double couple fails, switch to a more potent coupling reagent. Carbodiimide-based reagents like DIC may be insufficient for hindered couplings. Uronium/aminium salts like HATU, HBTU, or HCTU are generally more effective in these situations.[8]
-
Elevate the Temperature: Increasing the reaction temperature provides the energy needed to disrupt the hydrogen bonds causing aggregation.
-
Modify the Solvent System: The solvent plays a crucial role in peptide chain solvation.
-
Switch to NMP: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to N,N-Dimethylformamide (DMF) and can help break up aggregates.[7][8]
-
Add "Magic Mixture" Components: The "Magic Mixture" is a combination of solvents and additives designed for highly hydrophobic peptides.[9] You can adopt parts of this strategy by adding DMSO (up to 25%) or chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[7][8]
-
Q3: My peptide sequence is prone to aggregation even before adding the non-natural residue. What preventative strategies should I consider?
A3: If you anticipate a "difficult sequence" (e.g., one rich in hydrophobic residues like Val, Ile, Leu), it is wise to be proactive.[5] The introduction of this compound will likely exacerbate the problem. The following strategies are designed to prevent aggregation from occurring in the first place by modifying the peptide backbone.
Preventative Strategies for Difficult Sequences
| Strategy | Mechanism of Action | When to Use |
| Low-Substitution Resin | Increases the physical distance between peptide chains on the solid support, sterically hindering their ability to interact and form intermolecular hydrogen bonds. | For long or known aggregation-prone sequences. A good default choice. |
| Pseudoproline Dipeptides | Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH are incorporated into the peptide chain. The oxazolidine ring structure introduces a "kink" that disrupts the formation of linear β-sheet structures.[7][8] | Insert at a Ser or Thr residue located 6-7 amino acids before the anticipated difficult region. |
| Backbone Protection (Dmb/Hmb) | An amino acid with a protecting group on its backbone amide nitrogen (e.g., 2,4-dimethoxybenzyl, Dmb) is inserted. This physically blocks the amide N-H from participating in hydrogen bonding.[7][8] | Insert a Dmb/Hmb-protected residue (often Gly or Ala) every 6-7 residues within a difficult sequence to act as an "aggregation breaker." |
Conceptual Disruption of Aggregation
// Edges for aggregation edge [color="#EA4335", style=dashed, arrowhead=none, label="H-Bond"]; chain1_1 -> chain1_2; chain1_2 -> chain1_3;
// No edges for protected chains label_disrupt [label="Dmb group\nphysically blocks\nH-bond formation", shape=plaintext, fontcolor="#34A853"]; chain2_2 -> label_disrupt [style=solid, color="#34A853", arrowhead=open, constraint=false]; } }
Caption: Dmb group on the amide nitrogen prevents inter-chain H-bonds.
Key Experimental Protocols
Here are detailed, step-by-step methodologies for implementing some of the key strategies discussed.
Protocol 1: Microwave-Assisted Coupling for a Difficult Residue
This protocol assumes the use of an automated microwave peptide synthesizer.
-
Materials:
-
Peptide-resin with a deprotected N-terminus.
-
Fmoc-protected amino acid (4 equivalents relative to resin loading).
-
HCTU (3.6 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
High-quality, low-water NMP.
-
-
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Perform the Fmoc deprotection step as per the instrument's standard protocol (e.g., 20% piperidine in DMF/NMP, microwave heated to 75°C for 3-5 minutes).
-
Wash the resin thoroughly with NMP (5-7 times).
-
In a separate vial, dissolve the Fmoc-amino acid, HCTU, and DIPEA in NMP. Allow to pre-activate for 5 minutes at room temperature.[10]
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Apply microwave energy to heat the reaction to a target temperature of 75-90°C and hold for 10-20 minutes.[10]
-
Drain the reaction vessel and wash the resin thoroughly with NMP (5-7 times).
-
Perform a TNBS or Kaiser test to confirm the absence of free amines, indicating a complete coupling.
-
Protocol 2: Incorporation of a Dmb-Protected Dipeptide
This protocol describes the manual coupling of a commercially available dipeptide like Fmoc-Ala-(Dmb)Gly-OH, which is used to break aggregation.
-
Materials:
-
Fmoc-deprotected peptide-resin.
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (2-3 equivalents).
-
HATU (2 equivalents).
-
DIPEA (4 equivalents).
-
DMF or NMP.
-
TNBS test reagents.
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HATU in a minimal volume of DMF.[5]
-
Add DIPEA to the solution and agitate for 2-5 minutes to pre-activate.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
Perform a TNBS test to confirm complete coupling. Due to the steric hindrance of the Dmb group, longer coupling times may be necessary.[5]
-
If the reaction is incomplete, consider a second coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed with the synthesis. The Dmb group is removed during the final TFA cleavage.[7]
-
Frequently Asked Questions (FAQs)
-
Q: How can I analyze aggregation in my final, cleaved peptide product?
-
A: Several analytical techniques can detect and quantify aggregates. Size Exclusion Chromatography (SEC-HPLC) is a widely used method to separate monomers from dimers and higher-order aggregates.[11][12] Dynamic Light Scattering (DLS) can measure the size distribution of particles in solution, identifying larger aggregate species.[12] For amyloid-like fibrils, fluorescence-based assays using dyes like Thioflavin T (ThT) , which fluoresces upon binding to β-sheet structures, can be employed.[13]
-
-
Q: Are there computational tools to predict aggregation for sequences containing non-natural amino acids?
-
A: While numerous programs exist to predict aggregation-prone regions (APRs) in peptides composed of natural amino acids, there are currently no well-established programs available to predict the effects of incorporating non-natural amino acids.[14] Your best guide is chemical intuition: the bulky and hydrophobic nature of the cyclohexyl ring in this compound makes it a high-risk residue for inducing aggregation.
-
-
Q: Does the stereochemistry (cis vs. trans) of the 4-aminocyclohexane acetic acid linker matter for aggregation?
-
A: The stereochemistry significantly influences the peptide's backbone geometry. The cis-isomer introduces a more pronounced kink or bend in the peptide chain compared to the more linear trans-isomer. This kink can, in some contexts, be beneficial by disrupting the formation of highly ordered β-sheet structures. However, the overall hydrophobicity and steric bulk of the cyclohexyl group remain the dominant factors driving aggregation. Therefore, while the cis isomer might alter the nature of the aggregation, it does not eliminate the risk.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Gallardo, J. L., et al. (2022). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. Retrieved from [Link]
-
Dear, A. J., & Dobson, C. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. Retrieved from [Link]
-
Wang, Y., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry. Retrieved from [Link]
-
APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. APC. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Spectroscopic Analysis of Peptide Aggregation. Rose-Hulman. Retrieved from [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved from [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Intertek. Retrieved from [Link]
-
G-Protein Coupled Receptors Network. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. Retrieved from [Link]
-
Sormanni, P., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. Ningbo Inno Pharmchem. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fmoc-trans-4-aminocyclohexane acetic acid. J&K Scientific. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Retrieved from [Link]
-
Dear, A. J., & Dobson, C. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. RSC Publishing. Retrieved from [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. approcess.com [approcess.com]
- 12. Protein Aggregation Analysis [intertek.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Navigating the Challenges of Fmoc-cis-4-aminocyclohexane acetic acid in SPPS: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating Fmoc-cis-4-aminocyclohexane acetic acid into their solid-phase peptide synthesis (SPPS) workflows. The unique structural properties of this cyclic beta-amino acid, while offering novel therapeutic potential, can introduce specific challenges during peptide assembly. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate these complexities and ensure the successful synthesis of your target peptides.
Troubleshooting Guide: Addressing In-Synthesis Hurdles
This section is designed to help you diagnose and resolve specific issues that may arise during the incorporation of this compound.
Issue 1: Incomplete Coupling of this compound
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted free primary amines on the resin. This suggests that the incoming this compound has not been efficiently incorporated.[1][2]
Root Cause Analysis:
The primary culprit behind the incomplete coupling of this compound is steric hindrance . The bulky cyclohexane ring, in its rigid cis-conformation, can physically obstruct the activated carboxylic acid from approaching the N-terminal amine of the growing peptide chain.[3][4] This steric clash can significantly slow down the reaction kinetics, leading to incomplete coupling under standard conditions. Additionally, the hydrophobicity of the cyclohexane ring can contribute to peptide aggregation on the resin, further limiting the accessibility of reactive sites.[1]
Solutions and Mitigation Strategies:
-
Double Coupling: This is the most direct and often effective first response to a positive Kaiser test.[1] After the initial coupling attempt, simply repeat the coupling step with a fresh solution of activated this compound. This increases the reaction time and drives the equilibrium towards the desired product.
-
Employ a More Potent Coupling Reagent: Standard carbodiimide-based reagents like DIC/HOBt may not be sufficiently reactive to overcome the steric hindrance.[3] Switching to a more powerful aminium/uronium or phosphonium salt reagent is highly recommended.
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Residues | Key Advantages | Potential Disadvantages |
| Aminium/Uronium | HATU, HBTU, HCTU, COMU | High to Very High | Fast kinetics, highly effective for sterically hindered amino acids.[5][6] | Potential for guanidinylation of the free N-terminus if used in excess. |
| Phosphonium | PyAOP, PyBOP | High | Particularly effective for coupling N-methylated and other sterically demanding amino acids.[3][6] | Byproducts can be more difficult to remove. |
| Carbodiimide | DIC/HOBt, DIC/Oxyma | Moderate | Cost-effective, low risk of side reactions like guanidinylation. | Slower reaction rates, potential for N-acylurea formation.[6] |
-
Elevated Temperature Coupling: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) can disrupt peptide aggregation and provide the necessary activation energy to overcome the steric barrier.[7] However, this approach should be used with caution as it can increase the risk of racemization. It is advisable to use a base with a lower propensity for causing racemization, such as 2,4,6-collidine, in place of DIPEA when employing elevated temperatures.[8]
-
Capping Unreacted Amines: If double coupling and the use of a more potent coupling reagent fail to yield a negative Kaiser test, it is crucial to "cap" the unreacted amines. This is achieved by acetylating them with acetic anhydride. Capping prevents the formation of deletion sequences, which are peptides missing the intended amino acid, and simplifies the purification of the final product.[1]
Issue 2: Suspected Diketopiperazine (DKP) Formation
Symptom: Loss of the N-terminal dipeptide from the resin, leading to truncated sequences and a significant decrease in the yield of the desired full-length peptide. This is often observed when this compound is the second amino acid to be coupled to the resin.
Root Cause Analysis:
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction where the deprotected N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a stable six-membered ring.[9][10] The propensity for DKP formation is sequence-dependent, with certain amino acid combinations being more susceptible.[9][10]
The rigid cis-conformation of the dipeptide formed by this compound can influence the rate of this side reaction. While the cyclohexane ring introduces steric bulk, the fixed cis-geometry may pre-organize the peptide backbone in a conformation that is favorable for intramolecular attack, potentially accelerating DKP formation.
Solutions and Mitigation Strategies:
-
Choice of C-terminal Amino Acid: If possible, avoid having amino acids that are known to promote DKP formation, such as proline or glycine, as the first residue coupled to the resin when the second residue is this compound.[9][10]
-
Use of Sterically Hindered Resins: Employing a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the approach of the N-terminal amine to the ester linkage, thereby suppressing DKP formation.[10]
-
Coupling of a Pre-formed Dipeptide: Synthesize the dipeptide containing this compound in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs.
-
Modification of Deprotection Conditions: While standard 20% piperidine in DMF is widely used for Fmoc removal, for sequences prone to DKP formation, consider using milder deprotection conditions, such as a lower concentration of piperidine or a shorter deprotection time. However, this must be balanced with the risk of incomplete Fmoc removal.
Frequently Asked Questions (FAQs)
Q1: Is the trans-isomer of Fmoc-4-aminocyclohexane acetic acid a better alternative to avoid side reactions?
The trans-isomer will have a different, more linear conformation compared to the cis-isomer. This may reduce the propensity for intramolecular side reactions like diketopiperazine formation. However, the steric hindrance during coupling is likely to be similar. The choice between the cis and trans isomer should primarily be dictated by the desired three-dimensional structure and biological activity of the final peptide.
Q2: Can I use microwave-assisted SPPS to improve the coupling efficiency of this compound?
Yes, microwave-assisted SPPS can be a very effective strategy for improving the coupling of sterically hindered amino acids.[4] The rapid heating provided by microwave energy can significantly accelerate the coupling reaction, often leading to higher yields and purities in a shorter amount of time.[4]
Q3: Are there any specific cleavage cocktail considerations when working with peptides containing cis-4-aminocyclohexane acetic acid?
The cyclohexane ring itself is stable to standard TFA cleavage conditions. Therefore, a standard cleavage cocktail (e.g., TFA/TIS/H2O) is generally suitable. The choice of scavengers should be based on the other amino acids present in your peptide sequence.
Q4: Can oligomerization of this compound occur during activation?
Oligomerization, where multiple molecules of the activated amino acid react with each other, is a potential side reaction for all Fmoc-amino acids if the activation is not performed correctly. To minimize this, it is crucial to add the activated amino acid solution to the resin immediately after preparation. Pre-activation times should be kept to a minimum. Using in-situ activation methods, where the coupling reagent is added directly to the mixture of the amino acid and the resin, can also help to prevent oligomerization.
Experimental Protocols
Protocol 1: Double Coupling for Incomplete Coupling
-
After the initial coupling of this compound, perform a Kaiser test.
-
If the Kaiser test is positive (blue/purple beads), drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of activated this compound using your chosen coupling reagent (e.g., HATU).
-
Add the fresh coupling solution to the resin and allow it to react for the same duration as the initial coupling.
-
Perform a second Kaiser test. If negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines (Protocol 2).
Protocol 2: Capping of Unreacted Amines
-
Following a failed double coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare a capping solution of 10% acetic anhydride and 10% DIPEA in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the Fmoc deprotection of the next amino acid.[1]
Visualizing the Challenges
References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. National Institutes of Health. Available at: [Link]
-
Coupling Reagents. AAPPTEC. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
Preparation of oligomer-free N α ‐Fmoc and N α ‐urethane amino acids. Sci-Hub. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mesalabs.com [mesalabs.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cleavage of Peptides with cis-4-Aminocyclohexane Acetic Acid from Resin
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Specifically, we address the unique challenges associated with the cleavage of peptides incorporating the bulky, sterically hindered, and non-proteinogenic amino acid, cis-4-aminocyclohexane acetic acid (Ac6c), from the solid support resin.
The incorporation of Ac6c can significantly enhance the conformational rigidity and proteolytic stability of a peptide. However, its bulky, alicyclic structure can impede the efficiency of the final cleavage and deprotection step, often leading to issues like low yield, incomplete reactions, and formation of side products. This document provides in-depth troubleshooting guides, optimized protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Peptide Yield After Cleavage and Precipitation
Question: I've completed my synthesis and performed the final cleavage, but after precipitation with cold ether, I recovered very little or no peptide pellet. What went wrong?
Answer: Low peptide yield is a common but multifaceted problem. The issue can stem from incomplete synthesis, premature cleavage during synthesis, inefficient final cleavage, or problems during the workup. Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions:
-
Incomplete Cleavage: The steric bulk of the Ac6c residue can physically block the acid's access to the resin linker. Standard cleavage times of 1-3 hours may be insufficient.[1]
-
Solution: Increase the cleavage reaction time. For peptides with bulky residues, extending the incubation in the cleavage cocktail to 4-6 hours is a good starting point.[2] Perform a small-scale trial cleavage on a few milligrams of resin and analyze the supernatant by LC-MS to confirm the peptide is being released before committing the entire batch.[3]
-
-
Inefficient Precipitation: The properties of your specific peptide might lead to poor precipitation in standard ethers like diethyl ether.
-
Solution: Methyl tert-butyl ether (MTBE) is often a superior choice for precipitating peptides.[1] Ensure the ether is ice-cold and use a volume ratio of at least 10:1 (ether to filtrate).[1] If precipitation is still poor, try concentrating the TFA filtrate under a gentle stream of nitrogen to about 10-20% of its original volume before adding it to the cold ether.[4]
-
-
Premature Cleavage (for highly acid-labile resins): If you are using a very sensitive resin like 2-chlorotrityl chloride (2-CTC), repeated exposure to even mild acids during coupling (e.g., from Oxyma or HOBt) can cause the peptide to slowly leach off the resin throughout the synthesis.
-
Solution: For 2-CTC resins, switch to a less acidic coupling activator and use a hindered base like N,N-Diisopropylethylamine (DIPEA) instead of N-Methylmorpholine (NMM) to better neutralize acidity during the coupling steps.
-
-
Peptide Adsorption to Resin: The cleaved peptide may be sticking to the resin beads.
-
Solution: After filtering the initial cleavage cocktail, wash the resin beads 2-3 times with fresh TFA or a solvent like dichloromethane (DCM) to recover any adsorbed peptide.[1] Combine these washes with your primary filtrate before precipitation.
-
Issue 2: HPLC/MS Analysis Shows Incomplete Cleavage or Remaining Protecting Groups
Question: My LC-MS analysis of the crude product shows a significant peak corresponding to the mass of my peptide still attached to a protecting group (e.g., Pbf from Arginine, or tBu from Aspartic Acid). Why didn't the deprotection go to completion?
Answer: This indicates that the cleavage cocktail was not effective enough to remove all side-chain protecting groups. The steric hindrance from Ac6c can slow down these reactions as well.
Potential Causes & Recommended Solutions:
-
Insufficient Scavenging/Reaction Time: The carbocations generated from deprotecting groups like Pbf and tBu are highly reactive.[5] If not trapped (scavenged) efficiently, they can re-attach to sensitive residues. Furthermore, the removal of these groups is a chemical reaction that requires sufficient time.
-
Solution 1 (Extend Time): As with cleavage from the resin, extending the reaction time to 4 hours or more can facilitate the complete removal of stubborn protecting groups.[6]
-
Solution 2 (Optimize Cocktail): Ensure your cleavage cocktail is appropriate for your sequence. For peptides containing Arginine (Pbf), a standard cocktail of TFA/Water/Triisopropylsilane (TIS) is usually sufficient, but hindered sequences may benefit from stronger cocktails.[5][6]
-
-
Inappropriate Cleavage Cocktail: Using a simple TFA/water mix is inadequate for peptides with sensitive residues like Cys, Met, or Trp, and can be inefficient for removing robust protecting groups like Pbf on Arg.
Issue 3: Mass Spectrometry Reveals Unexpected Side Products (+57 Da, +73 Da, etc.)
Question: My mass spectrum is complex. I see my target mass, but also several other major peaks, such as my mass +57 Da. What are these adducts?
Answer: These "adducts" are the result of side reactions where reactive species, generated during the acid cleavage, covalently modify your peptide. This is a classic sign of inadequate scavenging.
Potential Causes & Recommended Solutions:
-
t-Butylation: The most common side reaction is the alkylation of sensitive residues by tert-butyl cations liberated from Boc and tBu protecting groups.[9][10] This adds a mass of +56 Da (often observed as M+57 or [M+H+56]+). Tryptophan, Cysteine, and Methionine are particularly susceptible.[5][11]
-
Solution: The primary role of Triisopropylsilane (TIS) is to act as a carbocation scavenger, effectively neutralizing these reactive species.[3][10] Ensure your cleavage cocktail contains at least 2.5% TIS. For Trp-containing peptides, adding 2.5-5% 1,2-ethanedithiol (EDT) provides additional protection.[5]
-
-
Resin Linker Artifacts: Fragments from the resin linker itself can sometimes react with the peptide. This is particularly noted with Wang and Rink Amide linkers, which can alkylate tryptophan residues.[11]
Optimized Cleavage Protocol & Scavenger Cocktails
For peptides containing sterically demanding residues like cis-4-aminocyclohexane acetic acid, a standard protocol may not suffice. The following protocol is a robust starting point.
Pre-Cleavage Preparation
-
Thorough Washing: Before cleavage, wash the resin extensively to remove residual DMF and other synthesis reagents. Any remaining base (like piperidine) will neutralize the TFA, and DMF can interfere with the cleavage reaction.[3]
-
Wash sequence: 3x DCM, 3x Methanol, 3x DCM.
-
-
Drying: Dry the peptide-resin thoroughly under a high vacuum for at least 4 hours, or preferably overnight.[12][13] Moisture can dilute the TFA and affect cleavage efficiency.
Recommended Cleavage Cocktails
The choice of cocktail depends on the amino acids in your sequence. All cocktails should be freshly prepared immediately before use.[6]
| Reagent Name | Composition (v/v/v/v) | Primary Use Case |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | For simple peptides without Cys, Met, or Trp. |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An excellent "odorless" general-purpose cocktail for peptides with Arg, Tyr, His.[7][8] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | The gold standard for complex peptides containing multiple sensitive residues like Cys, Met, and Trp.[7][8] |
Step-by-Step Cleavage & Workup Protocol
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the appropriate fresh cleavage cocktail to the resin (use approx. 10 mL per 0.25 mmol of synthesis scale).[7]
-
Incubate the mixture at room temperature with gentle agitation for 4 hours .
-
Filter the resin through a sintered glass funnel, collecting the filtrate into a clean conical tube.
-
Wash the resin beads 2x with a small volume of fresh TFA and add these washes to the collected filtrate.
-
In a separate, larger conical tube, cool a volume of methyl tert-butyl ether (MTBE) at least 10 times that of your collected filtrate in a -20°C freezer or on a dry ice bath.
-
Add the TFA filtrate dropwise to the cold MTBE while gently vortexing. A white precipitate (your peptide) should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide. Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet 2-3 times with cold MTBE to remove residual scavengers.
-
Dry the final peptide pellet under a high vacuum.
Visualizing the Workflow
General Cleavage and Workup Workflow
Caption: Standard workflow for peptide cleavage, precipitation, and isolation.
The Role of Scavengers
Caption: Mechanism of carbocation formation and interception by scavengers like TIS.
Frequently Asked Questions (FAQs)
Q1: Which resin linker is best for synthesizing peptides containing Ac6c? A1: For C-terminal amide peptides, a Rink Amide resin is standard. For C-terminal acids, a 2-chlorotrityl chloride (2-CTC) resin is often preferred due to its high acid lability, which allows for cleavage under milder conditions that can sometimes preserve complex side-chain protecting groups if needed. However, be mindful of potential premature cleavage with 2-CTC resins.[14]
Q2: Can I reuse my cleavage cocktail? A2: No. Cleavage cocktails must be prepared fresh immediately before use.[6] The scavengers are reactive species and will degrade over time, losing their effectiveness and potentially forming undesirable byproducts.
Q3: My peptide is very hydrophobic and won't precipitate well, even in MTBE. What can I do? A3: For extremely hydrophobic peptides, precipitation can be a significant challenge.[15] One alternative is to evaporate the TFA filtrate to near dryness (this must be done carefully in a well-ventilated fume hood) and then triturate the resulting oil with cold ether. If this fails, you may need to proceed directly to HPLC purification from the concentrated TFA solution, though this can be hard on chromatography columns. Using trifluoroethanol (TFE) to dissolve the peptide and then adding buffer can sometimes help keep it in solution for purification.[15]
Q4: Is heating the cleavage reaction a good way to speed it up? A4: Heating is generally not recommended. While it can increase the rate of cleavage, it also significantly accelerates the rate of side reactions and can lead to peptide degradation.[16] Room temperature with an extended reaction time is a much safer and more controlled approach.
References
-
M. E. C. Fitzgerald, T. W. Muir, et al. "Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins." PubMed, National Center for Biotechnology Information. [Link]
-
S. K. Mandal, et al. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development, ACS Publications, 2021. [Link]
-
J. Rasmussen, et al. "Benzylthiols as scavengers in TFA cleavages of peptide resins." Polypeptide Group. [Link]
-
Multiple Authors. "What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?" ResearchGate. [Link]
-
Biotage. "Peptides containing cysteine: the role of scavengers in cleavage cocktail." Biotage. [Link]
- J. P. P. M. Simonsen, et al. "Cleavage of synthetic peptides.
-
Multiple Authors. "General TFA cleavage of the Trp-containing peptide synthesized on Wang resin." ResearchGate. [Link]
-
Multiple Authors. "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?" ResearchGate. [Link]
-
Y. He, et al. "Optimizing Solid-Phase Protein Synthesis Using CPG-2000 and a Nickel-Cleavable SNAC-tag Linker." Organic Letters, ACS Publications, 2024. [Link]
-
Multiple Authors. "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis." ResearchGate. [Link]
-
Research Science Alliance. "Peptide Hand Synthesis Part 8: Cleaving." YouTube, 2022. [Link]
-
Aapptec Peptides. "Cleavage Cocktails; Reagent B." Aapptec Peptides. [Link]
-
Reddit User Discussion. "Low yield despite good HPLC purity with SPPS using chlorotrityl linker." Reddit r/Chempros. [Link]
-
Merck Millipore. "Novabiochem® - Fmoc resin cleavage protocols." Merck Millipore. [Link]
-
Multiple Authors. "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?" ResearchGate. [Link]
-
G. B. Fields, et al. "Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis." ResearchGate. [Link]
-
M. Alhassan, et al. "Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin." Spiral, Green Chemistry, 2022. [Link]
-
Aapptec Peptides. "Cleavage from HMPA Resin." Aapptec Peptides. [Link]
-
ACS GCI Pharmaceutical Roundtable. "Cleavage from Resin." ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cis-Isomer Impact on Peptide Structure
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the significant, yet often overlooked, impact of cis/trans isomerization of peptide bonds—particularly Xaa-Proline bonds—on peptide secondary structure, function, and experimental outcomes. Here, we provide in-depth answers to common questions, troubleshooting advice for unexpected results, and validated protocols to help you control and characterize these conformational states in your work.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core concepts of peptide bond isomerization.
Q1: What is a cis-peptide bond and why is it significant?
A peptide bond, due to its partial double-bond character, is planar. This planarity results in two possible conformations for the atoms of adjacent amino acids (the Cα carbons): trans, where they are on opposite sides of the peptide bond (ω ≈ 180°), and cis, where they are on the same side (ω ≈ 0°).[1][2] For most amino acid pairings, the trans conformation is overwhelmingly favored due to steric hindrance.[3][4]
However, the Xaa-Proline (X-Pro) peptide bond is unique. Proline's cyclic side chain, which links back to its own backbone nitrogen, reduces the steric clash in the cis form.[4][5] This lowers the energy barrier between the two states, allowing a significant population of cis isomers (typically 10-30%) to exist at equilibrium in solution.[3] This phenomenon is often called the "proline switch."[6]
The significance lies in its structural impact. The 180° flip in the backbone dihedral angle between cis and trans isomers introduces a dramatic "kink" or turn in the peptide backbone.[7] This can be a rate-limiting step in protein folding and can act as a molecular switch to control biological processes like cell signaling and protein-protein interactions.[8][9][10]
Q2: How does a cis-Proline bond affect common secondary structures like α-helices and β-sheets?
The presence of a cis-Proline bond is often disruptive to canonical secondary structures.
-
α-Helices: Proline is already known as a "helix breaker" because its rigid ring structure prevents it from adopting the required φ (-57°) and ψ (-47°) backbone angles. Furthermore, its backbone nitrogen lacks a hydrogen atom for hydrogen bonding.[7] A cis-Pro bond exacerbates this disruption, introducing a severe kink that breaks the helical hydrogen-bonding pattern and terminates the helix.[11]
-
β-Sheets: In β-sheets, a trans-Proline can often be accommodated, particularly in the "edge" strands or within β-turns. However, a cis-Proline bond forces a sharp turn that is generally incompatible with the extended conformation required for a stable β-sheet structure. While rare, native protein structures can utilize cis-Proline to form specific types of tight turns that are critical for the overall fold.[4]
-
Polyproline Helices: In proline-rich sequences, the isomerization state dictates the type of helix formed. All-trans peptide bonds lead to a left-handed polyproline II (PPII) helix, an extended and flexible structure. Conversely, all-cis peptide bonds result in a more compact, right-handed polyproline I (PPI) helix.[5]
Q3: Are there non-proline amino acids that can form cis-peptide bonds?
Yes, although it is extremely rare. These are termed "cis-non-Pro" peptide bonds.[12][13] They are energetically much less favorable than cis-Pro bonds. When they do occur in native protein structures, they are almost always located in functionally critical regions, such as enzyme active sites, and are stabilized by specific side-chain interactions.[1][12][14] For synthetic peptides, the presence of a significant population of cis-non-Pro isomers is highly unlikely unless the peptide is constrained in a specific cyclic or complexed form.
Part 2: Troubleshooting Guide - From Lab Bench to Analysis
This section addresses specific experimental problems that may arise due to cis/trans isomerization.
Q4: My HPLC chromatogram shows a split, broadened, or shouldered peak for my proline-containing peptide. Is this due to isomerization?
This is a classic signature of cis/trans isomerization. If the rate of interconversion between the cis and trans isomers is slow relative to the timescale of your chromatographic separation, the two isomers can be resolved into distinct peaks.[15]
Troubleshooting Steps:
-
Vary the Temperature: Lowering the column temperature will slow the rate of interconversion, which should improve the separation of the two isomer peaks. Conversely, increasing the temperature may cause the peaks to coalesce into a single, potentially broadened peak.
-
Change the Solvent System: The equilibrium between cis and trans can be solvent-dependent.[16] Altering the organic solvent (e.g., from acetonitrile to methanol) or changing the mobile phase additives can change the retention times and separation factor of the isomers.
-
Alter the Flow Rate: A faster flow rate reduces the residence time on the column, giving less time for on-column interconversion, which can sometimes sharpen the peaks.
-
Confirmation by NMR: The definitive way to confirm that the multiple peaks are due to isomerization is with Nuclear Magnetic Resonance (NMR) spectroscopy, which can directly detect both populations in solution.[17][18]
Q5: My peptide is prone to aggregation during synthesis or purification. Could cis-isomers be the cause?
Yes, this is a distinct possibility. The presence of multiple conformational states (cis and trans) can lead to a heterogeneous population of peptide structures in solution. Certain isomers, particularly those with exposed hydrophobic patches resulting from a cis-Pro kink, may be more prone to self-association and aggregation. This is especially true for peptides that are designed to adopt a specific structure (like a PPII helix) which is disrupted by the cis isomer.[5]
Control & Mitigation Strategies:
-
Use of Pseudoprolines: During solid-phase peptide synthesis (SPPS), pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) can be incorporated. These temporarily lock the peptide bond into a trans-like conformation, promoting better solvation and preventing aggregation of the growing peptide chain. The pseudoproline is converted back to the native dipeptide during final cleavage and deprotection.[6]
-
Solvent Optimization: Experiment with different solvent systems for purification and storage. Solvents that can disrupt hydrophobic interactions (e.g., containing small amounts of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)) might help, but be aware they can also alter the native conformational equilibrium.
-
pH Control: The ionization state of acidic or basic side chains can influence the cis/trans equilibrium.[17][19] Modifying the pH of your buffers may shift the equilibrium towards a more soluble isomer.
Q6: How can I enrich or favor one isomer over the other?
Controlling the cis/trans ratio is challenging but can be achieved through several methods:
-
Chemical Control (Neighboring Residues): The identity of the amino acid preceding proline (Xaa) has a strong influence. Aromatic residues (Trp, Tyr, Phe) preceding proline tend to stabilize the cis conformation through favorable ring-ring interactions.[19][20] Conversely, another proline (Pro-Pro) disfavors the cis form.[19] This can be a consideration during the peptide design phase.
-
Enzymatic Control (Prolyl Isomerases): Peptidyl-prolyl cis/trans isomerases (PPIases), such as cyclophilin or FKBP, are enzymes that catalyze the interconversion between isomers.[4][21][22][23] Adding a catalytic amount of a PPIase to your sample will accelerate the attainment of equilibrium. While this doesn't favor one isomer, it can be useful for kinetic studies or to ensure a consistent equilibrium state is reached quickly. In specific biological systems, PPIases like Pin1 act on phosphorylated Ser/Thr-Pro motifs to regulate protein function.[3][24]
-
Solvent Environment: As mentioned, the polarity and hydrogen-bonding capacity of the solvent can shift the equilibrium. Hydrophobic environments can sometimes favor cis/trans isomerization.[25]
Part 3: Protocols and Methodologies
This section provides validated experimental workflows for characterizing cis/trans isomers.
Protocol 1: HPLC Separation of Cis/Trans Isomers
This protocol provides a starting point for resolving proline-containing peptide isomers.
Objective: To separate and visualize cis and trans isomers of a target peptide using reversed-phase HPLC.
Materials:
-
Analytical HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Phenomenex Luna Omega Polar C18 or similar)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
Peptide sample dissolved in Mobile Phase A
Methodology:
-
System Equilibration: Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Initial Gradient Screen:
-
Set the column oven temperature to a low value, e.g., 15°C , to slow interconversion.
-
Inject 10-20 µL of the peptide sample.
-
Run a shallow gradient. A good starting point is a 1% per minute increase in solvent B (e.g., 5% to 55% B over 50 minutes).[26]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Method Optimization (Troubleshooting):
-
If peaks are co-eluting or broadened: Decrease the gradient slope further (e.g., 0.5% per minute).
-
If no separation is observed: Try a different stationary phase. Columns with alternative selectivities, like a biphenyl phase, may offer different interactions that can resolve the isomers.[26] Cyclodextrin-based columns have also been shown to be effective.[27]
-
To confirm isomerization: Re-run the analysis at a higher temperature (e.g., 40-50°C). If the peaks begin to merge, it strongly suggests they are interconverting isomers.
-
-
Data Analysis: Integrate the peak areas of the resolved isomers to estimate their relative populations under the given chromatographic conditions.
Protocol 2: Unambiguous Detection of Cis/Trans Isomers by NMR
NMR is the gold standard for identifying and quantifying cis and trans isomers in solution.
Objective: To definitively identify signals corresponding to cis and trans X-Pro bonds.
Key Principles:
-
The chemical environments of atoms near the peptide bond differ significantly between the cis and trans states.
-
This results in two distinct sets of NMR signals for the residues flanking the bond.
-
The most diagnostic signals are often the Cβ and Cγ carbons of the Proline residue in a ¹³C spectrum.[16][18]
-
In 2D NMR, the Nuclear Overhauser Effect (NOE) provides spatial information to distinguish the isomers.
Methodology (using 2D ROESY):
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1 with water suppression) to a concentration of 1-5 mM.
-
Acquire a 1D ¹H Spectrum: This initial spectrum will likely show doubled or complex signals for protons near the proline residue, confirming the presence of multiple species.
-
Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) Spectrum:
-
ROESY is preferred over NOESY for medium-sized molecules as it avoids zero-crossing issues.
-
Set appropriate mixing times (e.g., 100-300 ms).
-
-
Data Analysis & Interpretation:
-
For the trans isomer: A strong ROE cross-peak will be observed between the α-proton of the preceding residue (Xaa-Hα) and the δ-protons of the Proline (Pro-Hδ).
-
For the cis isomer: A strong ROE cross-peak will be observed between the α-proton of the preceding residue (Xaa-Hα) and the α-proton of the Proline (Pro-Hα).
-
By integrating the volumes of corresponding cross-peaks (or the areas of well-resolved peaks in the 1D spectrum), you can accurately quantify the cis:trans ratio.
-
// Define nodes with images trans_isomer [label="", image="https://i.imgur.com/7gXvTjH.png", shape=none]; cis_isomer [label="", image="https://i.imgur.com/yU5fF9r.png", shape=none];
// Invisible nodes for text positioning node [shape=plaintext, fontcolor="#202124"]; trans_text [label="Trans Isomer"]; cis_text [label="Cis Isomer"]; trans_roe [label="Strong ROE:\nXaa-Hα ↔ Pro-Hδ", fontcolor="#4285F4"]; cis_roe [label="Strong ROE:\nXaa-Hα ↔ Pro-Hα", fontcolor="#EA4335"];
// Edges to position text {rank=same; trans_text; trans_isomer;} {rank=same; cis_text; cis_isomer;}
trans_isomer -> trans_roe [style=invis]; cis_isomer -> cis_roe [style=invis]; } DOT Caption: Key NOE/ROE contacts for distinguishing cis/trans isomers.
Table 1: Comparison of Analytical Techniques for Isomer Analysis
| Technique | Principle | Pros | Cons |
| HPLC | Differential partitioning between mobile and stationary phases. | High throughput, good for quantification, widely available. | Separation is not guaranteed; may require extensive method development.[15][17] |
| NMR | Detection of distinct chemical environments for each isomer. | Unambiguous identification and quantification; provides structural data.[18][28] | Lower throughput, requires higher sample concentration, expensive instrumentation. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio and conformation. | High resolution, can separate isomers HPLC cannot.[17] | Less common than HPLC, can be sensitive to buffer conditions. |
| Circular Dichroism (CD) | Measures differences in absorption of left- and right-circularly polarized light. | Provides information on overall secondary structure changes. | Indirect method; cannot resolve or quantify specific isomers. |
References
-
BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Peptidyl-prolyl cis/trans isomerases. Retrieved from [Link]
-
Wikipedia. (2023). Prolyl isomerase. Retrieved from [Link]
-
Wedemeyer, W. J., & Scheraga, H. A. (2002). Proline Cis−Trans Isomerization and Protein Folding. Biochemistry, 41(50), 14749-14757. Retrieved from [Link]
-
Pilarostein, M., et al. (1994). High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems. Journal of Chromatography A, 661(1-2), 7-12. Retrieved from [Link]
-
Gething, M. J., & Sambrook, J. (1992). Protein folding. Prolyl isomerases join the fold. Nature, 355(6355), 33-45. Retrieved from [Link]
-
Sarkar, P., et al. (2007). Proline cis-trans isomerization controls autoinhibition of a signaling protein. Molecular Cell, 25(3), 413-426. Retrieved from [Link]
-
Schönbrunner, E. R., & Schmid, F. X. (1992). Peptidyl-prolyl cis-trans isomerase improves the efficiency of protein disulfide isomerase as a catalyst of protein folding. Proceedings of the National Academy of Sciences, 89(10), 4510-4513. Retrieved from [Link]
-
Goodall, D. M., et al. (1996). Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Journal of Liquid Chromatography & Related Technologies, 19(13), 2065-2079. Retrieved from [Link]
-
Jabs, A., Weiss, M. S., & Hilgenfeld, R. (1999). Non-proline cis peptide bonds in proteins. Journal of Molecular Biology, 286(1), 291-304. Retrieved from [Link]
-
Proprep. (n.d.). How does the unique structure of proline influence its cis or trans 3D conformation, and what role does it play in the stability of protein secondary structures?. Retrieved from [Link]
-
Nishi, M., et al. (2022). Roles of peptidyl prolyl isomerase Pin1 in viral propagation. Frontiers in Microbiology, 13, 1002937. Retrieved from [Link]
-
Weiss, M. S., Jabs, A., & Hilgenfeld, R. (1998). Non-proline cis peptide bonds in proteins. JenaLib. Retrieved from [Link]
-
Sarkar, S. K., et al. (1984). Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen. Proceedings of the National Academy of Sciences, 81(24), 7792-7796. Retrieved from [Link]
-
Li, W., et al. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Molecules, 26(6), 1747. Retrieved from [Link]
-
The Not So Wimpy Teacher. (2021, December 10). Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.). YouTube. Retrieved from [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]
-
Williams, C. J., et al. (2019). Cis‐nonProline peptides: Genuine occurrences and their functional roles. Protein Science, 28(9), 1645-1657. Retrieved from [Link]
-
Fischer, G., & Aumüller, T. (2003). Regulation of peptide bond cis/trans isomerization by enzyme catalysis and its implication in physiological processes. Reviews of Physiology, Biochemistry and Pharmacology, 148, 105-150. Retrieved from [Link]
-
Lu, K. P., & Zhou, X. Z. (2007). The prolyl cis-trans isomerase PIN1: a new therapeutic target for the treatment of cancer, Alzheimer's disease and aging. Nature Reviews Drug Discovery, 6(11), 874-886. Retrieved from [Link]
-
Sun, Y., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 706935. Retrieved from [Link]
-
Prabhakaran, E. N. (2014). Tailoring interactions for cisPro peptide bond stabilization. ProBiologists. Retrieved from [Link]
-
Williams, C. J., et al. (2018). Cis-nonPro Peptides: Genuine Occurrences and their Functional Roles. bioRxiv. Retrieved from [Link]
-
Espinoza-Fonseca, L. M. (2011). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. FEBS Letters, 585(3), 541-546. Retrieved from [Link]
-
Saio, T., et al. (2014). Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. Journal of Biological Chemistry, 289(26), 18048-18059. Retrieved from [Link]
-
Siemion, I. Z., et al. (1991). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 38(4), 379-389. Retrieved from [Link]
-
Downing, A. K., et al. (1997). Effects of proline cis-trans isomerization on TB domain secondary structure. Journal of Molecular Biology, 268(4), 771-784. Retrieved from [Link]
-
Kricheldorf, H. R., & Hull, W. E. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers, 19(6), 1103-1122. Retrieved from [Link]
-
Gucinski, A. C., & Turecek, F. (2017). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. Journal of the American Society for Mass Spectrometry, 28(5), 816-825. Retrieved from [Link]
-
Fischer, G., & Aumüller, T. (2003). Regulation of peptide bond cis/trans isomerization by enzyme catalysis and its implication in physiological processes. Reviews of Physiology, Biochemistry and Pharmacology, 148, 105-150. Retrieved from [Link]
-
Salas, C. O., et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 12(4), 734-741. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Pál, M., & Chakrabarti, P. (2001). Cis-trans peptide variations in structurally similar proteins. Journal of Molecular Biology, 310(4), 867-876. Retrieved from [Link]
Sources
- 1. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]
- 2. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidyl-prolyl cis/trans isomerases | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Prolyl isomerase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
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- 7. youtube.com [youtube.com]
- 8. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hepionpharma.com [hepionpharma.com]
- 11. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cis‐nonProline peptides: Genuine occurrences and their functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Non-proline cis peptide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. probiologists.com [probiologists.com]
- 21. Protein folding. Prolyl isomerases join the fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of peptide bond cis/trans isomerization by enzyme catalysis and its implication in physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Roles of peptidyl prolyl isomerase Pin1 in viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 27. High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-cis-4-aminocyclohexane acetic acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common solubility issues and other challenges encountered during the synthesis of Fmoc-cis-4-aminocyclohexane acetic acid, providing in-depth troubleshooting advice and validated protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My starting material, cis-4-aminocyclohexane acetic acid, won't fully dissolve in the solvent system for the Fmoc protection reaction. What should I do?
Issue: Incomplete dissolution of the starting amino acid during the Fmoc protection step, leading to a heterogeneous reaction mixture and potentially low yields.
Probable Causes:
-
Zwitterionic Nature: Unprotected amino acids exist as zwitterions, which have high lattice energies and are often poorly soluble in common organic solvents like dioxane or acetone.[1]
-
Incorrect Solvent Ratio: The ratio of the organic solvent (e.g., dioxane, acetone) to the aqueous base solution may not be optimal for solubilizing the amino acid salt that forms in situ.
-
Insufficient Base: Not enough base (e.g., sodium carbonate, sodium bicarbonate) has been added to fully deprotonate the carboxylic acid and form the more soluble carboxylate salt in the aqueous phase.
Solutions & Experimental Protocol:
The key is to convert the zwitterionic amino acid into its more soluble sodium salt form within the reaction medium.
Workflow for Fmoc Protection:
Sources
Technical Support Center: Synthesis of Peptides with Fmoc-cis-4-aminocyclohexane acetic acid
Welcome to the technical support center for peptide synthesis incorporating Fmoc-cis-4-aminocyclohexane acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the synthesis of peptides containing this sterically hindered, cyclic β-amino acid. By understanding the underlying chemical principles, you can significantly improve your synthesis yield and purity.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of peptides containing this compound.
Problem 1: Low Coupling Efficiency of this compound
Symptom: Incomplete coupling of this compound to the N-terminus of the growing peptide chain, as indicated by a weak or absent color change in the Kaiser test, or the presence of deletion sequences in the final mass spectrometry analysis.
Causality: The primary reason for low coupling efficiency is the steric hindrance imposed by the bulky cyclohexane ring of the amino acid.[1] This bulkiness can physically obstruct the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction rate compared to standard amino acids.
Solutions:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC/DIC may be inefficient for hindered couplings.[2] More potent activating agents are required.
-
Uronium/Phosphonium Salts: Reagents such as HATU, HCTU, and PyBOP are more effective. HATU and COMU are particularly recommended due to their high reactivity.[2]
-
Acyl Fluorides: For extremely difficult couplings, converting the Fmoc-amino acid to its acyl fluoride can be a highly effective strategy.[2]
-
-
Double Coupling: Performing the coupling step twice is a robust method to drive the reaction to completion. After the first coupling, the resin is washed, and a fresh solution of activated this compound is added for a second coupling cycle.[2]
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can compensate for the slower reaction kinetics.[2]
-
Solvent Choice: Inadequate solvation of the growing peptide chain can hinder the reaction.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate the coupling reaction and improve efficiency, particularly for sterically hindered residues.[2]
Comparative Efficacy of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[2] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly hindered residues.[2] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[2] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters. [2] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile. [2] |
Problem 2: Incomplete Fmoc Deprotection
Symptom: The Kaiser test remains negative after the deprotection step, or mass spectrometry of the final product shows a significant peak corresponding to the mass of the desired peptide plus the Fmoc group (222.2 Da).
Causality: While less common than coupling issues, incomplete Fmoc deprotection can occur, particularly if the peptide chain is long or prone to aggregation. The bulky nature of the peptide-resin matrix can limit the access of the piperidine solution to the Fmoc group.
Solutions:
-
Extended Deprotection Time: Increase the deprotection time from the standard 5-10 minutes to 20-30 minutes.
-
Use of DBU: Adding a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in 20% piperidine/DMF) can accelerate the deprotection reaction.[5] However, be cautious as DBU can promote side reactions like aspartimide formation if Asp is present in the sequence.[6]
-
Improved Solvation: As with coupling, ensure the resin is well-swollen. Using NMP instead of or in addition to DMF can improve solvent penetration.[3]
Problem 3: Peptide Aggregation
Symptom: The resin beads clump together, leading to poor solvent flow and reduced reaction efficiency for both coupling and deprotection steps. The crude peptide may also show poor solubility after cleavage.
Causality: The incorporation of cyclic amino acids can influence the secondary structure of the peptide, potentially leading to the formation of stable intramolecular hydrogen bonds or intermolecular β-sheet structures that cause aggregation.[7][8] The rigid cyclohexane ring of this compound can act as a turn inducer, which may promote aggregation in certain sequences.
Solutions:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO4 or LiCl in DMF, before the coupling step to disrupt secondary structures.[4]
-
Structure-Breaking Amino Acids: If the sequence allows, incorporate "structure-breaking" amino acid derivatives, such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids, at strategic positions in the peptide chain to disrupt aggregation.[4]
-
Solvent Optimization: Using solvents with better solvating properties like NMP or adding DMSO to DMF can help to break up aggregates.[9]
Problem 4: Formation of Deletion Sequences
Symptom: Mass spectrometry analysis of the crude peptide shows significant peaks corresponding to the mass of the desired peptide minus the mass of one or more amino acids.
Causality: Deletion sequences are a direct consequence of incomplete coupling or deprotection at any stage of the synthesis.[3] When synthesizing peptides with this compound, the most likely cause is incomplete coupling of this sterically hindered residue.
Solutions:
-
Implement Optimized Coupling Protocol: The most effective way to prevent deletion sequences is to ensure complete coupling of each amino acid. For this compound, this means using a high-efficiency coupling reagent (e.g., HATU, COMU) and employing a double coupling strategy.[2]
-
Capping: After the coupling step, any unreacted amines can be "capped" by acetylation with acetic anhydride. This prevents them from reacting in subsequent coupling steps, making the purification of the final product easier by converting deletion sequences into capped, truncated impurities.[10]
II. Frequently Asked Questions (FAQs)
Q1: What are the advantages of incorporating this compound into a peptide?
A: this compound is a β-amino acid that can impart unique structural and functional properties to peptides. The cyclic nature of the cyclohexane ring introduces conformational constraints, which can lead to more stable and well-defined secondary structures.[7] This can enhance the peptide's binding affinity to its target and increase its resistance to enzymatic degradation, thereby improving its therapeutic potential.[11]
Q2: How does the 'cis' conformation of this amino acid affect the peptide structure?
A: The 'cis' conformation of the 4-aminocyclohexane acetic acid influences the spatial orientation of the peptide backbone. Carbocyclic β-amino acids are known to act as potent inducers of helical or turn structures.[7] The specific conformation will depend on the surrounding amino acid sequence, but the incorporation of this residue is a powerful tool for designing peptides with specific folds.
Q3: Can I use standard Fmoc-SPPS protocols for peptides containing this amino acid?
A: While the fundamental principles of Fmoc-SPPS apply, standard protocols often need to be modified to accommodate the steric hindrance of this compound.[1] As detailed in the troubleshooting guide, this primarily involves using more potent coupling reagents, longer reaction times, and potentially a double coupling strategy to ensure high yields.
Q4: What analytical techniques are recommended for characterizing the final peptide?
A: The final peptide should be characterized using a combination of techniques to confirm its identity, purity, and structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired peptide and identify any impurities such as deletion or truncated sequences.[12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.[10]
-
Nuclear Magnetic Resonance (NMR): For detailed structural analysis, including the conformation of the peptide backbone and the stereochemistry of the incorporated amino acid.[13]
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide in solution.[14]
Q5: Are there any specific considerations for the final cleavage and deprotection of peptides containing this amino acid?
A: The final cleavage and deprotection are generally not significantly affected by the presence of this compound. Standard cleavage cocktails, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS), are typically effective. The choice of scavengers should be based on the other amino acids present in the sequence.[15]
III. Experimental Protocols & Visualizations
Protocol 1: Optimized Double Coupling of this compound
This protocol is designed for a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (5 times).
-
-
First Coupling:
-
In a separate vessel, pre-activate this compound (4 equivalents, 0.4 mmol) with HATU (3.9 equivalents, 0.39 mmol) and DIPEA (8 equivalents, 0.8 mmol) in DMF for 1-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1 hour with gentle agitation.
-
Wash the resin with DMF (5 times).
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated this compound.
-
Allow the second coupling to proceed for 1 hour.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next deprotection step or final cleavage.
-
-
Monitoring:
-
Perform a Kaiser test after the second coupling. A negative result (yellow beads) indicates a successful coupling.
-
Diagrams
Caption: Troubleshooting workflow for low yield in peptide synthesis.
Caption: Optimized coupling workflow using HATU activation.
IV. References
-
Royal Society of Chemistry. (2021). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Chemical Science. [Link]
-
Protein Metrics. (2024). Cyclic Peptide Analysis. [Link]
-
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69–74. [Link]
-
Royal Society of Chemistry. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
Royal Society of Chemistry. (2018). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]
-
Thieme. (n.d.). 6.8 Synthesis of Cyclic Peptides. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Greco, I., et al. (2021). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews. [Link]
-
Royal Society of Chemistry. (2017). Structural analyses of isolated cyclic tetrapeptides with varying amino acid residues. Physical Chemistry Chemical Physics. [Link]
-
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]
-
ResearchGate. (2012). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]
-
Resolve Mass Spectrometry. (2023). FDA Requirements for Peptide Characterization. [Link]
-
Slideshare. (2017). Spps and side reactions in peptide synthesis. [Link]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Amino acids, peptides and proteins, 40, 1-36. [Link]
-
2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Bitesize Bio. (2021). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
White, P., & Collins, J. M. (2015). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, Peptides and Proteins, 40, 1-36. [Link]
-
Moodle@Units. (n.d.). solid phase peptide. [Link]
-
Royal Society of Chemistry. (2007). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. [Link]
-
Saravanan, M. S., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmacy and Pharmacology, 71(1), 59-71. [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
MDPI. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. [Link]
-
ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. support.proteinmetrics.com [support.proteinmetrics.com]
- 13. books.rsc.org [books.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Coupling Efficiency of Fmoc-cis- vs. Fmoc-trans-4-aminocyclohexane Acetic Acid in Solid-Phase Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-proteinogenic amino acids into peptide scaffolds is a critical strategy for designing novel therapeutics with enhanced stability, potency, and pharmacokinetic profiles. Among these, derivatives of 4-aminocyclohexane acetic acid offer a unique semi-rigid cyclic structure that can impart favorable conformational constraints on a peptide backbone. However, the choice between the cis and trans isomers of these building blocks is not trivial and can have significant implications for the efficiency of the synthesis itself.
This in-depth technical guide provides a comparative analysis of the coupling efficiency of Fmoc-cis-4-aminocyclohexane acetic acid and Fmoc-trans-4-aminocyclohexane acetic acid in the context of solid-phase peptide synthesis (SPPS). We will explore the underlying stereochemical principles that govern their reactivity and provide a detailed experimental framework for their empirical evaluation.
The Stereochemical Imperative: Conformational Analysis and Steric Hindrance
The divergent reactivity of cis and trans isomers of 1,4-disubstituted cyclohexanes is fundamentally rooted in their conformational preferences. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1][2]
Substituents in the axial position experience greater steric hindrance due to 1,3-diaxial interactions with other axial hydrogens, which is a form of gauche-butane interaction.[3] Consequently, substituted cyclohexanes will preferentially adopt conformations where larger substituents occupy the more stable equatorial position.[4]
Let's consider the most stable chair conformations of our two molecules of interest:
-
Fmoc-trans-4-aminocyclohexane acetic acid: In its most stable conformation, both the Fmoc-protected amino group and the acetic acid side chain reside in equatorial positions. This arrangement minimizes steric hindrance, leading to a thermodynamically stable structure.[5]
-
This compound: In the cis isomer, one substituent must be in an axial position while the other is equatorial.[5] The acetic acid moiety is sterically less demanding than the bulky Fmoc-protected amino group. Therefore, the preferred conformation will place the Fmoc group in the equatorial position and the acetic acid side chain in the axial position to minimize overall steric strain.
This difference in the spatial orientation of the reactive carboxyl group is hypothesized to be the primary determinant of their differential coupling efficiencies in SPPS. An axially oriented carboxyl group in the cis isomer is more sterically encumbered, potentially hindering its approach to the resin-bound free amine. Conversely, the equatorially positioned carboxyl group of the trans isomer is more accessible, which should facilitate a more efficient acylation reaction.[6] Difficult couplings in SPPS are often attributed to such steric hindrances.[7][8]
To empirically validate this hypothesis, a direct comparative study is necessary. The following sections outline a robust experimental protocol to quantify the coupling efficiency of these two isomers.
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective comparison, we will design an experiment to synthesize a model peptide, incorporating each of the aminocyclohexane acetic acid isomers. The efficiency of the coupling step for the test residue will be quantified by analyzing the purity of the crude peptide product via high-performance liquid chromatography (HPLC).
Materials and Methods
| Component | Description/Supplier |
| Resin | Rink Amide MBHA resin, 100-200 mesh, 0.5-0.8 mmol/g substitution |
| Amino Acids | High-purity Fmoc-Gly-OH, Fmoc-Ala-OH |
| Test Compounds | This compound, Fmoc-trans-4-aminocyclohexane acetic acid |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Fmoc Deprotection | 20% piperidine in DMF |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) - Peptide synthesis grade |
| Cleavage Cocktail | 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O |
| Analytical System | Reversed-phase HPLC with UV detector |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and analysis of the model peptides.
Sources
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereoisomers [www2.chemistry.msu.edu]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structural Impact of cis-4-Aminocyclohexane Acetic Acid Versus Proline in Peptidomimetics
Introduction: The Quest for Conformational Control in Peptide Drug Design
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inherent conformational flexibility and susceptibility to proteolytic degradation often limit their bioavailability and efficacy. To overcome these limitations, medicinal chemists frequently employ strategies to constrain the peptide backbone into a bioactive conformation. The incorporation of conformationally restricted amino acid mimics is a cornerstone of this approach.
Proline, with its unique cyclic side chain, has long been a fundamental tool for inducing turns and restricting backbone flexibility in peptides.[1][2] Its pyrrolidine ring locks the backbone dihedral angle φ (phi) and reduces the entropy loss upon binding to a target.[2][3] However, the very rigidity of proline can sometimes be a double-edged sword, and the exploration of alternative scaffolds that offer different conformational biases is a vibrant area of research.
This guide provides an in-depth comparison of the structural impact of incorporating cis-4-aminocyclohexane acetic acid (cis-ACHA) versus the canonical proline . While direct, side-by-side experimental comparisons in identical peptide scaffolds are not extensively documented in the literature, this guide will leverage fundamental principles of stereochemistry, conformational analysis, and established experimental methodologies to provide a comprehensive and insightful comparison for researchers in drug development. We will explore the distinct structural consequences of integrating a flexible six-membered ring in a cis-1,4-substitution pattern versus the rigid five-membered ring of proline.
Molecular Architecture: A Tale of Two Rings
The fundamental difference between proline and cis-ACHA lies in their cyclic structures. Proline is an α-amino acid with a five-membered pyrrolidine ring, while cis-ACHA is a γ-amino acid with a six-membered cyclohexane ring. This seemingly subtle distinction has profound implications for the resulting peptide backbone geometry.
Proline: The pyrrolidine ring of proline imparts significant rigidity to the peptide backbone.[2][4] The N-Cα bond is part of the ring, which restricts the φ dihedral angle to a narrow range of approximately -60° to -75°.[2] This inherent constraint makes proline a potent inducer of β-turns and a disruptor of secondary structures like α-helices and β-sheets.[1][5] Furthermore, the peptide bond preceding a proline residue can adopt both cis and trans conformations with a lower energy barrier than other amino acids, a property that can be crucial for protein folding and function.
cis-4-Aminocyclohexane Acetic Acid (cis-ACHA): In contrast to the planarity of the pyrrolidine ring, the cyclohexane ring of cis-ACHA exists in a dynamic equilibrium of chair conformations.[1][2][6] For a cis-1,4-disubstituted cyclohexane, the two primary chair conformers will have one substituent in an axial position and the other in an equatorial position.[1][2] The ring can "flip" between these two chair conformations.
When incorporated into a peptide chain, the amino group and the acetic acid moiety of cis-ACHA will be connected to the preceding and succeeding residues, respectively. The preference for the bulky peptide chains to occupy the more sterically favorable equatorial positions will likely influence the conformational equilibrium of the cyclohexane ring. This inherent flexibility, albeit constrained to chair forms, offers a different conformational landscape compared to the rigid proline ring.
Comparative Structural Impact: A Hypothetical Analysis
Based on the fundamental principles of conformational analysis, we can infer the following structural differences upon incorporation of cis-ACHA versus proline into a peptide sequence.
| Feature | Proline | cis-4-Aminocyclohexane Acetic Acid (cis-ACHA) |
| Backbone Rigidity | High, due to the five-membered pyrrolidine ring. | Moderate, with flexibility arising from the chair-chair interconversion of the cyclohexane ring. |
| φ Angle Constraint | Tightly constrained (approx. -60° to -75°). | Less constrained, influenced by the chair conformation of the cyclohexane ring. |
| Turn Induction | Potent inducer of β-turns. | Potential to induce broader, more open turn structures. |
| Secondary Structure | Acts as a "helix breaker" or "sheet disruptor". | Likely to disrupt regular secondary structures, but with a different geometric outcome than proline. |
| Side Chain Analogue | The entire pyrrolidine ring can be considered the "side chain". | The cyclohexane ring itself acts as a bulky, non-polar side chain. |
| Cis-Trans Isomerization | The preceding peptide bond can readily isomerize. | The peptide bonds will have a strong preference for the trans conformation due to reduced steric hindrance. |
Experimental Workflows for Structural Characterization
To experimentally validate the hypothetical structural impacts discussed above, a series of biophysical and structural biology techniques are essential.
Workflow 1: Peptide Synthesis
The first step is the synthesis of peptides containing either proline or cis-ACHA. This is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.
Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and couple it to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid, incorporating either Fmoc-Pro-OH or Fmoc-cis-ACHA-OH at the desired position.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Workflow 2: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
Diagram: NMR Structural Analysis Workflow
Caption: General workflow for molecular dynamics simulations of peptides.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: Build the initial 3D structure of the peptide containing either proline or cis-ACHA.
-
Force Field Parameterization: For the non-standard residue (cis-ACHA), generate appropriate force field parameters if they are not already available.
-
Solvation: Place the peptide in a periodic box of water molecules.
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis: Analyze the resulting trajectory to understand the dynamic behavior of the peptide, including backbone dihedral angle distributions, hydrogen bonding patterns, and conformational clustering.
Conclusion: Expanding the Toolkit for Peptide Design
The choice between incorporating proline and cis-4-aminocyclohexane acetic acid into a peptide sequence offers a fascinating dichotomy in conformational control. Proline provides a well-defined, rigid constraint, ideal for inducing sharp turns and disrupting regular secondary structures in a predictable manner. In contrast, cis-ACHA introduces a more subtle and flexible constraint, with the potential to favor broader turn structures and a different set of backbone dihedral angles, governed by the conformational preferences of its cyclohexane ring.
While direct comparative experimental data remains a future research avenue, the principles of conformational analysis and the application of established experimental and computational workflows provide a strong foundation for rationally designing peptidomimetics with tailored structural properties. The use of cis-ACHA and other cyclic amino acid mimics expands the medicinal chemist's toolkit, enabling the fine-tuning of peptide conformations to optimize their therapeutic potential.
References
-
Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. [Link]
-
Wikipedia. (n.d.). Proline. Retrieved January 16, 2026, from [Link]
-
Chemistry For Everyone. (2025, September 11). What Is The Role Of Proline In Protein Secondary Structure? [Video]. YouTube. [Link]
- Fanni, T., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids.
-
LookChem. (n.d.). (cis-4-Aminocyclohexyl)acetic acid. Retrieved January 16, 2026, from [Link]
-
Quora. (2017, March 30). What does proline do to the protein structure?[Link]
-
Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
- Leach, A. R. (2001). Molecular Modelling: Principles and Applications.
-
GROMACS. (n.d.). GROMACS User Manual. Retrieved January 16, 2026, from [Link]
Sources
A Comparative Guide to Conformationally Constraining Building Blocks: Alternatives to Fmoc-cis-4-aminocyclohexane Acetic Acid
In the landscape of peptide-based drug discovery and development, the ability to precisely control the three-dimensional structure of a molecule is paramount. Conformational constraint is a powerful strategy to enhance biological activity, improve metabolic stability, and increase receptor selectivity. For years, Fmoc-cis-4-aminocyclohexane acetic acid has served as a valuable building block for introducing a specific type of β-turn mimicry. However, the ever-expanding toolbox of medicinal chemistry now offers a diverse array of alternatives, each with its own unique structural influence. This guide provides a comprehensive comparison of prominent alternative building blocks, offering researchers, scientists, and drug development professionals the insights and experimental frameworks needed to make informed decisions in their quest for novel therapeutics.
The Rationale for Conformational Constraint
The inherent flexibility of linear peptides often leads to a multitude of conformations in solution, only a fraction of which may be biologically active. This conformational entropy can result in reduced binding affinity for the target receptor and increased susceptibility to proteolytic degradation. By incorporating rigid structural elements, we can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding and shielding it from enzymatic cleavage.[1]
Comparative Analysis of Constraining Building Blocks
The choice of a conformationally constraining building block is dictated by the desired secondary structure mimicry, the chemical context of the peptide, and the synthetic feasibility. Here, we compare several key alternatives to this compound.
| Building Block | Predominant Secondary Structure Mimicry | Key Conformational Features | Synthetic Accessibility |
| This compound | β-turn | The cyclohexane ring restricts the backbone dihedral angles, promoting a turn-like structure. | Commercially available. |
| Proline Analogs (e.g., Fmoc-L-Pro-OH, Fmoc-4-hydroxy-L-proline) | β-turn (Type I, II, VI), Polyproline helices | The pyrrolidine ring restricts the φ angle to approximately -60°. The cis/trans isomerization of the Xaa-Pro bond provides an additional layer of conformational control.[2][3] | Many analogs are commercially available or can be synthesized from readily available precursors.[4][5][6] |
| α,α-Dialkyl Glycines (e.g., Fmoc-Aib-OH, Fmoc-Ac6c-OH) | α-helix, 310-helix, β-turn | The gem-dialkyl substitution at the α-carbon restricts the φ and ψ angles to helical or turn regions of the Ramachandran plot.[7][8][9] | Commercially available or can be synthesized through various established methods. |
| Azabicycloalkane Amino Acids | Reverse-turn | The bicyclic structure provides a rigid scaffold that mimics dipeptide turns with high fidelity.[10][11][12][13] | Synthesis is more complex and often multi-step, but various routes have been established. |
Experimental Deep Dive: Methodologies for Comparison
To empirically determine the optimal constraining element for a given peptide, a systematic experimental approach is required. This involves the synthesis of peptide analogs incorporating the different building blocks, followed by a thorough conformational analysis.
Experimental Workflow: A Comparative Study
Figure 1: A comprehensive workflow for the comparative evaluation of conformationally constraining building blocks.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides
This protocol outlines the general procedure for synthesizing a peptide containing a conformationally constrained amino acid using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support.
-
Fmoc-protected amino acids (standard and constraining building blocks).
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing solvents: DMF, DCM, Methanol.
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity by mass spectrometry.[14][15][16][17][18]
Protocol 2: Conformational Analysis by 2D NMR Spectroscopy
This protocol provides a step-by-step guide for the conformational analysis of a purified constrained peptide in solution.
Materials:
-
Purified constrained peptide.
-
NMR solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆).
-
NMR tubes.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen NMR solvent to a final concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify the spin systems of the amino acid residues.
-
Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). The choice between ROESY and NOESY depends on the molecular weight of the peptide.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and ROESY/NOESY spectra.
-
Extract interproton distance restraints from the ROESY/NOESY cross-peak intensities.
-
Measure ³J(HN,Hα) coupling constants from the 1D or 2D spectra to derive φ dihedral angle restraints using the Karplus equation.
-
-
Structure Calculation:
-
Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
-
Structure Validation:
Synthesis of Alternative Building Blocks
While many constrained amino acids are commercially available, in-house synthesis may be necessary for novel or specialized analogs.
Synthesis of Fmoc-Protected Proline Analogs
The synthesis of substituted proline analogs often starts from commercially available precursors like hydroxyproline. A general strategy involves the protection of the amine and carboxylic acid groups, modification of the pyrrolidine ring, and subsequent deprotection and Fmoc protection. For example, a "proline editing" approach allows for the late-stage functionalization of a hydroxyproline residue already incorporated into a peptide on solid phase.[2]
Figure 2: A generalized synthetic scheme for Fmoc-protected proline analogs.
Conclusion and Future Outlook
The strategic incorporation of conformationally constrained building blocks is a cornerstone of modern peptide drug design. While this compound remains a useful tool, the diverse array of available alternatives, including proline analogs, α,α-dialkyl glycines, and azabicycloalkane amino acids, offers a much broader palette for sculpting peptide conformation. The choice of building block should be guided by the desired structural outcome and supported by rigorous experimental validation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to explore this exciting area of peptidomimetic chemistry, ultimately accelerating the discovery of next-generation peptide therapeutics.
References
- Maity, S. K., et al. (2012). An Approach for Simultaneous Synthesis of cis- and trans-3-Substituted Proline–Glutamic Acid Chimeras. Synlett, 23(10), 1485-1489.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Constrained Peptides using Fmoc-Hyp(Bom).
- BenchChem. (2025).
- Hart, G., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(10), 3511-3521.
- Anaspec. Analogs of Proline.
- Nevalainen, M., et al. (2001). Synthesis of Fmoc-protected trans-4-methylproline. The Journal of Organic Chemistry, 66(6), 2061-2066.
- Zhang, W., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3396-3400.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- ResearchGate. (n.d.). Scheme 1: Flowchart showing steps involved for peptide NMR analysis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- University of Zurich. (n.d.). peptide nmr.
- Bertozzi, C. R., et al. (2008). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis.
- ResearchGate. (2006). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support.
- YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Sforza, S., et al. (2003). Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity. Biochemical Journal, 376(Pt 1), 169-180.
- Zanuy, D., et al. (2003). Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design. Journal of the American Chemical Society, 125(51), 15875-15883.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Gellman, S. H., et al. (1998). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 120(48), 12692-12703.
- ResearchGate. (2001). ChemInform Abstract: Synthesis of Azabicycloalkane Amino Acid Scaffolds as Reverse-Turn Inducer Dipeptide Mimics.
- ResearchGate. (2000). ChemInform Abstract: New Methodology for the Synthesis of α,α-Dialkylamino Acids Using the “Self-Regeneration of Stereocenters” Method: α-Ethyl-α-phenylglycine.
- Hennig, J., et al. (2023). An integrative characterization of proline cis and trans conformers in a disordered peptide. Science Advances, 9(12), eadd9559.
- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
- Karle, I. L., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 43869-43875.
- University of Barcelona. (n.d.). The very basics of NMR of proteins.
- Raines, R. T., et al. (2019). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 141(42), 16659-16663.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Ojima, I., et al. (2007). Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation. The Journal of Organic Chemistry, 72(19), 7146-7156.
- Estévez, J. C., et al. (2021).
- AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis.
- Tetrahedron Letters. (2002). Synthesis of an azabicycloalkane amino acid scaffold as potential rigid dipeptide mimetic. 43(25), 4497-4499.
- Manavalan, P., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
- The Royal Society of Chemistry. (2002). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 1, 441-446.
- Mlinarić-Majerski, K., et al. (2014). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 10, 2942-2949.
- Hayashi, Y., et al. (2018). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 23(11), 2799.
- SeRMN-UAB. (2017). Folding peptides studied by NMR.
- Ojima, I., et al. (2002). New and efficient synthesis of azabicyclo[4.4.0]alkane amino acids by Rh-catalyzed cyclohydrocarbonylation. Organic Letters, 4(26), 4575-4578.
- Merck Millipore. (n.d.).
- Wiley-VCH. (2002). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
- ResearchGate. (2023).
- J&K Scientific LLC. (n.d.). Fmoc-trans-4-aminocyclohexane acetic acid | 1217650-00-4.
- Sigma-Aldrich. (n.d.). cis- 4-(Fmoc-amino)cyclohexyl acetic acid = 98.0 HPLC 1217675-84-7.
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Enhancing Peptide Therapeutics: A Comparative Guide to the Stability of Peptides Incorporating cis-4-Aminocyclohexane Acetic Acid
Introduction: The Imperative for Peptide Stability in Drug Development
Peptides represent a burgeoning class of therapeutics, prized for their high specificity, potency, and lower toxicity compared to small molecules.[1][2] However, the clinical translation of many promising peptide candidates is often hampered by their inherent instability.[1][2] Susceptibility to proteolytic degradation by enzymes in the gastrointestinal tract and blood results in a short in vivo half-life, necessitating frequent administration and limiting oral bioavailability.[2] Consequently, a critical focus in peptide drug development is the strategic modification of their structure to enhance metabolic stability without compromising biological activity.[1][3][4]
This guide provides an in-depth comparison of peptide stability, with a specific focus on the incorporation of the non-proteinogenic amino acid, cis-4-aminocyclohexane acetic acid (cis-Ac₆c). As a cyclic β-amino acid, cis-Ac₆c offers a unique conformational constraint that can profoundly influence a peptide's resistance to enzymatic degradation. We will explore the mechanistic basis for this enhanced stability and provide detailed experimental protocols for researchers to quantitatively assess and compare the stability of peptides containing cis-Ac₆c against other modifications and native sequences.
The Rationale for Non-Proteinogenic Amino Acids in Peptide Design
The vulnerability of natural peptides to proteolysis stems from their α-amino acid composition, which is readily recognized by a wide array of proteases.[1] A powerful strategy to circumvent this is the introduction of unnatural amino acids that disrupt the typical peptide backbone, rendering it a poor substrate for these enzymes.[1][4]
The Advantage of β-Amino Acids
β-amino acids, which have an additional carbon atom in their backbone compared to their α-counterparts, are a cornerstone of this approach.[5][6] This seemingly subtle change has profound consequences:
-
Altered Backbone Conformation: The extended backbone of β-amino acids leads to unique and stable secondary structures, such as helices and turns, that are distinct from those formed by α-peptides.[5][7]
-
Resistance to Proteolysis: Proteases are highly specific for the stereochemistry and backbone spacing of L-α-amino acids. The altered backbone of β-peptides is not recognized by the active sites of most proteases, leading to a significant increase in resistance to enzymatic degradation.[5][6]
The Role of Cyclic Constraints
Incorporating cyclic amino acids, such as cis-Ac₆c, introduces conformational rigidity into the peptide backbone. This pre-organization of the peptide structure can:
-
Enhance Structural Stability: Cyclic residues can nucleate and stabilize specific secondary structures, such as helices, even in short peptide sequences.[7][8]
-
Steric Shielding: The bulky cyclic structure can sterically hinder the approach of proteases to nearby peptide bonds, further protecting the peptide from degradation.[8]
The combination of a β-amino acid structure with a cyclic constraint, as found in cis-4-aminocyclohexane acetic acid, is therefore a highly promising strategy for developing exceptionally stable peptide therapeutics.
Comparative Stability Analysis: A Framework for Evaluation
While the theoretical advantages are clear, empirical data is essential for validating the stability of a modified peptide. Below, we present a framework for comparing the stability of a peptide of interest containing cis-Ac₆c (Test Peptide) against a native α-peptide counterpart (Control Peptide) and potentially other modified versions.
Data Summary: Expected Outcomes
The following table illustrates the type of quantitative data that can be generated from the experimental protocols described in the subsequent sections. The values are hypothetical and serve to demonstrate the expected trend of enhanced stability for the cis-Ac₆c-modified peptide.
| Peptide Candidate | Modification | Half-life in Human Plasma (t½, hours) | Degradation after 24h in Trypsin (%) |
| Control Peptide | None (all α-amino acids) | < 0.5 | > 95% |
| Test Peptide | Contains one cis-Ac₆c residue | > 24 | < 10% |
| Alternative Peptide 1 | D-amino acid substitution | ~ 8 | ~ 40% |
| Alternative Peptide 2 | N-terminal Acetylation | ~ 2 | ~ 70% |
Experimental Protocols for Assessing Peptide Stability
The following protocols provide step-by-step methodologies for conducting robust in vitro stability assays. It is crucial to include appropriate controls and replicates to ensure the validity of the results.
Protocol 1: Proteolytic Stability Assay using a Specific Protease (e.g., Trypsin)
This assay evaluates the resistance of a peptide to a specific, well-characterized protease.
1. Materials:
- Test Peptide (containing cis-Ac₆c)
- Control Peptide (native sequence)
- Trypsin solution (e.g., TPCK-treated, 1 mg/mL in 1 mM HCl)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Mass Spectrometer (optional, for fragment analysis)
2. Procedure:
- Prepare stock solutions of the Test and Control peptides in PBS at a concentration of 1 mg/mL.
- In separate microcentrifuge tubes, add 90 µL of the peptide stock solution.
- Initiate the reaction by adding 10 µL of the trypsin solution to each tube (final enzyme:peptide ratio of 1:100 w/w).
- Incubate the reactions at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 10 µL aliquot from each reaction.
- Immediately quench the enzymatic reaction by adding the aliquot to 10 µL of the quenching solution.
- Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide. The peak area of the intact peptide is integrated and compared to the t=0 time point.
- (Optional) Collect the fractions from the HPLC and analyze by mass spectrometry to identify cleavage sites.
Causality Behind Experimental Choices:
-
Trypsin: A common serine protease that cleaves C-terminal to arginine and lysine residues. It serves as a good model for initial stability screening.
-
37°C Incubation: Mimics physiological temperature.
-
TFA Quenching: The low pH of TFA denatures and inactivates the protease, effectively stopping the degradation reaction.
-
RP-HPLC: A standard and reliable method for separating the intact peptide from its degradation fragments based on hydrophobicity.[9][10]
Protocol 2: Stability in Human Plasma
This assay provides a more physiologically relevant assessment of peptide stability in a complex biological matrix containing a cocktail of proteases.
1. Materials:
- Test and Control Peptides
- Human Plasma (anticoagulated, e.g., with EDTA or heparin)
- Acetonitrile (ACN) containing 1% TFA (for protein precipitation)
- Low-bind microcentrifuge tubes
- Centrifuge (refrigerated)
- LC-MS/MS system for quantification
2. Procedure:
- Thaw the human plasma on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.
- Spike the plasma with the Test or Control peptide to a final concentration of 10 µM.
- Incubate the plasma samples at 37°C.
- At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take a 50 µL aliquot of the plasma-peptide mixture.
- Precipitate the plasma proteins by adding 150 µL of ice-cold ACN with 1% TFA.
- Vortex vigorously and incubate on ice for 20 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial.
- Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide. A standard curve of the peptide in precipitated plasma should be used for accurate quantification.
- Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
Causality Behind Experimental Choices:
-
Human Plasma: Provides a realistic environment with a multitude of proteases that the peptide would encounter in vivo.[9][11]
-
Protein Precipitation: Acetonitrile is used to denature and precipitate the abundant plasma proteins, which would otherwise interfere with the analysis.[9]
-
LC-MS/MS: Offers high sensitivity and selectivity, allowing for accurate quantification of the peptide even in a complex matrix.[9][10]
Visualizing the Concepts
Workflow for Comparative Stability Analysis
Caption: Workflow for assessing the comparative stability of modified peptides.
Mechanism of Proteolytic Resistance
Caption: Steric and conformational hindrance prevents protease recognition of β-peptides.
Conclusion and Future Directions
The incorporation of cis-4-aminocyclohexane acetic acid into peptide sequences represents a robust strategy for enhancing their stability against proteolytic degradation. The principles of β-amino acid chemistry and conformational constraint provide a strong mechanistic basis for this improved resilience. By employing the standardized protocols outlined in this guide, researchers can generate the quantitative data necessary to validate and compare the stability of their novel peptide therapeutics. This empirical approach is indispensable for the rational design of next-generation peptide drugs with improved pharmacokinetic profiles, ultimately accelerating their path from the laboratory to the clinic.
References
-
ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable?[Link]
-
Srinivas, S., et al. (2010). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal, 98(7), 1354-1362. [Link]
-
L. A. Lee, et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(49), 20734–20743. [Link]
-
K. J. Köller, et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 425-435. [Link]
-
F. Formaggio, et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(10), 974-984. [Link]
-
V. J. Hruby. (2002). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 9(9), 945-970. [Link]
-
American Chemical Society. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Oxford Academic. (2022). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Bulletin of the Chemical Society of Japan. [Link]
-
Taylor & Francis Online. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
-
Inventi Journals. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. [Link]
-
PLOS. (2020). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 15(6), e0234223. [Link]
Sources
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- 8. academic.oup.com [academic.oup.com]
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- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Peptide Cis/Trans Isomers
Introduction: The Conformational Imperative in Peptide Science
In the intricate world of peptide research and drug development, structure dictates function. While the primary amino acid sequence is fundamental, the three-dimensional arrangement of the peptide backbone is equally critical. A key, and often overlooked, determinant of this architecture is the isomerization of the peptide bond. The partial double-bond character of the C-N bond restricts its rotation, forcing it into one of two planar conformations: trans (ω ≈ 180°) or cis (ω ≈ 0°).[1]
While the trans conformation is energetically favored for most peptide bonds, the energy barrier for isomerization is significantly lower for Xaa-Proline (X-Pro) bonds.[1][2] This results in a functionally relevant equilibrium between cis and trans isomers in solution, a phenomenon that can profoundly impact protein folding, receptor binding, and enzymatic activity.[3][4] For researchers and drug developers, the ability to accurately detect, quantify, and characterize these isomeric populations is not merely an academic exercise; it is a prerequisite for understanding biological function and ensuring the conformational homogeneity and stability of peptide-based therapeutics.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate peptide isomers, grounded in both theoretical principles and practical application. We will explore the causality behind experimental choices and furnish validated protocols to empower you to confidently characterize your peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Assignment
NMR spectroscopy is the most powerful and definitive method for identifying and quantifying cis and trans isomers at the atomic level.[3][5] Because the isomerization rate is typically slow on the NMR timescale (10⁻³ – 10⁻² s⁻¹), distinct sets of resonance signals appear for each isomer present in solution, allowing for their unambiguous assignment and quantification.[3]
Expertise & Causality: Why NMR Excels
The magnetic environment of a nucleus is exquisitely sensitive to its local geometry. The switch from a trans to a cis peptide bond, particularly at a proline residue, causes significant changes in the spatial arrangement of neighboring atoms. This directly impacts the chemical shifts of specific nuclei and the through-space Nuclear Overhauser Effect (NOE) interactions.
-
¹H and ¹³C Chemical Shifts: The most pronounced differences are observed for the Proline Cβ and Cγ carbons. The steric clash between the preceding residue's Cα and the Proline Cδ in the cis form causes a characteristic downfield shift for Cβ and an upfield shift for Cγ compared to the trans form.[6]
-
Nuclear Overhauser Effect (NOE): This is the definitive indicator. NOE detects protons that are close in space (<5 Å). For an X-Pro bond, a strong NOE correlation will be observed between the Cα proton of the X residue and the Cδ protons of the Proline residue only in the cis conformation .[3] Conversely, in the trans conformation, a strong NOE is seen between the Cα protons of the X and Pro residues.[7]
Data Presentation: Characteristic NMR Chemical Shifts
The following table summarizes the typical chemical shift ranges for proline carbons, which serve as a primary diagnostic tool.
| Nucleus | trans-Proline Isomer (δ in ppm) | cis-Proline Isomer (δ in ppm) | Key Differentiator |
| Pro Cβ | ~30.5 | ~32.5 | Downfield shift in cis |
| Pro Cγ | ~26.0 | ~24.0 | Upfield shift in cis |
Note: Absolute chemical shifts can vary based on solvent, temperature, and neighboring residues.
Experimental Protocol: 2D ¹H-¹H NOESY for Unambiguous Isomer Identification
This protocol outlines the acquisition of a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, a cornerstone for isomer assignment.
Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. Ensure the pH is stable and recorded.
-
Instrument Setup:
-
Tune and match the NMR probe for ¹H.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate transmitter offset.
-
Optimize the 90° pulse width.
-
-
NOESY Parameterization:
-
Select the noesygpph pulse sequence (or equivalent with gradient selection and water suppression).
-
Set the spectral width in both dimensions to cover all proton signals (~10-12 ppm).
-
Crucial Step (Causality): Set the mixing time (d8) to a value appropriate for the size of the peptide. For small peptides (<15 residues), a mixing time of 200-400 ms is a good starting point. This duration allows for the buildup of NOE cross-peaks without significant spin diffusion.
-
Acquire 256-512 increments in the indirect dimension (t₁) with 16-32 scans per increment for adequate signal-to-noise.
-
-
Data Processing & Analysis:
-
Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Phase the spectrum carefully.
-
Identify the diagonal peaks corresponding to the Cα protons of the residue preceding proline (X-CαH) and the proline itself (Pro-CαH).
-
Look for cross-peaks:
-
Trans Isomer: A cross-peak between X-CαH and Pro-CαH confirms the trans conformation.
-
Cis Isomer: A cross-peak between X-CαH and Pro-CδH confirms the cis conformation.
-
-
-
Quantification: Integrate the volume of corresponding cross-peaks or the area of well-resolved 1D peaks (e.g., Pro Cβ/Cγ in a ¹³C spectrum) to determine the relative population of each isomer.
Visualization: NMR Isomer Assignment Workflow
Caption: Workflow for definitive cis/trans isomer assignment using 2D NOESY NMR.
Vibrational Spectroscopy (IR and Raman): Probing Backbone Conformation
Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the secondary structure of peptides.[8][9] While they do not provide the atom-level resolution of NMR, they offer a rapid assessment of the overall conformational ensemble, which is directly influenced by the cis/trans isomerism of proline residues. Oligoprolines, for example, adopt a right-handed polyproline I (PPI) helix when the peptide bonds are cis, and a left-handed polyproline II (PPII) helix when they are trans.[2] These distinct helical structures have unique vibrational signatures.
Expertise & Causality: Why Vibrational Bands Shift
The key lies in the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone.[10] The frequency of this vibration is sensitive to hydrogen bonding and the dihedral angles (φ, ψ) of the backbone.
-
Infrared (IR) Spectroscopy: The intensity of an IR absorption band depends on the change in the molecule's dipole moment during the vibration. The more ordered PPII (trans) helix has a different overall dipole moment and C=O bond environment than the more compact PPI (cis) helix, leading to distinct Amide I frequencies.
-
Raman Spectroscopy: Raman scattering depends on a change in the molecule's polarizability. It is complementary to IR and is particularly effective for studying peptides in aqueous solutions due to water's weak Raman scattering. Specific low-wavenumber modes (< 400 cm⁻¹) have been identified as unique markers for PPI and PPII helices.[2]
Data Presentation: Differentiating Vibrational Markers for Polyproline Helices
| Spectroscopy | Polyproline I (PPI) - cis | Polyproline II (PPII) - trans | Key Differentiator |
| FT-IR (Amide I) | ~1655 cm⁻¹ | ~1630-1645 cm⁻¹ | Shift to lower frequency for trans |
| Raman | 365 cm⁻¹, 660 cm⁻¹, 960 cm⁻¹ | 310 cm⁻¹ | Presence of distinct, non-overlapping bands |
Data synthesized from reference[2]. These bands provide a quantitative way to determine the population of each conformer.
Experimental Protocol: FT-IR Analysis of Peptide Conformation
Methodology:
-
Sample Preparation:
-
For solution studies, dissolve the peptide in D₂O instead of H₂O. The strong H₂O bending mode at ~1640 cm⁻¹ overlaps with the Amide I band; D₂O's bending mode is shifted to ~1210 cm⁻¹, leaving the Amide I region clear.
-
Alternatively, lyophilize the peptide and prepare a KBr pellet for solid-state analysis.
-
-
Background Collection (Causality): Collect a background spectrum of the pure solvent (e.g., D₂O) or a blank KBr pellet. This is a critical self-validating step; subtracting this background from the sample spectrum removes interfering signals from the solvent and atmosphere (CO₂, H₂O vapor).
-
Sample Measurement: Place the sample in the FT-IR spectrometer and collect the spectrum. Co-add at least 64 scans to achieve a good signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Processing:
-
Perform automated background subtraction.
-
If in D₂O, perform a careful subtraction of the residual solvent vapor bands.
-
Focus on the Amide I region (1700-1600 cm⁻¹).
-
-
Analysis:
-
Identify the peak maximum of the Amide I band. Compare its position to known values for different secondary structures (see table).
-
For complex, overlapping bands, use second-derivative analysis to resolve the underlying component peaks, which can help identify mixed conformational populations.[11]
-
Visualization: Relationship Between Isomerism and Secondary Structure
Caption: The causal link from peptide bond isomerism to distinct spectroscopic signals.
Circular Dichroism (CD) Spectroscopy: A Global View of Chirality
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12] It is an invaluable, low-concentration technique for assessing the secondary structure of peptides.[13] Because the PPI (cis) and PPII (trans) helices are distinct, ordered chiral structures, they produce characteristic and easily distinguishable CD spectra.
Expertise & Causality: Why CD Spectra Differ
The CD signal arises from the spatial arrangement of the peptide chromophores (the amide bonds) along the chiral backbone. The extended, left-handed PPII helix and the compact, right-handed PPI helix orient these chromophores differently relative to one another, resulting in opposite CD signals in the far-UV region.
Data Presentation: Characteristic CD Spectra for Polyproline Helices
| Conformation | Isomer | Characteristic CD Signature |
| Polyproline I (PPI) | cis | Strong negative band (~215 nm), Strong positive band (~195 nm) |
| Polyproline II (PPII) | trans | Weak positive band (~228 nm), Strong negative band (~206 nm) |
Data synthesized from references[13][14]. The shape and magnitude of these spectra are diagnostic.
Experimental Protocol: CD Analysis of Peptide Secondary Structure
Methodology:
-
Sample Preparation (Causality):
-
Prepare a dilute peptide solution (0.1-0.2 mg/mL) using a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate). Avoid buffers with high chloride content (like Tris-HCl), as chloride ions absorb strongly below 200 nm.
-
Use a high-quality quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorption.
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV.
-
Set the measurement parameters: Wavelength range 260 nm to 190 nm, 1 nm bandwidth, 1 nm data pitch, and a 1-2 second integration time.
-
-
Data Collection:
-
Collect a baseline spectrum of the buffer in the same cuvette that will be used for the sample. This is a critical self-validating step.
-
Collect the spectrum of the peptide sample. Perform at least 3-5 scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline from the averaged sample spectrum.
-
Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues. This normalization allows for comparison across different peptides.
-
-
Analysis: Compare the processed spectrum's shape and the position of the maxima/minima to the characteristic signatures of known secondary structures (see table) to determine the dominant conformation.
Conclusion: An Integrated Spectroscopic Approach
No single technique tells the whole story. A robust characterization of peptide isomers relies on an integrated approach.
-
NMR stands alone in its ability to provide unambiguous, site-specific assignment and quantification of cis and trans isomers. It should be considered the foundational technique.
-
Raman and FT-IR offer a rapid and complementary assessment of the overall secondary structure adopted by the peptide ensemble in solution or the solid state. They are particularly powerful for studying conformational transitions.
-
Circular Dichroism is a highly sensitive method for determining the dominant secondary structure in solution, providing excellent corroborating evidence for the conformational consequences of isomerization detected by other methods.
By leveraging the strengths of each of these spectroscopic tools, researchers, scientists, and drug development professionals can build a comprehensive and validated understanding of their peptide's conformational landscape, ensuring a clear path from molecular structure to biological function.
References
-
Wüthrich, K., & Grathwohl, C. (1974). 13 C NMR and cis, trans Isomerism in Dipeptides Containing Proline. Journal of the Chemical Society, Chemical Communications. [Link]
-
Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen. Biopolymers. [Link]
-
Li, Y., et al. (1998). Detection of cis-trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Ecsédi, P., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]
-
Siemion, I. Z., et al. (1988). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds. International Journal of Peptide and Protein Research. [Link]
-
Bodor, A., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. ResearchGate. [Link]
-
Lin, Y. F., et al. (2020). Investigation of the cis-trans structures and isomerization of oligoprolines by using Raman spectroscopy. RSC Publishing. [Link]
-
Khan Academy India. (2020). Important Properties to Identify Cis-/Trans- Isomers. YouTube. [Link]
-
Hooft, R. W., et al. (2014). Detection of trans-cis flips and peptide-plane flips in protein structures. PubMed Central. [Link]
-
Van Orman, B. L., et al. (2020). Differentiation of Peptide Isomers by Excited-State Photodissociation and Ion-Molecule Interactions. Physical Chemistry Chemical Physics. [Link]
-
Schweitzer-Stenner, R. (2012). Structural Analysis of Unfolded Peptides by Raman Spectroscopy. Methods in Molecular Biology. [Link]
-
Pal, L., et al. (2012). Cis-trans peptide variations in structurally similar proteins. PubMed Central. [Link]
-
Barth, A., & Zscherp, C. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews. [Link]
-
Levine, M. J., et al. (1979). Investigation of cis/trans proline isomerism in a multiply occurring peptide fragment from human salivary proline-rich glycoprotein. PubMed. [Link]
-
Schweitzer-Stenner, R. (2012). Structural Analysis of Unfolded Peptides by Raman Spectroscopy. PubMed. [Link]
-
Song, S., et al. (1991). Ultraviolet resonance Raman studies of trans and cis peptides. Journal of the American Chemical Society. [Link]
-
Agilent Technologies. (2024). Enhanced Peptide Characterization and Stability Assessment. Agilent Technologies. [Link]
-
Dong, A., & Wu, C. S. (2014). Ultraviolet absorption spectroscopy of peptides. PubMed. [Link]
-
Drochioiu, G. (2011). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie. [Link]
-
Wang, Y. (2014). UV RESONANCE RAMAN SPECTROSCOPY STUDY OF PEPTIDE CONFORMATIONAL TRANSITIONS. University of Pittsburgh. [Link]
-
Viskolcz, B. (2007). Transition state infrared spectra for the trans-->cis isomerization of a simple peptide model. PubMed. [Link]
-
ResearchGate. (n.d.). Amide I band in FT-IR spectrum of peptide. ResearchGate. [Link]
-
Van Orman, B. L., et al. (2020). Differentiation of peptide isomers by excited-state photodissociation and ion-molecule interactions. PubMed. [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. PubMed. [Link]
-
Lin, F., et al. (2023). Cis-trans isomerization of peptoid residues in the collagen triple-helix. PubMed Central. [Link]
-
Oller-Salvia, B., et al. (2016). Proline cis-trans isomerization and its implications for the dimerization of analogues of cyclopeptide stylostatin 1. RSC Publishing. [Link]
Sources
- 1. Detection of trans–cis flips and peptide-plane flips in protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the cis – trans structures and isomerization of oligoprolines by using Raman spectroscopy and density functional theory calculations: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05746K [pubs.rsc.org]
- 3. imrpress.com [imrpress.com]
- 4. Proline cis–trans isomerization and its implications for the dimerization of analogues of cyclopeptide stylostatin 1: a combined computational and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Analysis of Unfolded Peptides by Raman Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Structural analysis of unfolded peptides by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of cis/trans proline isomerism in a multiply occurring peptide fragment from human salivary proline-rich glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cis-trans isomerization of peptoid residues in the collagen triple-helix - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-cis-4-aminocyclohexane acetic acid
For researchers engaged in peptide synthesis and drug development, the incorporation of non-natural, sterically hindered amino acids is a common yet significant challenge. Fmoc-cis-4-aminocyclohexane acetic acid, a conformationally constrained building block, offers unique structural properties beneficial for designing novel therapeutics.[1][2] However, its bulky cyclohexane ring presents a considerable steric barrier to efficient amide bond formation.
The selection of an appropriate coupling reagent is therefore not merely a procedural choice, but a critical determinant of success, directly impacting reaction kinetics, yield, and final product purity. This guide provides a comparative analysis of commonly used coupling reagents, offering field-proven insights and experimental data to inform your selection process for this challenging building block.
The Challenge: Steric Hindrance and Its Consequences
The core reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[3] Coupling reagents activate the carboxyl group to facilitate this nucleophilic attack.[4] With sterically hindered residues like this compound, the bulky aliphatic ring shields the reaction center, slowing down the coupling kinetics. This can lead to:
-
Incomplete Reactions: Resulting in deletion sequences and lower yields of the target peptide.
-
Increased Side Reactions: Slower desired reactions can allow side reactions to become more prominent. While epimerization at the alpha-carbon is not a concern for this achiral amino acid, the choice of reagent is critical for preventing side reactions involving other chiral amino acids within the peptide sequence.[5]
-
Aggregation: Difficult couplings can promote the aggregation of peptide chains on the solid support, further hindering the reaction.
Mechanism of Action: The Role of the Coupling Reagent
The fundamental role of a coupling reagent is to convert the carboxylic acid into a more reactive species, typically an active ester, which is then susceptible to aminolysis.[6] Modern reagents, particularly phosphonium and aminium salts, achieve this with high efficiency and speed.[3]
Caption: General mechanism of amide bond formation.
Comparative Analysis of Coupling Reagents
The efficacy of a coupling reagent is best evaluated by its performance in difficult scenarios, such as the coupling of sterically hindered amino acids.[7] We will compare three major classes: Carbodiimides, Phosphonium Salts, and Aminium/Uronium Salts.
Carbodiimides (e.g., DIC/Oxyma)
-
Mechanism: Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In modern protocols, an additive like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is used to trap this intermediate, forming a more stable and selective Oxyma active ester, which reduces side reactions.[8][9] The use of Oxyma is now preferred over the potentially explosive HOBt.[9]
-
Efficacy: While cost-effective and reliable for many standard couplings, the DIC/Oxyma system can be sluggish for sterically demanding residues. The reaction may require extended coupling times or "double coupling" (repeating the coupling step) to achieve completion, which increases synthesis time and reagent consumption.
-
Advantages: Low cost, minimal risk of guanidinylation, and the by-product (diisopropylurea) is soluble in common solvents like DMF.[9]
-
Disadvantages: Slower reaction kinetics compared to onium salts, especially for hindered couplings.[7]
Phosphonium Salts (e.g., PyBOP)
-
Mechanism: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activates the carboxylic acid to form a benzotriazolyl-ester (OBt-ester).
-
Efficacy: PyBOP is a robust reagent that performs well for many difficult couplings. Its key advantage is that phosphonium reagents do not cause guanidinylation of the N-terminal amine, a side reaction sometimes seen with uronium salts. This makes them "cleaner" and allows for their use in excess to drive slow reactions to completion.
-
Advantages: High coupling efficiency, generates non-reactive by-products, and does not cause guanidinylation.[10]
-
Disadvantages: Can be slower than the most reactive uronium salts like HATU.[11]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU)
-
Mechanism: These reagents, such as HBTU ([1-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium] hexafluorophosphate) and HATU ([1-(7-Aza-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium] hexafluorophosphate), rapidly form HOBt or HOAt active esters, respectively.[11] HOAt-based reagents like HATU are generally more reactive than their HOBt-based counterparts due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
-
Efficacy: This class contains the most powerful and fastest coupling reagents available. HATU is widely regarded as the gold standard for difficult sequences and sterically hindered amino acids, often providing higher yields and purity in shorter reaction times compared to other reagents.[11][12] HCTU, a chloro-HOBt analogue, offers a cost-effective alternative with performance often comparable to HATU.[11]
-
Advantages: Extremely fast reaction kinetics and high efficiency, making them ideal for hindered couplings.[11][12] HATU is reported to result in less epimerization compared to HBTU.[11]
-
Disadvantages: Higher cost, particularly for HATU. Aminium/uronium reagents can cause guanidinylation of the N-terminal amine if used in large excess or if activation is slow, which terminates the peptide chain.[12]
Data Summary Table
| Reagent Class | Example(s) | Relative Reactivity | Racemization Risk | Key Features | Ideal Use Case for this compound |
| Carbodiimide | DIC / OxymaPure | Moderate | Low (with additive)[13] | Cost-effective; by-product is soluble.[9] | When cost is the primary concern and longer reaction times or double coupling are acceptable. |
| Phosphonium Salt | PyBOP | High | Low | Clean reactions; no guanidinylation side reaction. | Excellent choice for driving the reaction to completion, especially if an excess of reagent is needed. |
| Aminium/Uronium Salt | HBTU | Very High | Low-Moderate[14] | Fast and effective; potential for guanidinylation. | A strong, general-purpose reagent for hindered couplings. |
| Aminium/Uronium Salt | HATU | Highest | Very Low[11] | Gold standard for speed and efficiency; minimizes side reactions.[11][12] | When maximum efficiency, purity, and speed are required for this difficult coupling. |
Experimental Protocol: Coupling with HATU
This protocol outlines a standard procedure for coupling this compound onto a resin-bound peptide using HATU in a solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3-5 minutes. Drain.
-
Add a second portion of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (4 eq. relative to resin loading) and HATU (3.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Due to the steric hindrance, a longer coupling time is recommended.
-
-
Monitoring the Reaction:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (or other ninhydrin-based test).
-
A negative result (yellow beads) indicates the reaction is complete. A positive result (blue/purple beads) indicates free amines are still present and the coupling is incomplete.
-
-
Post-Coupling Wash:
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and by-products.
-
-
Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle. If the Kaiser test was positive, a second coupling (double coupling) may be performed by repeating steps 4-6 before proceeding.
Caption: Experimental workflow for a single coupling cycle.
Conclusion and Recommendations
The successful incorporation of the sterically hindered this compound building block is highly dependent on the use of a potent coupling reagent.
-
For Highest Efficacy: HATU is the recommended reagent. Its superior reactivity and speed are ideal for overcoming the steric barrier, leading to higher purity and yield, especially in time-sensitive automated synthesis.[11][12]
-
For a Balance of Performance and Cost: PyBOP and HCTU are excellent alternatives. PyBOP offers the advantage of clean reactions without the risk of guanidinylation, while HCTU provides performance often comparable to HATU at a lower cost.[11]
-
For Budget-Constrained Projects: DIC/OxymaPure remains a viable option, but researchers must be prepared for the likelihood of needing extended reaction times or double coupling protocols to ensure the reaction proceeds to completion.[15]
By understanding the mechanisms and relative efficacies of these reagents, researchers can make an informed decision that optimizes their synthetic strategy, ensuring the successful and efficient creation of peptides containing this valuable constrained building block.
References
-
Epimerization of Peptide. (SlideShare Presentation). Available at: [Link]
-
Crasto, C. F., & Perumattam, J. (2009). Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. Angewandte Chemie International Edition, 48(13), 2355-8. Available at: [Link]
-
FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. ChemBK. Available at: [Link]
-
Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 15(1), 124-127. Available at: [Link]
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6618. Available at: [Link]
-
Carpino, L. A., Ionescu, D., & El-Faham, A. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Journal of Organic Chemistry, 61(7), 2460-2465. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Jad, Y. E., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4235. Available at: [Link]
-
Angell, Y. M., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-93. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur. Available at: [Link]
-
Solubilization efficacy of coupling reagents and mixture Fmoc-AA(PG)-OH... ResearchGate. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (General review). Available at: [Link]
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PubMed. Available at: [Link]
-
El-Faham, A., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 18(12), 14747-14759. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. omizzur.com [omizzur.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. mdpi.com [mdpi.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fmoc-cis-4-aminocyclohexane Acetic Acid in Peptide Design: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel peptide therapeutics with enhanced stability and bioactivity, the incorporation of non-natural amino acids has emerged as a powerful strategy. This guide provides an in-depth review of the use of Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-ACHA), a conformationally constrained building block, in peptide design. We will explore its impact on peptide structure, proteolytic stability, and biological activity, drawing comparisons with native peptides and other modification strategies. This analysis is supported by experimental data from relevant studies to provide a comprehensive understanding of its potential in drug discovery.
The Rationale for Conformational Constraint in Peptide Design
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, primarily due to their flexible nature which makes them susceptible to proteolytic degradation. Introducing conformational constraints into the peptide backbone can pre-organize the peptide into a bioactive conformation, thereby increasing its affinity for its target and simultaneously rendering it less recognizable by proteases.
Fmoc-cis-ACHA is a synthetic amino acid that rigidly holds the amino and carboxyl groups in a specific spatial orientation due to the cyclohexane ring. This fixed geometry can induce stable turn or helical structures within a peptide sequence, which can be crucial for biological recognition and function.
Comparative Performance Analysis of cis-ACHA Modified Peptides
While direct head-to-head comparative studies on peptides exclusively modified with this compound are limited in publicly available literature, we can infer its performance based on studies of structurally similar aminocyclohexane derivatives and the well-established principles of peptide science.
Impact on Peptide Conformation
The incorporation of cyclic amino acids like cis-ACHA significantly influences the local and global conformation of a peptide. The rigid cyclohexane ring restricts the available Ramachandran space, favoring specific backbone dihedral angles.
Inferred Conformational Effects of cis-ACHA:
-
Induction of Turns: The stereochemistry of cis-ACHA is expected to promote the formation of well-defined β-turn or γ-turn structures. This is particularly valuable in mimicking the loop regions of proteins or in the design of cyclic peptides.
-
Stabilization of Helices: When incorporated into a peptide sequence, cis-ACHA can act as a helix nucleator or stabilizer. Studies on similar cyclic β-amino acids have demonstrated their ability to promote helical folding in unnatural peptides.[1]
Alternative Conformation-Inducing Modifications:
| Modification | Primary Conformational Effect | Key Advantages | Key Disadvantages |
| D-Amino Acid Substitution | Can induce β-turns, disrupt α-helices | Commercially available, simple to incorporate | Can sometimes abolish activity if L-amino acid side chain is critical |
| N-Methylation | Reduces hydrogen bonding potential, can favor specific cis/trans amide bond isomers | Increases proteolytic stability, can improve cell permeability | Can significantly alter conformation, may reduce binding affinity |
| Aib (α-aminoisobutyric acid) | Strongly promotes helical conformations (310- or α-helix) | Potent helix induction | Steric bulk may interfere with binding |
| Proline and its Analogs | Induces kinks and turns in the peptide backbone | Well-characterized effects | Limited to specific turn types |
Enhancement of Proteolytic Stability
One of the primary motivations for using non-natural amino acids is to increase resistance to enzymatic degradation. The structural rigidity and unnatural side chain of cis-ACHA make peptides incorporating it poor substrates for many common proteases.
Expected Improvement in Proteolytic Stability:
Peptides containing cis-ACHA are anticipated to exhibit significantly longer half-lives in the presence of proteases such as trypsin, chymotrypsin, and elastase compared to their unmodified counterparts. The cyclohexane moiety sterically hinders the approach of the protease to the scissile peptide bonds adjacent to the modification. This principle is well-documented for other non-natural amino acids and cyclized peptides.[2][3]
Comparative Data on Proteolytic Stability Enhancements:
| Peptide Modification | Fold-Increase in Half-Life (Typical) | Reference Enzyme(s) |
| D-Amino Acid Substitution | 10 to >100-fold | Trypsin, Chymotrypsin |
| Cyclization (Head-to-Tail) | 5 to 50-fold | Serum Proteases, Trypsin |
| N-Methylation | >100-fold | Various Proteases |
It is reasonable to expect that cis-ACHA would provide a degree of stabilization within the range observed for other sterically hindering, non-natural amino acids.
Influence on Biological Activity
By pre-organizing a peptide into its bioactive conformation, cis-ACHA can lead to an increase in binding affinity for its biological target. However, if the induced conformation is not optimal for binding, a decrease in activity can also occur. Therefore, the strategic placement of cis-ACHA within the peptide sequence is critical.
Potential Effects on Biological Activity:
-
Increased Affinity: If the native peptide adopts a turn or helical conformation upon binding to its receptor, fixing it in this conformation with cis-ACHA can reduce the entropic penalty of binding, leading to higher affinity (lower Kd or IC50).
-
Altered Specificity: The rigid conformation may enhance binding to the intended target while reducing off-target interactions, leading to improved specificity.
-
Decreased Affinity: If the introduced constraint prevents the peptide from adopting the necessary bound conformation, a loss of activity will be observed.
Experimental Protocols
The following section provides detailed methodologies for the incorporation of Fmoc-cis-ACHA into a peptide sequence and for the subsequent analysis of the modified peptide's properties. These protocols are based on established methods in solid-phase peptide synthesis (SPPS) and peptide characterization.[4]
Solid-Phase Peptide Synthesis (SPPS) of a cis-ACHA Containing Peptide
This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-cis-ACHA using a Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Workflow Diagram:
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Coupling:
-
For standard amino acids: Prepare a solution of the Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF. Add to the resin and shake for 1-2 hours.
-
For Fmoc-cis-ACHA: Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial. Prepare a solution of Fmoc-cis-ACHA (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and shake for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
Workflow Diagram:
Caption: Workflow for peptide conformational analysis by NMR spectroscopy.
Key Steps:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O with a buffer, or DMSO-d₆).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if isotopically labeled).
-
-
Resonance Assignment: Assign all proton, carbon, and nitrogen signals to specific atoms in the peptide sequence.
-
Structural Restraint Extraction: Identify and quantify NOE cross-peaks to generate inter-proton distance restraints. Measure scalar coupling constants (e.g., ³JHNα) to obtain dihedral angle restraints.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols with software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Analysis: Analyze the resulting ensemble of structures to determine the predominant conformation, identify secondary structural elements, and assess the flexibility of the peptide.
Proteolytic Stability Assay
This assay measures the rate of peptide degradation in the presence of a specific protease.
Workflow Diagram:
Caption: Workflow for assessing peptide proteolytic stability.
Step-by-Step Procedure:
-
Prepare Solutions: Prepare stock solutions of the cis-ACHA-modified peptide and a control (unmodified) peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a stock solution of the protease (e.g., trypsin).
-
Incubation: Incubate the peptides at a final concentration of, for example, 1 mg/mL with the protease (e.g., 1:100 enzyme:substrate ratio) at 37°C.
-
Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Quantification: Integrate the peak area of the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁₂) of each peptide.
Conclusion and Future Perspectives
This compound is a valuable tool for peptide chemists aiming to design next-generation therapeutics with improved pharmacological profiles. Its ability to impose conformational constraints on the peptide backbone is expected to translate into enhanced proteolytic stability and, with careful design, increased biological activity. While direct comparative data for this specific building block is still emerging, the principles outlined in this guide, supported by data from analogous systems, provide a strong foundation for its rational application in peptide drug discovery. Future studies that directly quantify the impact of Fmoc-cis-ACHA on the conformation, stability, and activity of a range of bioactive peptides will be invaluable in further defining its role in medicinal chemistry.
References
-
Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. Available at: [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. National Institutes of Health. Available at: [Link]
-
Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting. ResearchGate. Available at: [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. Available at: [Link]
-
Manufacturing of peptides exhibiting biological activity. PMC - PubMed Central - NIH. Available at: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate. Available at: [Link]
-
peptides | SeRMN – NMR Service at UAB. SeRMN – NMR Service at UAB. Available at: [Link]
-
Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI. Available at: [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available at: [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - PubMed Central - NIH. Available at: [Link]
-
Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. Available at: [Link]
-
Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]
-
A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics. National Institutes of Health. Available at: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Cambridge Open Engage. Available at: [Link]
-
C07219. Synthetic, Biologically Active Amphiphilic Peptides. PMC - PubMed Central. Available at: [Link]
-
Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC - PubMed Central - NIH. Available at: [Link]
-
A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics. PubMed. Available at: [Link]
-
The Comparative Analysis of Peptides in Enteral Nutrition Products and Foods for Special Medical Purposes. ResearchGate. Available at: [Link]
-
A comparative study of synthetic winged peptides for absolute protein quantification. National Institutes of Health. Available at: [Link]
-
A compendium and comparative epigenomics analysis of cis-regulatory elements in the pig genome. CGSpace. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-cis-4-aminocyclohexane acetic acid
As researchers and drug development professionals, our work with specialized reagents like Fmoc-cis-4-aminocyclohexane acetic acid is fundamental to advancing peptide synthesis and therapeutic innovation. However, our responsibility extends beyond the successful execution of a synthesis protocol; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth operational plan for managing waste streams associated with this compound, grounding every procedural step in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our goal is to empower your team with the expertise to handle this chemical confidently from acquisition to disposal, ensuring a culture of safety that validates every experimental result.
Part 1: Core Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. This compound is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). While comprehensive toxicological data is not available for this specific compound, its structural components and data from similar chemicals necessitate that it be handled as a hazardous substance. The primary hazards are associated with irritation and its classification as a substance severely hazardous to water.
Under the Resource Conservation and Recovery Act (RCRA), waste generators are legally responsible for determining if their waste is hazardous.[1] While this specific chemical is not a "listed" waste by the U.S. Environmental Protection Agency (EPA), its properties and the solvents used with it will typically require it to be managed as a characteristic hazardous waste.[2][3]
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source / Comment |
|---|---|---|
| CAS Number | 1217675-84-7 | |
| Molecular Formula | C₂₃H₂₅NO₄ | |
| Molecular Weight | 379.45 g/mol | |
| Physical Form | White to off-white powder | |
| Primary Hazards | May cause skin, eye, and respiratory irritation. | Based on data for analogous compounds.[4] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class | WGK 3 - Severely hazardous to water | Indicates that this substance should not enter drains or the environment. |
| Required PPE | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), N95 respirator (if handling powder outside of a fume hood), lab coat. |[4] |
Part 2: The Regulatory Imperative: Adherence to EPA and OSHA Standards
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories".[5][6] A core requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP) .[7][8] This CHP must include specific standard operating procedures (SOPs) for the safe handling and disposal of hazardous chemicals, making the protocols in this guide essential components of your laboratory's compliance framework.
Simultaneously, all waste disposal activities are regulated by the EPA under RCRA.[9] This regulation establishes the "cradle-to-grave" management system, which holds the generator responsible for the hazardous waste from its point of generation until its ultimate, safe disposal.[1]
Part 3: Disposal Workflow Visualization
The following diagram outlines the critical decision-making process for segregating and managing waste generated from procedures involving this compound. Adhering to this workflow is crucial for preventing accidental mixing of incompatible waste streams and ensuring regulatory compliance.
Caption: Waste segregation and disposal workflow.
Part 4: Step-by-Step Disposal Protocols
These protocols provide direct, actionable guidance. Always perform these tasks within a certified chemical fume hood while wearing the appropriate PPE as specified in Table 1.
This protocol applies to the pure, solid chemical that is off-specification, expired, or no longer needed.
-
Container Preparation: Obtain a designated hazardous solid waste container. If the original manufacturer's container is used, deface the original label and apply a "Hazardous Waste" label.
-
Labeling: The hazardous waste label must be filled out completely, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Combustible Solid").
-
The accumulation start date (the date the first waste is added).
-
-
Waste Transfer: If transferring from the original container, do so carefully to minimize dust generation.
-
Storage: Securely close the container. The container must remain closed at all times except when adding waste. Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA).[2]
-
Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check institutional policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
This includes items like gloves, weigh paper, pipette tips, and wipers that have come into direct contact with the solid chemical.
-
Segregation: Do not dispose of this contaminated labware in the regular trash.[3] It must be managed as solid hazardous waste.
-
Container: Use a dedicated, puncture-resistant container lined with a heavy-duty plastic bag and clearly labeled "Hazardous Waste."
-
Labeling: The container label must list "Solid Labware contaminated with this compound."
-
Collection: Place contaminated items directly into this container immediately after use.
-
Storage and Pickup: Keep the container closed. When full, seal the liner, close the container, and move it to the SAA for scheduled pickup.
This waste stream includes solutions of the chemical in organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) from reaction setups or dissolution.
-
Segregation Causality: This waste must be collected in a container designated for non-halogenated organic waste . Never mix with halogenated solvents (e.g., dichloromethane), as this complicates and increases the cost of disposal. Critically, do not mix with acidic waste streams.
-
Container: Use a chemically compatible carboy (e.g., HDPE) with a vented cap to prevent pressure buildup.
-
Labeling: The "Hazardous Waste" label must list every chemical component by its full name and its approximate percentage (e.g., "N,N-Dimethylformamide: ~95%, this compound: ~5%").
-
Collection: Using a funnel, carefully pour the liquid waste into the carboy inside a fume hood.
-
Storage and Pickup: Keep the carboy closed in secondary containment within the SAA. Arrange for EHS pickup when the container is full.
This is a distinct and critical waste stream generated during SPPS, typically containing a base like piperidine and the resulting dibenzofulvene (DBF)-piperidine adduct in a solvent like DMF.[11]
-
Segregation Causality: This waste is basic and must be segregated in its own dedicated container labeled "Basic Organic Liquid Waste." Mixing this basic solution with an acidic waste stream can cause a violent and exothermic reaction, posing a serious safety hazard.
-
Container and Labeling: Use a dedicated, compatible carboy as described in Protocol 4.3. The label must clearly list all components (e.g., "Piperidine: ~20%, N,N-Dimethylformamide: ~80%, Dibenzofulvene-piperidine adduct").
-
Collection and Storage: Follow the same procedures for collection and storage in the SAA as outlined in Protocol 4.3.
Part 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Assess the Situation: Determine the size of the spill and whether it presents an immediate fire or respiratory hazard.
-
Small Solid Spill (<1 gram):
-
Ensure proper PPE is worn (gloves, safety glasses, lab coat, N95 respirator).
-
Gently cover the spill with an absorbent material or a chemical spill pillow.
-
Carefully sweep the material into a dustpan. Avoid creating dust.
-
Place the collected material and all cleanup supplies into a sealed bag and dispose of it as hazardous solid waste (following Protocol 4.2).
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
Large Spill or Any Liquid Spill:
-
Evacuate all personnel from the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If there is an inhalation hazard, close the fume hood sash and leave the area.
-
Contact your institution's EHS emergency line immediately.[12]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
By integrating these scientifically grounded and regulation-aligned disposal procedures into your daily laboratory workflow, you build a foundation of safety and trust that extends beyond the product itself. This commitment to responsible chemical lifecycle management is the hallmark of a world-class research and development operation.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Waste Disposal in Laboratory . Environmental Marketing Services. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Chemical Hazardous Waste Spotlight . Environmental Health and Safety. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Regulatory and Guidance Information by Topic: Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis . ACS Sustainable Chemistry & Engineering. [Link]
-
Standard Operating Procedure: Glacial Acetic Acid . University of California Merced, Environmental Health & Safety. [Link]
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- 5. mastercontrol.com [mastercontrol.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-cis-4-aminocyclohexane acetic acid
As researchers and drug development professionals, our work with specialized reagents like Fmoc-cis-4-aminocyclohexane acetic acid is fundamental to advancing peptide synthesis and therapeutic innovation.[1][2][3] This compound, a key building block in Solid-Phase Peptide Synthesis (SPPS), allows for the creation of complex peptide structures.[4][5] However, its physical form as a fine powder necessitates a rigorous and well-understood approach to personal protection to ensure both the integrity of our research and the safety of laboratory personnel.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in the principle that safety is an integral component of sound scientific practice. We will explore not just what to wear, but why we wear it, creating a self-validating system of protocols that builds a culture of safety and trust in the laboratory.
Hazard Assessment: Understanding the Risk Profile
This compound is a combustible solid, typically appearing as a powder. The primary hazards associated with this and similar Fmoc-protected amino acids are not typically from acute systemic toxicity, but from direct physical contact and inhalation. Safety data for analogous compounds consistently highlight the potential for:
-
Respiratory Irritation : Fine powders can easily become airborne, especially during weighing and transfer, posing an inhalation hazard that may cause respiratory irritation.[6][7]
-
Skin Irritation : Direct contact with the skin can lead to irritation.[6][7]
-
Serious Eye Irritation : The powder can cause significant irritation if it comes into contact with the eyes.[6][7]
Therefore, our safety strategy is centered on mitigating exposure through inhalation, dermal, and ocular routes. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—dictates that PPE is the final, but critical, line of defense.
The First Line of Defense: Engineering Controls
Before any PPE is donned, engineering controls must be in place and utilized correctly. They are designed to remove the hazard at the source, representing the most effective way to protect laboratory personnel.
-
Chemical Fume Hood : All weighing and handling of solid this compound should be performed inside a certified chemical fume hood.[8] This containment device pulls airborne particles away from the user's breathing zone.
-
Ventilated Balance Enclosure (VBE) : For weighing operations specifically, a VBE (also known as a powder hood) is an ideal engineering control. It provides a localized, turbulent-free airflow that prevents powder from dispersing while ensuring accurate measurements.
A Comprehensive PPE Protocol
The selection of PPE must be tailored to the specific task being performed. A risk assessment is crucial, but the following table provides a robust baseline for operations involving this compound.[9]
| Laboratory Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Receiving & Storage | Not typically required if container is sealed and undamaged. | Safety glasses with side shields. | Nitrile gloves. | Lab coat, long pants, closed-toe shoes.[9][10] |
| Weighing & Transfer (Solid) | N95 Respirator (or higher) | Safety glasses with side shields. | Nitrile gloves. | Lab coat, long pants, closed-toe shoes. |
| Solution Preparation | Not typically required if conducted in a fume hood. | Chemical splash goggles.[10][11] | Nitrile gloves. | Lab coat, long pants, closed-toe shoes. |
| Reaction & Synthesis | Not typically required if conducted in a fume hood. | Chemical splash goggles. Consider a face shield for splash risks.[11][12] | Nitrile gloves.[9] | Lab coat, long pants, closed-toe shoes. |
| Waste Disposal | N95 Respirator (if handling solid waste). | Chemical splash goggles. | Nitrile gloves. | Lab coat, long pants, closed-toe shoes. |
| Spill Cleanup (Solid) | N95 Respirator (or higher) | Chemical splash goggles. | Nitrile gloves. | Lab coat, long pants, closed-toe shoes. |
Rationale and Causality of PPE Choices
-
Respiratory Protection : The recommendation for an N95 respirator is based on the powdered form of the chemical. The primary risk during handling of the solid is the generation of fine dust, which can be inhaled.[6] An N95 respirator effectively filters these non-oil-based particulates.
-
Eye and Face Protection : At a minimum, safety glasses compliant with ANSI Z87.1 standards are required for any work in the lab.[8][9] When handling liquids or preparing solutions where a splash hazard exists, chemical splash goggles are essential as they form a seal around the eyes.[10][11] A face shield worn over goggles provides an additional layer of protection during tasks with a higher risk of splashing.[12]
-
Hand Protection : Disposable nitrile gloves provide adequate protection against incidental contact.[9] The key to effective hand protection is not just the material, but the procedure: always inspect gloves for damage before use, remove them immediately after handling the chemical, and wash hands thoroughly after removal.[8]
-
Body Protection : A standard lab coat protects skin and personal clothing from contamination.[8][11] This is supplemented by the baseline laboratory requirement of long pants and closed-toe shoes to protect the lower body and feet from spills and dropped objects.[9][13]
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol integrates the PPE requirements into a standard laboratory workflow, ensuring safety at every step.
-
Preparation : Before starting, confirm the location of the nearest safety shower and eyewash station.[8] Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Donning PPE : Put on a lab coat, long pants, and closed-toe shoes. Don safety glasses with side shields and an N95 respirator. Finally, put on nitrile gloves.
-
Handling the Solid : Inside the fume hood or VBE, gently open the container of this compound. Use a clean spatula to carefully transfer the desired amount of powder onto weighing paper or into a container. Handle the powder gently to avoid creating dust.[8]
-
Closing and Storing : Tightly seal the main container immediately after use to prevent moisture absorption and store it under recommended conditions (typically 2-8°C).[8]
-
Dissolution : Still within the fume hood, transfer the weighed solid into the desired solvent. If this step involves a splash risk, switch from safety glasses to chemical splash goggles.
-
Waste Disposal : Dispose of the contaminated weighing paper, spatula cleaning wipes, and used gloves in a designated solid chemical waste container.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, then eye protection, and finally the respirator.
-
Hygiene : Wash hands thoroughly with soap and water.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow from risk assessment to the completion of a task involving this compound.
Caption: Workflow for PPE selection and use.
Emergency and Disposal Plans
Spill Procedures :
-
Small Spill (Solid) : Wearing your full PPE (including respiratory protection), gently sweep or scoop the material into a labeled container for chemical waste.[8] Avoid any actions that generate dust.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[8] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[8][14]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8][14] Seek immediate medical attention.
Waste Disposal : All disposable items contaminated with this compound, including gloves, weighing paper, and pipette tips, must be placed in a clearly labeled, sealed container for chemical waste. The chemical itself and any solutions must also be disposed of according to local, regional, and national hazardous waste regulations.[14][15] Never dispose of this chemical down the drain or in regular trash.
By integrating these expert-level protocols and understanding the rationale behind them, you contribute to a laboratory environment where trust, safety, and cutting-edge science can thrive.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH.
- ChemBK. FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID.
- Sigma-Aldrich. cis-[4-(Fmoc-amino)cyclohexyl]acetic acid.
- Environmental Health and Safety, University of Colorado Boulder.
- Lab Manager. Personal Protective Equipment (PPE)
- University of California, Riverside Environmental Health & Safety. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT.
- Environmental Health and Safety, Lafayette College.
- Westlab Canada. Comprehensive Guide to Lab PPE (Personal Protective Equipment).
- Sigma-Aldrich. cis-4-(Fmoc-amino)cyclohexanecarboxylic acid.
- AK Scientific, Inc.. Safety Data Sheet: Fmoc-trans-4-aminocyclohexane-1-carboxylic acid.
- Cayman Chemical. Safety Data Sheet: Aminooxyacetic Acid (hydrochloride).
- Thermo Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET: cis-4-Aminocyclohexanecarboxylic acid.
- Chem-Impex. Fmoc-trans-4-aminocyclohexane acetic acid.
- J&K Scientific LLC. Fmoc-trans-4-aminocyclohexane acetic acid.
- MySkinRecipes. Fmoc-1-amino-cyclohexane acetic acid.
- Chem-Impex. Fmoc-cis-4-aminocyclohexane carboxylic acid.
- J&K Scientific LLC. Fmoc-cis-1,4-aminocyclohexyl acetic acid.
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- 5. jk-sci.com [jk-sci.com]
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- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
